Ferric sodium pyrophosphate
Description
Propriétés
IUPAC Name |
sodium;iron(3+);phosphonato phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+3;+1;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWQGIDJIEPIQBD-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])OP(=O)([O-])[O-].[Na+].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeNaO7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10905512 | |
| Record name | Iron(3+) sodium diphosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in hydrochloric acid; insoluble in water | |
| Record name | IRON SODIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Bulk density: 1.4-1.6 | |
| Record name | IRON SODIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
10045-87-1, 10213-96-4 | |
| Record name | Iron sodium pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphosphoric acid, iron(3+) sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010213964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(3+) sodium diphosphate (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10905512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron sodium diphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.124 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC SODIUM PYROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGH4LHX6XQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IRON SODIUM PYROPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/455 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Ferric Sodium Pyrophosphate for Food Fortification
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of ferric sodium pyrophosphate, a key compound utilized in the fortification of food products to combat iron deficiency. This document details its physicochemical characteristics, stability under various food processing conditions, and bioavailability, supported by quantitative data and detailed experimental methodologies.
Physicochemical Properties
This compound is an inorganic iron compound valued in the food industry for its minimal sensory impact. It is a complex of ferric iron (Fe³⁺), sodium, and pyrophosphate ions.
| Property | Description | References |
| Chemical Formula | FeNaO₇P₂ (anhydrous) | |
| Molecular Weight | 252.78 g/mol (anhydrous) | |
| Appearance | A tan or yellowish-white, odorless powder. | |
| Iron Content | Typically ranges from 14.5% to 16.0%. |
Solubility
The solubility of this compound is highly dependent on pH, which is a critical factor in its application in various food matrices and its subsequent absorption in the gastrointestinal tract.
| pH | Solubility | References |
| < 2 | Slightly soluble | [1] |
| 3 - 6 | Sparingly soluble to practically insoluble (<0.1 mg/L) | [1] |
| > 8 | Slightly soluble | [1] |
| 5 - 8.5 (in presence of excess pyrophosphate) | Solubility strongly increases due to soluble complex formation. | [2] |
Stability
The stability of this compound is influenced by temperature, pH, and the presence of other chemical agents, which are important considerations during food processing and storage.
| Condition | Effect on Stability | References |
| Temperature | ||
| 60-80°C | Generally stable, suitable for processes like pasteurization. | [3] |
| > 70°C | Crystal water begins to desorb. | [1] |
| > 100°C | Gradual decomposition may occur, especially in processes like frying. | [3] |
| > 120°C | Pyrophosphate can start to decompose into orthophosphate. | [1] |
| pH | ||
| 2 - 4 (Acidic) | Stability can be affected, with a gradual release of iron ions. | [3] |
| 4 - 6 | Generally more stable. | [4] |
| 6 - 8 (Neutral to Mildly Alkaline) | Remains relatively stable. | [3] |
| Other Factors | ||
| Reducing Agents (e.g., Ascorbic Acid) | Can reduce Fe³⁺ to Fe²⁺, altering the structure. | [1] |
| Chelating Agents (e.g., EDTA, Citric Acid) | Can form more stable complexes, enhancing dissolution. | [1] |
| High Water Activity | May promote hydrolysis, reducing stability. | [3] |
Bioavailability
The bioavailability of this compound is a crucial aspect of its efficacy as a food fortificant. While generally lower than that of ferrous sulfate (B86663), advancements in formulation, such as micronization, have significantly improved its absorption.
| Formulation | Food Vehicle | Relative Bioavailability (vs. Ferrous Sulfate) | Key Findings | References |
| Micronized, dispersible | Infant cereal | 83% | No statistically significant difference in iron absorption compared to ferrous sulfate. | |
| Micronized, dispersible | Yogurt drink | 93% | Similar absorption to ferrous sulfate in this matrix. | |
| Standard | Wheat-milk infant cereal | 39% - 62% | Ascorbic acid increased absorption of both, but the RBV of FePP decreased. | [1] |
| Standard | Rice meal (unprocessed) | 15% | Demonstrates a significant negative impact of the food matrix on insoluble iron absorption. | [1] |
Experimental Protocols
In Vitro Digestion/Caco-2 Cell Model for Iron Bioavailability
This model simulates the physiological conditions of human digestion and absorption to assess the bioavailability of iron from different sources.
Methodology:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and antibiotics.
-
Seed cells onto permeable Transwell inserts and allow them to differentiate for 14-21 days to form a polarized monolayer.
-
-
In Vitro Digestion:
-
Gastric Phase: Homogenize the food sample containing this compound and adjust the pH to 2.0. Add pepsin and incubate at 37°C with gentle shaking to simulate stomach digestion.
-
Intestinal Phase: Adjust the pH of the gastric digest to 7.0. Add a mixture of pancreatin (B1164899) and bile salts and incubate at 37°C with continued shaking to simulate small intestine digestion.
-
-
Cellular Uptake:
-
Place the Transwell inserts containing the differentiated Caco-2 cell monolayers into wells containing the intestinal digest.
-
Incubate for a defined period (e.g., 2-24 hours) to allow for iron uptake by the cells.
-
-
Quantification of Iron Bioavailability:
Stable Isotope Technique for Human Iron Absorption Studies
This in vivo method provides a precise measurement of iron absorption in humans.[7][8][9]
Methodology:
-
Isotope Labeling:
-
Label the this compound with a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe.
-
-
Administration:
-
Administer the isotopically labeled this compound to human subjects, typically incorporated into a test meal.
-
Often, a different iron isotope (e.g., ⁵⁸Fe) is administered intravenously to serve as a reference for calculating the proportion of absorbed iron that is incorporated into red blood cells.
-
-
Sample Collection:
-
Collect a blood sample from the subjects 14 days after the administration of the isotopes. This allows sufficient time for the absorbed iron to be incorporated into newly formed erythrocytes.
-
-
Analysis:
-
Measure the isotopic enrichment of the blood sample using thermal ionization mass spectrometry (TIMS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Calculation of Absorption:
-
Calculate the amount of the orally administered iron isotope that has been incorporated into the red blood cells, corrected for the incorporation of the intravenous reference dose. This provides a quantitative measure of iron absorption from the test meal.
-
Mandatory Visualizations
Signaling Pathway of Non-Heme Iron Absorption
Caption: Non-heme iron absorption pathway in an intestinal enterocyte.
Experimental Workflow for In Vitro Bioavailability Assessment
Caption: Workflow for the in vitro digestion/Caco-2 cell model.
Logical Relationship of Factors Affecting Ferric Pyrophosphate Stability
Caption: Factors influencing the stability of ferric pyrophosphate.
Analytical Methods for Quantification in Fortified Foods
Accurate quantification of this compound in fortified foods is essential for quality control and regulatory compliance.
Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
-
Sample Preparation:
-
Accurately weigh a homogenized sample of the fortified food product.
-
Perform microwave digestion of the sample using a mixture of nitric acid and hydrogen peroxide to break down the organic matrix and solubilize the iron.[10]
-
-
instrumental Analysis:
-
Dilute the digested sample to an appropriate concentration with deionized water.
-
Introduce the diluted sample into the ICP-MS system.
-
The sample is nebulized and transported into the high-temperature plasma, where it is atomized and ionized.
-
The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
-
Quantification:
Alternative Method: Spectrophotometry
For routine analysis, spectrophotometric methods using chromogenic agents like o-phenanthroline or ferrozine (B1204870) can be employed after acid extraction of iron from the food matrix. This involves reducing the ferric iron to ferrous iron, which then forms a colored complex with the chromogen, and the absorbance is measured at a specific wavelength.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. ruipugroup.com [ruipugroup.com]
- 5. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability [jove.com]
- 7. iaea.org [iaea.org]
- 8. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 9. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. books.kdpublications.in [books.kdpublications.in]
- 11. books.kdpublications.in [books.kdpublications.in]
- 12. idl-bnc-idrc.dspacedirect.org [idl-bnc-idrc.dspacedirect.org]
Synthesis and Characterization of Ferric Sodium Pyrophosphate Nanoparticles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of ferric sodium pyrophosphate (NaFeP₂O₇) nanoparticles, materials of significant interest in various fields, including their application as cathode materials in sodium-ion batteries. This document details common synthesis methodologies, in-depth characterization techniques, and presents quantitative data in a structured format for easy comparison.
Synthesis Methodologies
The properties of this compound nanoparticles are intrinsically linked to their synthesis route. The most prevalent methods employed for the preparation of these nanoparticles include co-precipitation, sol-gel, and hydrothermal techniques. Each method offers distinct advantages in controlling particle size, morphology, and crystallinity.
Co-precipitation Synthesis
Co-precipitation is a widely utilized method for synthesizing various nanoparticles due to its simplicity and scalability.[1][2] This technique involves the simultaneous precipitation of precursor ions from a solution to form the desired product.
Experimental Protocol:
A typical co-precipitation synthesis of this compound nanoparticles involves the following steps:
-
Precursor Solution Preparation:
-
Prepare a 0.01 M solution of ferric chloride (FeCl₃) in distilled water.
-
Prepare a 0.01 M solution of sodium pyrophosphate (Na₄P₂O₇) in a 1:1 mixture of distilled water and ethylene (B1197577) glycol. The ethylene glycol acts as a solvent and helps to control particle growth.[3]
-
-
Precipitation:
-
Place the sodium pyrophosphate solution in a beaker and stir vigorously using a magnetic stirrer.
-
Slowly add the ferric chloride solution to the sodium pyrophosphate solution dropwise over a period of 1 hour using a separating funnel. A slow addition rate is crucial for obtaining smaller nanoparticles.[3]
-
-
Formation of Colloidal Suspension:
-
Continue stirring the mixture for an additional hour after the complete addition of the ferric chloride solution. A white colloidal suspension of this compound nanoparticles will form.[3]
-
-
Washing and Collection:
-
The resulting precipitate is separated from the solution by centrifugation.
-
The collected nanoparticles are washed several times with distilled water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
The washed nanoparticles are then dried in an oven at a specified temperature (e.g., 80°C) for several hours to obtain a fine powder.
-
Logical Workflow for Co-precipitation Synthesis:
Sol-Gel Synthesis
The sol-gel method offers excellent control over the purity, homogeneity, and particle size of the resulting nanoparticles.[3][4] It involves the transition of a system from a liquid "sol" into a solid "gel" phase.
Experimental Protocol:
A representative sol-gel synthesis for NaFeP₂O₇ nanoparticles is as follows:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of sodium acetate (B1210297) (CH₃COONa), iron acetate (Fe(CO₂CH₃)₂), and ammonium (B1175870) dihydrogen phosphate (B84403) (NH₄H₂PO₄) in a polyol medium such as diethylene glycol.[5]
-
-
Gel Formation:
-
Heat the mixture with continuous stirring to form a homogeneous sol.
-
Further heating leads to the evaporation of the solvent and the formation of a viscous gel.
-
-
Drying and Calcination:
-
The gel is dried in an oven to remove the residual solvent.
-
The dried gel is then calcined at a high temperature (e.g., 650°C) in an inert atmosphere (e.g., Argon) for several hours to obtain the crystalline NaFeP₂O₇ nanoparticles.[5]
-
Logical Workflow for Sol-Gel Synthesis:
References
An In-depth Technical Guide on the Molecular Structure and Composition of Ferric Sodium Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric sodium pyrophosphate is a complex inorganic compound utilized primarily as an iron fortificant in food products and as a therapeutic agent in pharmaceutical formulations. Its appeal lies in its ability to provide a bioavailable form of iron with reduced organoleptic impact compared to other iron salts. However, the term "this compound" does not refer to a single, stoichiometrically precise molecule but rather to a family of related, often amorphous or nanocrystalline, complexes. This guide provides a detailed overview of the various reported molecular structures and compositions, experimental methodologies for their characterization, and a summary of key quantitative data.
Molecular Structure and Composition
The chemical identity of this compound is multifaceted, with several different molecular formulas reported in the scientific literature. This variability can be attributed to different synthetic methods and the formation of complex hydrated structures.
Commonly Reported Formulations
Several chemical formulas have been proposed for this compound, reflecting the complexity of this substance:
-
FeNaO₇P₂ : This is a simplified formula representing a 1:1:2 ratio of iron, sodium, and pyrophosphate.[1][2]
-
Na₈Fe₄(P₂O₇)₅·xH₂O : This formula describes a more complex sodium iron (or ferric) pyrophosphate, often used in food formulations.[3][4]
-
Fe₄(P₂O₇)₃·xH₂O : This represents ferric pyrophosphate, which is often used as a base for forming complexes with sodium salts.[5][6]
-
Ferric Pyrophosphate Citrate (B86180) (FPC) : A notable and well-characterized variant is ferric pyrophosphate citrate, a soluble complex with the proposed repeating unit formula of Na₁₂[(Fe³⁺)₄(cit⁴⁻)₃(pyrophosphate⁴⁻)₃]Na₁₂(SO₄)₆·7H₂O .[7]
Coordination Environment of Iron
Spectroscopic studies, particularly X-ray Absorption Fine Structure (XAFS), have been instrumental in elucidating the local coordination environment of the ferric (Fe³⁺) ion. In ferric pyrophosphate citrate, the iron center is octahedrally coordinated to six oxygen atoms.[7] This coordination sphere is composed of oxygen atoms from both the pyrophosphate and citrate ligands.[7] The pyrophosphate often acts as a bridging ligand between iron centers.[7]
The coordination of citrate to the iron center enhances the solubility and stability of the complex compared to ferric pyrophosphate alone.[7]
Quantitative Data
The following tables summarize the quantitative data available for different forms of this compound.
Table 1: Elemental Composition of this compound (Na₈Fe₄(P₂O₇)₅)
| Element | Percent Composition (%) |
| Iron (Fe) | 17.49 |
| Sodium (Na) | 14.40 |
| Oxygen (O) | 43.85 |
| Phosphorus (P) | 24.25 |
| [8] |
Table 2: Composition of Ferric Pyrophosphate Citrate (FPC)
| Component | Molar Ratio |
| Iron (Fe) | 4 |
| Citrate | 3 |
| Pyrophosphate | 3 |
| [7] |
Table 3: Structural Parameters from EXAFS for Ferric Pyrophosphate Citrate (FPC)
| Scattering Atom | Coordination Number | Bond Distance (Å) |
| Oxygen (O) | 5.8 ± 0.3 | 2.00 ± 0.01 |
| Phosphorus (P) | 3.0 ± 0.5 | 3.24 ± 0.01 |
| Carbon (C) | 3.6 ± 0.6 | - |
| [7] |
Experimental Protocols
The characterization of this compound complexes relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.
Synthesis of Ferric Pyrophosphate
A common laboratory-scale synthesis involves the double decomposition reaction between a soluble ferric salt and a pyrophosphate salt in an aqueous solution.[9][10]
Materials:
-
Ferric chloride (FeCl₃) or Ferric sulfate (B86663) (Fe₂(SO₄)₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Deionized water
Procedure:
-
Prepare separate aqueous solutions of the ferric salt (e.g., 0.1–0.5 mol/L) and sodium pyrophosphate (e.g., 0.1–0.3 mol/L).[10]
-
Slowly add the sodium pyrophosphate solution to the ferric salt solution with constant stirring.[9][10] The molar ratio of iron to pyrophosphate is typically controlled, for instance, at 2:3 to form Fe₄(P₂O₇)₃.[10]
-
The precipitate is then collected by filtration, washed with deionized water to remove soluble byproducts, and dried.[9][10]
For nanoparticle synthesis, a modified procedure using ethylene (B1197577) glycol as a co-solvent and controlling the addition rate can be employed to manage particle size.[11]
Spectroscopic Characterization
FTIR spectroscopy is used to identify the functional groups present in the complex.
Methodology:
-
Sample Preparation: Solid samples are typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powder is placed on the ATR crystal, and pressure is applied to ensure good contact.
-
Spectrum Acquisition: The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for characteristic vibrational bands. For ferric pyrophosphate complexes, key peaks include those for P-O and P-O-P stretches from the pyrophosphate moiety and, if present, C=O and C-O stretches from citrate.[7][12]
XAFS, including both X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local atomic structure around the iron atoms.
Methodology:
-
Sample Preparation: Samples can be measured as solids or in solution. Solid samples are often ground into a fine powder and pressed into a sample holder.
-
Data Acquisition: Measurements are performed at a synchrotron radiation source. The X-ray energy is scanned across the Fe K-edge (7112 eV).
-
Data Analysis: The EXAFS data is analyzed to determine the coordination number, bond distances, and types of neighboring atoms to the iron center.[7] This involves fitting the experimental data to theoretical models.[7]
Chromatographic Analysis
Ion chromatography is employed to determine the ratio of ionic species, such as citrate and pyrophosphate, in the complex.
Methodology:
-
Sample Preparation: A known concentration of the ferric pyrophosphate complex is dissolved in an appropriate aqueous mobile phase.
-
Chromatographic Separation: The sample is injected into an ion chromatograph equipped with a suitable anion-exchange column.
-
Detection: The separated anions are detected, typically by conductivity.
-
Quantification: The concentrations of citrate and pyrophosphate are determined by comparing their peak areas to those of known standards. This allows for the determination of their molar ratio within the complex.[7]
Mandatory Visualizations
Molecular Structure Diagram
The following diagram illustrates the proposed coordination environment of the iron (III) ion in ferric pyrophosphate citrate, as suggested by spectroscopic data.[7]
Caption: Octahedral coordination of Fe³⁺ in Ferric Pyrophosphate Citrate.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the characterization of this compound.
Caption: Workflow for Synthesis and Characterization of Ferric Pyrophosphate.
References
- 1. feedtables.com [feedtables.com]
- 2. This compound or Iron sodium pyrophosphate Manufacturers [mubychem.com]
- 3. This compound | FeNaO7P2 | CID 24862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sodium ferric pyrophosphate, 10045-87-1 [thegoodscentscompany.com]
- 5. Page loading... [guidechem.com]
- 6. lohmann-minerals.com [lohmann-minerals.com]
- 7. Physicochemical characterization of ferric pyrophosphate citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [drugfuture.com]
- 9. Ferric pyrophosphate synthesis - chemicalbook [chemicalbook.com]
- 10. ruipugroup.com [ruipugroup.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of Ferric Sodium Pyrophosphate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ferric sodium pyrophosphate in aqueous solutions, a critical factor influencing its bioavailability and efficacy in pharmaceutical and nutraceutical applications. This document consolidates quantitative data, details experimental methodologies for solubility and bioavailability assessment, and visualizes key physiological pathways and experimental workflows.
Executive Summary
This compound is a widely used iron salt for food fortification and as a therapeutic agent for iron deficiency anemia. Its low intrinsic solubility in water at neutral pH presents significant challenges for formulation and oral absorption. However, its solubility is highly dependent on pH, temperature, particle size, and the presence of chelating agents. Understanding and manipulating these factors are paramount for optimizing the delivery and bioavailability of iron from this compound. This guide serves as a critical resource for professionals engaged in the research and development of iron supplementation products.
Quantitative Solubility Data
The solubility of this compound is not a simple, single value but is influenced by several physicochemical parameters. The following tables summarize the available quantitative data to provide a comparative overview under different conditions.
Table 1: Solubility of this compound in Aqueous Solutions at 20-25°C
| Solvent/Condition | pH | Solubility | References |
| Water | Neutral | Insoluble / Sparingly Soluble (<1 g/L) | [1][2][3][4] |
| Acidic Solution | 1-2 | Sparingly Soluble (10-33 mg/L) | [1][5] |
| Acidic Solution | 3-5 | Practically Insoluble (<0.1 mg/L) | [1][5] |
| Alkaline Solution | > 8 | Slightly Soluble | [1][5] |
| Hydrochloric Acid | - | Soluble | [3] |
| In the presence of excess pyrophosphate ions | 5-8.5 | Strongly Increased | [1][5] |
Table 2: Factors Influencing the Solubility of this compound
| Factor | Effect on Solubility | Mechanism | References |
| pH | Highly dependent; increased at pH < 2 and pH > 8 | Protonation of pyrophosphate in acid; formation of soluble complexes or ferric hydroxide (B78521) in alkali. | [1][5][6] |
| Temperature | Generally increases with temperature | Increased kinetic energy overcomes lattice energy. High temperatures (>100°C) can decrease solubility by causing dehydration and a denser crystal lattice. | [7] |
| Particle Size | Decreasing particle size (micronization/nanosizing) increases the rate and extent of dissolution. | Increased surface area available for interaction with the solvent. | [8][9] |
| Crystalline Structure | Amorphous forms are generally more soluble than crystalline forms. | Less ordered structure requires less energy to break down the lattice. | [8] |
| Chelating Agents (e.g., Citric Acid, EDTA) | Increases solubility | Formation of soluble iron-chelate complexes. | [8] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of this compound's solubility and bioavailability.
USP Dissolution Testing
This method is a standard procedure for evaluating the dissolution rate of solid dosage forms.
Objective: To determine the rate and extent of dissolution of this compound in a simulated gastric environment.
Apparatus: USP Apparatus 2 (Paddle Method).[1][8]
Methodology:
-
Dissolution Medium: Prepare Simulated Gastric Fluid (SGF) without pepsin (typically 0.1 N HCl, pH 1.2).[8]
-
Preparation: Place 900 mL of the SGF into the dissolution vessel and allow it to equilibrate to 37 ± 0.5°C.[8]
-
Sample Introduction: Place a known amount of this compound (e.g., a tablet or a specific weight of powder) into the vessel.[8]
-
Operation: Begin rotation of the paddle at a specified speed (e.g., 50 or 75 RPM).[8][10]
-
Sampling: At predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw aliquots of the dissolution medium.[8]
-
Sample Processing: Promptly filter the samples.[8]
-
Quantification: Analyze the dissolved iron content in the filtrate using a validated analytical method such as atomic absorption spectrometry or inductively coupled plasma-atomic emission spectrometry (ICP-AES).[1][10][11]
In Vitro Digestion Model for Bioaccessibility
This model simulates the physiological conditions of the human gastrointestinal tract to estimate the fraction of iron that is available for absorption (bioaccessibility).
Objective: To quantify the amount of soluble iron released from this compound during simulated digestion.
Methodology:
-
Oral Phase:
-
Gastric Phase:
-
Intestinal Phase:
-
Sample Analysis:
Caco-2 Cell Model for Iron Uptake
The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes, providing a well-established in vitro model for studying intestinal absorption.[13]
Objective: To assess the uptake of iron from the bioaccessible fraction of a digested this compound sample by intestinal cells.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated monolayer.[13]
-
Sample Application:
-
Apply the bioaccessible fraction from the in vitro digestion to the apical side of the Caco-2 cell monolayer.[14]
-
-
Incubation: Incubate for a specified period (e.g., 3 hours) to allow for iron uptake.[14]
-
Post-Incubation:
-
Quantification of Iron Uptake:
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the solubility and absorption of this compound.
Caption: Intestinal absorption pathway of iron from this compound.
Caption: Experimental workflow for in vitro bioavailability assessment.
Conclusion
The solubility of this compound is a multifaceted issue that is critical to its function as an oral iron supplement. While its inherent insolubility in neutral aqueous solutions poses a challenge, this can be overcome through formulation strategies that take into account the effects of pH, particle size, and the inclusion of solubilizing agents. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the solubility and potential bioavailability of this compound formulations. A thorough understanding of these principles is essential for the development of effective and well-tolerated iron supplementation products for both pharmaceutical and nutritional applications.
References
- 1. benchchem.com [benchchem.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. This compound | FeNaO7P2 | CID 24862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In Vitro Dissolution Profile of Two Commercially Available Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Ferrsorb Ferric Pyrophosphate - Tomita Pharmaceutical Co.,Ltd. [tomitaph.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.lib.chalmers.se [publications.lib.chalmers.se]
An In-depth Technical Guide on the Mechanism of Action of Ferric Sodium Pyrophosphate in Iron Absorption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric sodium pyrophosphate, an iron (Fe³⁺) salt of pyrophosphoric acid, is a widely utilized iron fortificant in the food industry due to its minimal organoleptic impact.[1] Unlike soluble ferrous salts, it does not typically induce undesirable color or flavor changes in fortified products.[2][3] However, its inherent water insolubility presents a unique set of challenges and mechanisms governing its absorption and bioavailability.[4] This technical guide provides a comprehensive analysis of the mechanism of action of this compound, detailing its physicochemical properties, gastrointestinal transit, cellular uptake pathways, and factors influencing its bioavailability. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in the field of iron supplementation and fortification.
Physicochemical Properties and Formulation
Ferric pyrophosphate is an inorganic compound that is sparingly soluble in water, with its solubility being highly dependent on pH.[5][6] It exhibits increased solubility in highly acidic conditions (pH < 3), which is crucial for its initial dissolution in the stomach, and in the presence of excess pyrophosphate ions at pH 5-8.5 due to the formation of soluble iron-pyrophosphate complexes.[5][6]
Modern formulations often employ advanced techniques to enhance the bioavailability of ferric pyrophosphate. Micronization, reducing the particle size to the nanometer level, significantly increases the surface area for dissolution.[7][8][9] Encapsulation in liposomes or other carriers can improve stability and facilitate absorption.[4][7] The addition of solubilizing agents, such as sodium pyrophosphate or citric acid, can also form soluble complexes and improve iron absorption.[7][10]
Gastrointestinal Fate and Dissolution
Upon oral ingestion, ferric pyrophosphate remains largely intact until it reaches the acidic milieu of the stomach.[11] The low pH of gastric juice facilitates the partial dissolution of the ferric pyrophosphate particles, leading to the release of ferric iron (Fe³⁺) ions.[11] The extent of this dissolution is a critical determinant of the subsequent absorption in the small intestine. Studies have demonstrated that a lower gastric pH significantly increases the concentration of soluble iron from ferric pyrophosphate.[11][12]
As the digesta moves into the duodenum and proximal jejunum, the primary sites of iron absorption, the pH becomes neutral to mildly acidic.[5][11] In this environment, ferric pyrophosphate is practically insoluble.[5] Therefore, the iron that was solubilized in the stomach is what is primarily available for absorption through the canonical non-heme iron pathway.
Cellular and Molecular Mechanisms of Iron Absorption
The intestinal absorption of iron from this compound is a multifaceted process that is thought to occur through two primary pathways:
Divalent Metal Transporter 1 (DMT1)-Mediated Transport
This is the principal pathway for non-heme iron absorption.[7][11] However, DMT1 can only transport ferrous iron (Fe²⁺). Therefore, the ferric iron (Fe³⁺) released from the dissolution of ferric pyrophosphate in the stomach must first be reduced to its ferrous form.[4][11] This reduction is primarily carried out by a brush-border membrane-bound ferrireductase, duodenal cytochrome B (Dcytb).[4][11] Enhancers of iron absorption, such as ascorbic acid (Vitamin C), can also promote this reduction.[7] Once reduced, Fe²⁺ is transported across the apical membrane of the enterocyte by DMT1.[7][11]
Endocytosis of Particulate Iron
Smaller, nano-sized particles of ferric pyrophosphate may be directly taken up by enterocytes through endocytic pathways.[7][8] The two main endocytic pathways implicated are clathrin-mediated endocytosis and macropinocytosis.[8] Evidence for this pathway comes from in vitro studies using Caco-2 cell models, where inhibition of these pathways was shown to decrease iron uptake from ferric pyrophosphate nanoparticle formulations.[8] Additionally, specialized M cells in the Peyer's patches of the gut-associated lymphoid tissue can transport nanoparticles via transcytosis.[4][7]
Quantitative Data on Bioavailability
The bioavailability of this compound is influenced by its formulation, the food matrix, and the iron status of the individual. The following tables summarize key quantitative findings from in vivo and in vitro studies.
Table 1: In Vivo Bioavailability of Ferric Pyrophosphate in Humans
| Formulation | Study Population | Food Vehicle | Iron Dose | Ferric Pyrophosphate Absorption (%) | Ferrous Sulfate Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) |
| Micronized, dispersible | Adult women | Infant cereal | 5 mg | 3.4 | 4.1 | 83 |
| Micronized, dispersible | Adult women | Yoghurt drink | 5 mg | 3.9 | 4.2 | 93 |
| Standard | Iron-deficient women | Bouillon | 2.5 mg | 4.4 | 33.8 | 13 |
| With Sodium Pyrophosphate | Iron-deficient women | Bouillon | 2.5 mg | 6.4 | 27.8 | 23 |
Data compiled from multiple sources.[4][13]
Table 2: In Vitro Bioavailability Assessment using Caco-2 Cell Model
| Iron Compound | Condition | Ferritin Formation (ng/mg protein) |
| Ferric Pyrophosphate | Standard | Baseline |
| Ferric Pyrophosphate + Ascorbic Acid | 2- to 3-fold increase | Increased |
| Ferric Pyrophosphate + Sodium Pyrophosphate | Significantly higher dialyzable and ionic Fe | Increased |
Data compiled from multiple sources.[7][13][14]
Experimental Protocols
In Vitro Digestion and Caco-2 Cell Culture Model
This model is widely used to assess the bioavailability of iron compounds.
-
Cell Culture: Caco-2 cells, a human colorectal adenocarcinoma cell line, are cultured to form a monolayer of polarized enterocytes that mimic the small intestinal epithelium.[7]
-
Simulated Digestion:
-
Oral Phase: The iron formulation is incubated in a simulated saliva solution (pH 6.8) at 37°C to simulate chewing.[10]
-
Gastric Phase: Simulated gastric juice containing pepsin is added, and the pH is adjusted to 2.0. The mixture is incubated at 37°C.[5][10]
-
Intestinal Phase: The pH is raised to 7.0, and a mixture of pancreatin (B1164899) and bile salts is added, followed by further incubation at 37°C.[5]
-
-
Iron Uptake Assay: The digested sample is applied to the apical side of the Caco-2 cell monolayer. After a defined incubation period, the cells are harvested, and the amount of iron taken up is quantified by measuring ferritin formation, an indicator of iron uptake.[7][13]
In Vivo Human Studies Using Stable Isotopes
This method provides a precise measure of iron absorption in humans.[4]
-
Subjects: Healthy adult women or children are recruited for the studies.[4]
-
Isotope Labeling: Ferric pyrophosphate and a reference compound (typically ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).[4]
-
Test Meal Administration: The labeled iron compounds are incorporated into a food vehicle and consumed by the subjects after an overnight fast.[4]
-
Blood Sampling: A baseline blood sample is collected before the test meal. Subsequent blood samples are taken at specific time points (e.g., 14 days later) to measure the incorporation of the stable isotopes into erythrocytes.[4][15]
-
Analysis: The amount of each isotope in the red blood cells is determined by mass spectrometry, allowing for the calculation of the percentage of iron absorbed from each compound.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intestinal absorption pathways of this compound.
Caption: Workflow for in vitro assessment of iron bioavailability.
Conclusion
The mechanism of action of this compound in iron absorption is a complex interplay of its physicochemical properties, the gastrointestinal environment, and specific cellular transport pathways. While its bioavailability is inherently lower than that of soluble ferrous salts, formulation strategies such as micronization and the addition of absorption enhancers can significantly improve its efficacy.[4][11] The dual absorption pathways, involving both DMT1-mediated transport of solubilized iron and endocytosis of nanoparticles, provide a comprehensive model for understanding its physiological fate. For researchers and drug development professionals, a thorough understanding of these mechanisms is paramount for the rational design of more effective and palatable iron supplements and fortified foods to combat iron deficiency, a persistent global health issue.[4][8]
References
- 1. vinipulchemicals.com [vinipulchemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. wbcil.com [wbcil.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cambridge.org [cambridge.org]
- 15. cambridge.org [cambridge.org]
The Bioavailability of Ferric Sodium Pyrophosphate: A Technical Guide for Researchers
An in-depth exploration of the factors influencing the bioavailability of various forms of ferric sodium pyrophosphate (FeNaEDTA), providing researchers, scientists, and drug development professionals with a comprehensive understanding of its absorption and efficacy as an iron fortificant.
This compound is a widely utilized iron compound for food fortification due to its sensory stability, causing minimal organoleptic changes in food products.[1][2] However, the inherent low water solubility of its standard form has historically been linked to reduced bioavailability compared to soluble iron salts like ferrous sulfate.[1][3] Recent technological advancements, particularly in particle size reduction and formulation strategies, have led to the development of novel forms of this compound with significantly enhanced absorption, making it a more viable option for combating iron deficiency.[1][4] This technical guide provides a detailed analysis of the bioavailability of different forms of this compound, the experimental methodologies used for its assessment, and the underlying absorption mechanisms.
Comparative Bioavailability of this compound Forms
The bioavailability of this compound is highly dependent on its physicochemical properties, most notably particle size.[2][5] Micronized and dispersible forms exhibit substantially higher absorption rates than the standard, larger particle-sized compound.[4][6] Furthermore, the food matrix in which it is incorporated and the iron status of the individual play crucial roles in determining its ultimate bioavailability.[5][7]
Below are summary tables of quantitative data from various studies, comparing the bioavailability of different forms of this compound, often relative to the gold standard, ferrous sulfate.
Table 1: Human Studies on the Bioavailability of Different this compound Forms
| Ferric Pyrophosphate Form | Study Population | Food Vehicle | Iron Absorption (%) from Ferric Pyrophosphate | Iron Absorption (%) from Ferrous Sulfate | Relative Bioavailability (RBV) (%) vs. Ferrous Sulfate |
| Micronized, dispersible | Adult women | Infant cereal | 3.4[4][8] | 4.1[4][8] | 83[1] |
| Micronized, dispersible | Adult women | Yoghurt drink | 3.9[4][8] | 4.2[4][8] | 93[1] |
| Standard | Iron-deficient and non-anemic women | Wheat-milk infant cereal | 2.0[5] | 3.2[5] | 62[5] |
| Standard | Iron-deficient and non-anemic women | Rice meal (unprocessed) | 1.7[5] | 11.6[5] | 15[5] |
| Standard | Iron-deficient and non-anemic women | Rice meal (extruded) | 3.0[5] | 12.6[5] | - |
| Micronized, dispersible | Women with low iron stores | Apple juice | 5.5[5] | 9.1[5] | 60[5] |
| Standard | Iron-replete children | Instant milk drink | 2.1[5][9] | 6.24[5][9] | 33[5][9] |
| Standard (with Sodium Pyrophosphate) | Iron-deficient women | Bouillon cubes | 6.4[3][10][11] | 33.8 (without NaPP)[3][10][11] | - |
| Standard (without Sodium Pyrophosphate) | Iron-deficient women | Bouillon cubes | 4.4[3][10][11] | 33.8[3][10][11] | - |
| Standard | Young Nigerian women | Bouillon cubes in meals | 10.8 (0:1 NaPP:Fe ratio)[12][13] | - | - |
Table 2: Animal Studies on the Bioavailability of Micronized Dispersible Ferric Pyrophosphate (MDFP)
| Iron Compound | Bioavailability Test | Key Findings |
| MDFP | Serum iron concentration curve | Showed a sustained release of iron.[6] |
| MDFP | Hemoglobin regeneration efficiency | Highest among all iron compounds tested.[6] |
| MDFP | AOAC hemoglobin repletion test | High relative biological value compared to ferrous sulfate.[6] |
Mechanisms of this compound Absorption
The intestinal absorption of this compound is a multi-faceted process influenced by its formulation. The primary proposed pathways include:
-
Dissolution and DMT1-Mediated Transport: In the acidic environment of the stomach, a portion of the ferric pyrophosphate dissolves, releasing ferric ions (Fe³⁺).[5][14] For these ions to be absorbed via the conventional non-heme iron pathway, they must first be reduced to ferrous ions (Fe²⁺) by duodenal cytochrome B (DcytB), a ferrireductase on the surface of intestinal enterocytes.[1][14] The resulting ferrous ions are then transported into the cell by the Divalent Metal Transporter 1 (DMT1).[1][14]
-
Endocytic Uptake of Nanoparticles: For nano-sized ferric pyrophosphate particles, an alternative absorption mechanism involving endocytosis has been proposed.[1] Smaller nanoparticles may be taken up by clathrin-mediated endocytosis, while larger particles or agglomerates could be absorbed via macropinocytosis.[1]
-
Enhanced Absorption of Encapsulated Forms: Encapsulated forms of ferric pyrophosphate, such as those in liposomal or phospholipid-based carriers, are designed to protect the iron from interactions in the stomach and enhance its intestinal absorption.[1] One suggested mechanism for their improved uptake is transcytosis through M cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT).[1]
Caption: Proposed absorption pathways for different forms of this compound.
Experimental Protocols for Bioavailability Assessment
The bioavailability of this compound is evaluated using a variety of in vivo and in vitro models.
In Vivo Human Studies: Stable Isotope Incorporation
Modern human studies predominantly utilize the stable isotope incorporation technique to accurately measure iron absorption.[5] This method avoids the use of radioactive isotopes and offers high precision.
Caption: General workflow for a human iron absorption study using stable isotopes.[8]
A typical protocol involves:
-
Subject Recruitment: Selection of a specific population, for instance, adult women.[8]
-
Isotope Labeling: Test meals are fortified with specific amounts of iron from this compound and a reference compound (e.g., ferrous sulfate), each labeled with a different stable iron isotope (e.g., ⁵⁷Fe and ⁵⁸Fe).[8]
-
Test Meal Administration: Subjects consume the labeled test meals under controlled conditions.[8]
-
Blood Collection: Blood samples are collected from the subjects after a specified period (e.g., 14 days) to allow for the incorporation of the absorbed iron into red blood cells.[8]
-
Analysis: The enrichment of the stable isotopes in the erythrocytes is measured using techniques like mass spectrometry.
-
Calculation of Absorption: The amount of iron absorbed from each compound is calculated based on the isotopic enrichment and the total circulating iron.
In Vivo Animal Studies: Hemoglobin Repletion Bioassay
The hemoglobin repletion bioassay in rats is a common method for assessing the bioavailability of iron compounds.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. wbcil.com [wbcil.com]
- 3. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. [PDF] A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Iron absorption and bioavailability in rats of micronized dispersible ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man [pubmed.ncbi.nlm.nih.gov]
- 9. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Bioavailability from Ferric Pyrophosphate-Fortified Bouillon Cubes in Meals is Not Increased by Sodium Pyrophosphate: a Stable Iron Isotope Study in Young Nigerian Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High Bioavailability from Ferric Pyrophosphate-Fortified Bouillon Cubes in Meals is Not Increased by Sodium Pyrophosphate: a Stable Iron Isotope Study in Young Nigerian Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Navigating the Chemical Landscape: An In-depth Technical Guide to the Stability of Ferric Sodium Pyrophosphate Under Various pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of ferric sodium pyrophosphate across a range of pH conditions. Understanding the behavior of this iron salt in different chemical environments is critical for its effective application in pharmaceuticals and food fortification. This document synthesizes key data on its solubility and stability, outlines detailed experimental protocols for its evaluation, and presents visual workflows to elucidate complex processes.
Physicochemical Properties and pH-Dependent Stability
This compound (Na₈Fe₄(P₂O₇)₅·xH₂O) is a complex inorganic salt valued for its high iron content and reduced reactivity compared to other iron forms, which minimizes organoleptic changes in fortified foods.[1][2][3] However, its stability and solubility are intricately linked and highly dependent on the pH of the surrounding medium.[4][5]
General Stability Profile
In its dry, crystalline form, ferric pyrophosphate is relatively stable at room temperature.[4] However, in aqueous solutions, its stability is dictated by pH. Generally, it is considered most stable within a pH range of 4 to 6.[4][6] Outside of this range, its solubility and potential for chemical transformation increase.
Impact of pH on Solubility and Stability
The solubility of ferric pyrophosphate is a key indicator of its stability in a given medium. The compound is sparingly soluble in water, a characteristic that contributes to its favorable sensory profile in food applications.[1][2][5] However, its solubility profile changes significantly with pH.
Table 1: Solubility and Stability of Ferric Pyrophosphate at Various pH Conditions
| pH Range | Solubility | Stability and Underlying Mechanisms | References |
| < 2 | Slightly Soluble (10-33 mg/L) | In highly acidic environments, such as the stomach, the pyrophosphate ion is protonated. This weakens the chelation of the ferric ion (Fe³⁺), leading to the dissociation of the complex and an increased release of ferric ions. This enhanced solubility is crucial for the initial dissolution of ferric pyrophosphate supplements upon ingestion. | [1][4][7][8] |
| 2 - 4 | Sparingly Soluble | In acidic foods and beverages, the protonation of the pyrophosphate ligand can accelerate dissolution. This may lead to interactions with other components, such as polyphenols, potentially causing color changes. | [9][10] |
| 4 - 6 | Sparingly Soluble (<0.1 mg/L) | This is the pH range of maximum stability for ferric pyrophosphate. The complex remains largely intact with low dissociation, making it suitable for fortifying foods where minimal interaction and sensory impact are desired. | [1][4][6][8][11] |
| 6 - 8 | Relatively Stable | In neutral to mildly alkaline conditions, such as in dairy products and baked goods, ferric pyrophosphate generally maintains good stability. However, there can be a tendency for the formation of an amorphous ferric hydroxide (B78521) layer on the crystal surface. | [4][9] |
| > 8 | Slightly Soluble | In alkaline solutions, ferric ions can react with hydroxide ions to form ferric hydroxide. This reaction shifts the equilibrium, promoting the dissolution of the ferric pyrophosphate complex. The presence of excess pyrophosphate ions in the pH range of 5-8.5 can significantly increase solubility due to the formation of soluble iron-pyrophosphate complexes. | [1][4][5][7][8] |
Experimental Protocols for Stability Assessment
To evaluate the stability of this compound under various pH conditions, standardized experimental protocols are essential. The following methodologies are commonly employed in research and quality control settings.
pH-Dependent Solubility Testing
This protocol determines the solubility of ferric pyrophosphate across a range of pH values, providing a quantitative measure of its stability.
Objective: To quantify the concentration of soluble iron from ferric pyrophosphate at different pH levels.
Materials:
-
This compound powder
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment
-
pH meter
-
Analytical balance
-
Centrifuge
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for iron quantification
Procedure:
-
Preparation of pH-Adjusted Buffers: Prepare a series of buffers at desired pH values (e.g., 2, 3, 4, 5, 6, 7, 8, 9) using appropriate buffer systems (e.g., citrate, phosphate).
-
Sample Preparation: Accurately weigh a specified amount of this compound powder and add it to a known volume of each pH-adjusted buffer to create a suspension.
-
Equilibration: Agitate the suspensions at a constant temperature (e.g., 25°C) for a defined period (e.g., 24 hours) to allow for equilibration.
-
Separation of Solid and Liquid Phases: Centrifuge the suspensions at a high speed to pellet the insoluble ferric pyrophosphate.
-
Sample Analysis: Carefully collect the supernatant and analyze the concentration of soluble iron using ICP-OES or AAS.
-
Data Reporting: Report the solubility in mg/L at each pH value.
In Vitro Digestion Model (Caco-2 Cell Line)
This cell-based assay simulates the physiological conditions of the human gastrointestinal tract to assess the bioaccessibility and potential bioavailability of iron from ferric pyrophosphate, which is an indirect measure of its stability and dissolution during digestion.[4][12]
Objective: To determine the amount of soluble iron released from ferric pyrophosphate under simulated gastric and intestinal conditions.
Materials:
-
Caco-2 cells (human colon adenocarcinoma cell line)
-
Cell culture reagents (DMEM, FBS, etc.)
-
Simulated Gastric Fluid (SGF) with pepsin (pH ~2.0)
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts (pH ~7.0)
-
This compound
-
Multi-well cell culture plates
Procedure:
-
Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports in multi-well plates until they form a differentiated monolayer.
-
Simulated Gastric Digestion: Suspend a known amount of this compound in SGF and incubate at 37°C with gentle agitation for a period simulating gastric residence time (e.g., 1-2 hours).[12][13]
-
Simulated Intestinal Digestion: Adjust the pH of the gastric digest to ~7.0 and add SIF. Incubate at 37°C with gentle agitation for a period simulating intestinal residence time (e.g., 2-3 hours).[12][13]
-
Application to Caco-2 Cells: Apply the digested sample to the apical side of the Caco-2 cell monolayer.
-
Assessment of Iron Uptake: After a defined incubation period, measure the iron content within the Caco-2 cells or the amount of iron transported to the basolateral compartment to determine bioaccessibility.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex workflows and relationships involved in assessing the stability of this compound.
Caption: Workflow for pH-dependent solubility testing of this compound.
Caption: Workflow for in vitro bioavailability assessment using a Caco-2 cell model.
Factors Influencing Stability
Beyond pH, several other factors can impact the stability of this compound in various formulations.
Table 2: Other Factors Affecting this compound Stability
| Factor | Effect on Stability | References |
| Temperature | In its dry form, it is relatively stable. However, at temperatures above 70°C, crystal water can be lost, and above 120°C, the pyrophosphate may start to decompose into orthophosphate. High-temperature food processing, such as baking, can accelerate this decomposition. | [4][9] |
| Chelating Agents | Strong chelating agents like EDTA and citric acid can form more stable complexes with ferric ions, promoting the dissolution of ferric pyrophosphate. | [4][6][10][14] |
| Reducing Agents | Reducing agents such as ascorbic acid (Vitamin C) can reduce the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), leading to the disintegration of the crystal structure. | [4] |
| Divalent Metal Ions | Cations like Ca²⁺ and Mg²⁺ can compete with ferric ions for binding to pyrophosphate, potentially reducing the stability of the ferric pyrophosphate complex. | [4][10] |
| Light | Prolonged exposure to strong light, particularly UV radiation, may trigger photochemical reactions and affect the stability of the compound. | [5] |
Conclusion
The stability of this compound is a multifaceted issue, with pH being the most critical determinant in aqueous environments. It exhibits maximum stability in the slightly acidic pH range of 4 to 6, a property that is highly advantageous for its use in food fortification. However, its increased solubility in highly acidic and alkaline conditions is fundamental to its function as a bioavailable source of iron in pharmaceutical applications. A thorough understanding of its pH-dependent behavior, along with the influence of other factors such as temperature and interacting compounds, is paramount for the successful formulation and application of this important iron salt in both the pharmaceutical and food industries. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound stability, enabling researchers and developers to optimize its performance in their specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. wbcil.com [wbcil.com]
- 3. vinipulchemicals.com [vinipulchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. ruipugroup.com [ruipugroup.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. benchchem.com [benchchem.com]
- 8. Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ruipugroup.com [ruipugroup.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
Regulatory Status of Ferric Sodium Pyrophosphate in Food Additives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current regulatory status of ferric sodium pyrophosphate for use as a food additive. It delves into the safety assessments and regulations in key international markets, presents relevant toxicological data, and outlines the methodologies of pivotal studies that form the basis of its regulatory standing.
Executive Summary
This compound is a source of iron used in food fortification to address iron deficiency. Its application is governed by regulations set forth by national and international food safety authorities. This document synthesizes the regulatory landscape, toxicological data, and key experimental protocols to provide a thorough understanding of its status for professionals in research and development.
Regulatory Landscape
The regulatory status of this compound varies across different regions. While it is generally recognized as safe in the United States, its specific individual assessment by other major international bodies is less distinct, often being considered within the broader category of phosphates.
United States: FDA
In the United States, this compound is listed as a substance that is Generally Recognized as Safe (GRAS) for its intended use as a nutrient supplement in food.[1][2][3] This status is codified in the Code of Federal Regulations (CFR), specifically under 21 CFR 182.5306 .[1][2][3] The GRAS status indicates that it is considered safe by experts for its intended use in food and does not require a formal pre-market review and approval by the Food and Drug Administration (FDA) when used in accordance with Good Manufacturing Practices (GMP).[1]
European Union: EFSA
A specific, individual scientific opinion from the European Food Safety Authority (EFSA) on this compound as a food additive was not prominently found within the scope of this review. Instead, EFSA has conducted a re-evaluation of phosphates as a group, including diphosphates (E 450). This re-evaluation led to the establishment of a group Acceptable Daily Intake (ADI) for all phosphates. This suggests that the safety of this compound in the EU is considered under the umbrella of the broader phosphate (B84403) group.
Codex Alimentarius
The Codex Alimentarius Commission, which sets international food standards, does not appear to have a specific standard for this compound in its General Standard for Food Additives (GSFA). While various diphosphates are listed with INS numbers (e.g., INS 450), a specific designation for this compound was not identified. The Codex Committee on Food Additives (CCFA) has noted that substances like ferric pyrophosphate are primarily used as nutrient sources and thus may fall outside the primary mandate of the committee which focuses on technological functions of food additives.[4]
Toxicological Data
Toxicological studies on this compound have generally indicated a low order of toxicity. The available data from animal studies are summarized below.
| Parameter | Value | Species | Study Type | Source |
| Acute Oral LD50 | >2000 mg/kg bw | Rat | Acute Toxicity | [3] |
| Maternal & Teratogenic Effects | No adverse effects observed up to 160 mg/kg bw | Mice and Rats | Developmental Toxicity | [5][6] |
| Acceptable Daily Intake (ADI) | Not explicitly established by JECFA. A Provisional Maximum Tolerable Daily Intake (PMTDI) of 0.8 mg/kg bw/day has been established for iron from all sources (excluding specific therapeutic uses and iron oxides as coloring agents). | - | - | |
| No-Observed-Adverse-Effect Level (NOAEL) | A specific oral NOAEL for this compound was not identified in the reviewed literature. | - | - | - |
Note: The PMTDI for iron is a group value and not specific to this compound.
Experimental Protocols
The safety and bioavailability of this compound are assessed through various standardized experimental protocols. Below are detailed methodologies for key experiments.
Bioavailability Assessment: Hemoglobin Repletion Assay (Rat Model)
This assay is a classic method to determine the bioavailability of iron sources.
Objective: To measure the effectiveness of an iron source in restoring hemoglobin levels in anemic rats.
Methodology:
-
Animal Model: Weanling rats (typically Sprague-Dawley or Wistar strains) are selected.
-
Depletion Phase: The rats are fed an iron-deficient diet for a period (e.g., 4 weeks) to induce anemia. Hemoglobin levels are monitored to confirm anemic status (e.g., <4 g/dL).
-
Repletion Phase: The anemic rats are divided into groups. One group continues on the iron-deficient diet (negative control). A reference group is fed the basal diet supplemented with a highly bioavailable iron source like ferrous sulfate (B86663) at several concentrations. Test groups are fed the basal diet supplemented with this compound at corresponding iron concentrations. This phase typically lasts for 2 weeks.
-
Data Collection: Body weight and food intake are recorded throughout the study. Blood samples are taken at the beginning and end of the repletion phase to measure hemoglobin concentration.
-
Calculation of Relative Bioavailability (RBV): The hemoglobin repletion for each rat is calculated as the difference between the final and initial hemoglobin levels, adjusted for the total iron intake during the repletion period. A dose-response curve is generated for the reference iron source (ferrous sulfate). The bioavailability of this compound is then calculated relative to the reference standard.
In Vitro Bioavailability: Caco-2 Cell Model
This in vitro model simulates human intestinal absorption.
Objective: To assess the uptake of iron from this compound by human intestinal cells.
Methodology:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are cultured on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer.
-
In Vitro Digestion: The food matrix containing this compound is subjected to a simulated gastrointestinal digestion process, typically involving incubation with pepsin at acidic pH, followed by pancreatin (B1164899) and bile salts at a neutral pH.
-
Cell Exposure: The digested sample is applied to the apical side of the Caco-2 cell monolayer.
-
Iron Uptake Measurement: After a defined incubation period, the cells are harvested, and the amount of iron taken up is quantified. This is often done indirectly by measuring the formation of ferritin, an iron-storage protein, within the cells using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin formed is proportional to the iron uptake.
-
Data Analysis: The iron uptake from this compound is compared to that of a control iron source (e.g., ferrous sulfate) to determine its relative in vitro bioavailability.
Human Bioavailability: Stable Isotope Studies
This method provides a precise measure of iron absorption in humans.
Objective: To quantify the absorption of iron from this compound in human subjects.
Methodology:
-
Isotope Labeling: this compound is intrinsically or extrinsically labeled with a stable (non-radioactive) isotope of iron, such as ⁵⁷Fe or ⁵⁸Fe. A different stable isotope is used to label a reference iron compound (e.g., ferrous ascorbate).
-
Study Design: A crossover design is often employed where subjects consume a standardized meal containing the labeled this compound and, on a separate occasion, the same meal with the labeled reference compound.
-
Administration: The labeled meals are consumed by the study participants after an overnight fast.
-
Blood Sampling: Blood samples are collected from the subjects before the administration of the labeled meal and at a specified time point after, typically 14 days later.
-
Isotopic Analysis: The enrichment of the stable iron isotopes in the red blood cells is measured using mass spectrometry (e.g., thermal ionization mass spectrometry or inductively coupled plasma mass spectrometry).
-
Calculation of Absorption: The amount of absorbed iron is calculated based on the isotopic enrichment in the blood and the total circulating iron, which is estimated from hemoglobin levels and body weight. The bioavailability of this compound is then expressed as a percentage of the reference iron compound's absorption.
Visualizations
Regulatory Approval Pathway for Food Additives
Caption: Generalized regulatory pathways for food additives in the USA, EU, and Codex Alimentarius.
Iron Bioavailability Assessment Workflow
Caption: Experimental workflows for assessing iron bioavailability.
References
The Ascendancy of Ferric Pyrophosphate: A Technical Chronicle of an Iron Fortificant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a pervasive global health challenge, spurring the continuous evolution of iron fortification strategies. Among the arsenal (B13267) of iron compounds, ferric pyrophosphate (Fe₄(P₂O₇)₃), also referred to as ferric sodium pyrophosphate in some contexts, has carved a significant niche. Its journey from a compound with recognized sensory advantages to a scientifically refined fortificant with enhanced bioavailability is a testament to advancements in food science and nutrition. This technical guide provides a comprehensive overview of the historical development of ferric pyrophosphate, detailing its synthesis, the evolution of its use, quantitative bioavailability data, and the experimental protocols used for its evaluation.
Historical Development
The use of iron compounds to fortify foods dates back to the early 20th century, with initial efforts focused on combating widespread anemia.[1][2] Ferric pyrophosphate's appeal stemmed from its white to yellowish-white color and its sparing solubility, which minimized undesirable organoleptic changes in fortified foods—a significant drawback of highly soluble iron salts like ferrous sulfate (B86663).[3][4]
A key milestone in its application for food fortification is a 1945 patent that described a process for producing sodium ferric pyrophosphate as a white powder, making it suitable for enriching flour and other food products. This development coincided with the initiation of national wheat flour fortification programs in the United States and the United Kingdom in the 1940s.[[“]]
Early research acknowledged the lower bioavailability of ferric pyrophosphate compared to the "gold standard," ferrous sulfate.[6] However, its excellent stability and lack of sensory impact made it a preferred choice for sensitive food matrices such as infant cereals and dairy products.[3][[“]] The latter half of the 20th century and the early 21st century saw significant research focused on enhancing the bioavailability of ferric pyrophosphate, leading to the development of micronized and encapsulated forms.[7]
Regulatory recognition has solidified its position as a safe and effective iron fortificant. In 1994, the U.S. Food and Drug Administration (FDA) designated ferric pyrophosphate as Generally Recognized as Safe (GRAS).[8] It is also approved for use in food fortification by other major regulatory bodies, including the European Food Safety Authority (EFSA) and the Food Safety and Standards Authority of India (FSSAI).[9][10]
Quantitative Data on Bioavailability
The relative bioavailability (RBV) of ferric pyrophosphate is a critical parameter for its effective use in food fortification. The following tables summarize quantitative data from various studies, comparing different forms of ferric pyrophosphate to ferrous sulfate.
Table 1: In Vivo Bioavailability of Ferric Pyrophosphate in Humans
| Study Population & Food Vehicle | Ferric Pyrophosphate (FePP) Absorption (%) | Ferrous Sulfate (FeSO₄) Absorption (%) | Relative Bioavailability (RBV) of FePP (%) | Key Findings & Citations |
| Iron-deficient and non-anemic women in wheat-milk infant cereal | 2.0 | 3.2 | 62 | The addition of ascorbic acid increased the absorption of both, but the RBV of FePP decreased.[6] |
| Iron-deficient and non-anemic women in unprocessed rice meal | 1.7 | 11.6 | 15 | Demonstrates a significant negative impact of the food matrix on insoluble iron absorption.[6] |
| Iron-deficient and non-anemic women in extruded rice meal | 3.0 | 12.6 | 24 | Extrusion processing appeared to slightly improve the bioavailability of FePP.[6] |
| Women with low iron stores in apple juice | 5.5 | 9.1 | 60 | A micronized, dispersible form of ferric pyrophosphate was well absorbed from a fruit juice.[6] |
| Iron-replete children in an instant milk drink | 2.1 | 6.24 | 33 | The bioavailability of standard ferric pyrophosphate was significantly lower than ferrous sulfate in this population.[11] |
Table 2: In Vivo Bioavailability of Ferric Pyrophosphate in Animal Models (Rats)
| Ferric Pyrophosphate Formulation | Relative Biological Value (RBV) vs. Ferrous Sulfate (%) | Key Findings & Citations |
| Standard Ferric Pyrophosphate | 45 | Early studies in anemic chicks and rats showed low bioavailability. |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | 104 | Micronization to a particle size of 0.3 µm significantly improved bioavailability, making it comparable to ferrous sulfate. |
| Micronized Ground Ferric Pyrophosphate (MGFP) | 56 | Particle size of 2.5 µm showed improved but lower bioavailability compared to the more finely micronized MDFP. |
Experimental Protocols
The evaluation of ferric pyrophosphate's bioavailability relies on a combination of in vitro and in vivo experimental models.
In Vitro Digestion and Caco-2 Cell Iron Uptake Assay
This model simulates the digestion process in the human gastrointestinal tract and measures iron uptake by a human intestinal cell line.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. They are seeded onto permeable supports and grown for 14-21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[12]
-
In Vitro Digestion: The food sample fortified with ferric pyrophosphate is subjected to a two-stage simulated digestion process.
-
Gastric Digestion: The sample is incubated with pepsin at a low pH (e.g., pH 2.0) to simulate stomach digestion.[8]
-
Intestinal Digestion: The pH is raised to a neutral level (e.g., pH 7.0), and a mixture of pancreatin (B1164899) and bile salts is added to simulate small intestine digestion.[8]
-
-
Iron Uptake: The digest is placed in the upper chamber of a transwell system containing the Caco-2 cell monolayer. The system is incubated to allow for the transport of soluble iron across the dialysis membrane to the cells.[8]
-
Quantification: After the incubation period, the cells are harvested, and the amount of iron taken up is quantified. This is often done by measuring the concentration of ferritin, an iron storage protein, which increases in proportion to iron uptake.[7]
Hemoglobin Repletion Assay in Rats
This in vivo model assesses the ability of an iron source to reverse iron deficiency anemia in rats.
-
Depletion Phase: Weanling rats are fed an iron-deficient diet for a period (e.g., 21 days) to induce anemia, confirmed by low hemoglobin levels.[13]
-
Repletion Phase: The anemic rats are then divided into groups and fed diets supplemented with different iron sources (e.g., various forms of ferric pyrophosphate and a ferrous sulfate control) at specified concentrations for a set period (e.g., 14 days).[13]
-
Monitoring: Hemoglobin levels and body weight are monitored throughout the repletion phase.
-
Calculation: The hemoglobin regeneration efficiency (HRE) is calculated based on the increase in hemoglobin iron. The relative biological value (RBV) is then determined by comparing the HRE of the ferric pyrophosphate groups to the ferrous sulfate control group.[13]
Human Stable Isotope Studies
This is the gold standard for measuring iron absorption in humans.
-
Isotope Labeling: The ferric pyrophosphate and a reference iron compound (e.g., ferrous sulfate) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).
-
Administration: The labeled compounds are administered to human subjects, often in a standardized meal.
-
Blood Sampling: Blood samples are taken approximately 14 days after the administration of the isotopes.[11]
-
Analysis: The enrichment of the stable isotopes in the red blood cells is measured using mass spectrometry. This allows for the calculation of the percentage of iron absorbed from each source.[11]
Signaling Pathways and Mechanisms of Absorption
The absorption of non-heme iron, including that from ferric pyrophosphate, is a complex and highly regulated process.
-
Solubilization and Reduction: For ferric pyrophosphate to be absorbed, it must first be solubilized in the acidic environment of the stomach to release ferric iron (Fe³⁺). In the duodenum, the enzyme duodenal cytochrome B (Dcytb), located on the apical membrane of enterocytes, reduces the ferric iron to its ferrous form (Fe²⁺).[10][14]
-
Uptake: The ferrous iron is then transported into the enterocyte by the Divalent Metal Transporter 1 (DMT1).[15]
-
Intracellular Fate: Once inside the enterocyte, the iron enters a labile iron pool. From here, it can be stored in the protein ferritin, utilized by the cell, or exported into the bloodstream.[9]
-
Export: The iron is transported across the basolateral membrane into the bloodstream by the protein ferroportin. This process is coupled with the re-oxidation of ferrous iron to ferric iron by the enzyme hephaestin.[3]
-
Transport in Blood: The ferric iron then binds to the protein transferrin for transport to various parts of the body.[14]
Experimental and Logical Workflows
The evaluation and development of ferric pyrophosphate as a fortificant follows a logical progression of scientific inquiry.
Conclusion
The historical development of ferric pyrophosphate as an iron fortificant illustrates a journey of scientific refinement. Initially valued for its sensory advantages, its application was tempered by concerns over its lower bioavailability. However, through advancements in processing technologies such as micronization and encapsulation, and a deeper understanding of the mechanisms of iron absorption, ferric pyrophosphate has emerged as a versatile and effective tool in the global fight against iron deficiency. Its continued use in a wide range of food products, supported by a robust body of scientific evidence and regulatory approval, underscores its importance in public health nutrition. For researchers and developers, ferric pyrophosphate represents a compelling case study in balancing efficacy with consumer acceptance in the design of fortified foods.
References
- 1. Structural basis for promotion of duodenal iron absorption by enteric ferric reductase with ascorbate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 3. Intestinal iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. researchgate.net [researchgate.net]
- 7. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 cell iron uptake from meat and casein digests parallels in vivo studies: use of a novel in vitro method for rapid estimation of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms involved in intestinal iron absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Dcytb in iron metabolism: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing Human Iron Kinetics Using Stable Iron Isotopic Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Evaluations of Mesoporous Iron Particles for Iron Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Toxicological Profile of Ferric Sodium Pyrophosphate in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological studies of ferric sodium pyrophosphate conducted in various animal models. The information is compiled to assist researchers, scientists, and drug development professionals in understanding the safety profile of this iron supplement. The data is presented through structured tables for clear comparison, and detailed experimental protocols are provided for key studies.
Acute Toxicity
Acute toxicity studies assess the potential adverse effects that may occur shortly after the administration of a single, high dose of a substance. In animal models, this compound has demonstrated extremely low acute toxicity.
Experimental Protocol: Acute Oral Toxicity Study
A standard acute oral toxicity study protocol is designed to determine the median lethal dose (LD₅₀) and observe signs of toxicity following a single administration.
-
Animal Model: Wistar rats are commonly used.
-
Administration Route: Oral gavage.
-
Dosage: A limit test is often performed at a high dose (e.g., 2000 mg/kg body weight) as significant mortality is not expected.
-
Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in behavior, body weight, and any instances of morbidity or mortality.
-
Endpoint Analysis: At the end of the observation period, a gross necropsy is performed on all animals to identify any treatment-related abnormalities in organs and tissues.
Data Presentation: Acute Toxicity
| Study Type | Animal Model | Route of Administration | LD₅₀ (Median Lethal Dose) | Observations |
| Acute Oral Toxicity | Rat | Oral | >2000 mg/kg[1] | No mortality or significant signs of toxicity observed.[2] At extremely high doses, transient gastrointestinal discomfort may occur due to local irritation, without irreversible damage.[2] |
Experimental Workflow: Acute Toxicity Assessment
Caption: Workflow for a typical acute oral toxicity study in rats.
Sub-chronic and Chronic Toxicity
Long-term animal feeding studies, ranging from 3 to 12 months, have been conducted to evaluate the safety of this compound upon repeated exposure.[2] These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocol: 90-Day Sub-chronic Oral Toxicity Study
-
Animal Models: Sprague-Dawley rats and Beagle dogs are commonly used for sub-chronic studies.[2][3]
-
Administration Route: The test substance is typically mixed with the diet or administered via oral gavage.
-
Dosage Levels: Multiple dose groups (low, mid, high) and a control group are used.
-
Duration: The study typically lasts for 90 days.[3]
-
Endpoint Analysis: In-life observations include clinical signs, body weight, and food consumption. At termination, comprehensive analyses are performed, including hematology, clinical chemistry, urinalysis, organ weights, and detailed histopathological examination of tissues.
Data Presentation: Sub-chronic and Chronic Toxicity
| Study Duration | Animal Model | Route of Administration | Key Findings |
| 3-12 months | Rats, Dogs | Oral (in diet) | Within the recommended human intake range, no adverse effects were observed on growth, development, blood parameters, liver and kidney functions, or organ morphology.[2] |
| >10x Recommended Dose | Animals | Oral (in diet) | Mild and reversible hepatic iron accumulation (without liver damage) and gastrointestinal reactions (e.g., constipation) were observed.[2] |
Genotoxicity
Genotoxicity assays are performed to assess the potential of a substance to induce damage to genetic material (DNA and chromosomes). A battery of tests, both in vitro and in vivo, has shown that this compound is not genotoxic.
Experimental Protocols: Genotoxicity Assays
-
Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[2][4] Ferric pyrophosphate was not mutagenic in this assay.[5]
-
In Vitro Chromosomal Aberration Test: This assay evaluates the potential to cause structural chromosomal damage in cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[2] Ferric pyrophosphate was found to be clastogenic in CHO cells in the presence of metabolic activation.[5]
-
In Vivo Micronucleus Test: This in vivo assay in mice assesses chromosomal damage or damage to the mitotic apparatus in bone marrow cells.[2] Ferric pyrophosphate was not clastogenic in the in vivo mouse micronucleus assay.[5]
Data Presentation: Genotoxicity
| Assay Type | System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, S. cerevisiae | With and Without | Negative[4][5] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Without | Negative[5] |
| Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With | Positive[5] |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative[2][5] |
Reproductive and Developmental Toxicity
These studies are designed to evaluate potential adverse effects on fertility, pregnancy, and fetal development. This compound has been shown to be non-toxic to the reproductive system at conventional doses.[2]
Experimental Protocols
-
Fertility and Early Embryonic Development Study: Typically conducted in rats, this study involves dosing males and females before and during mating and females through early gestation. Endpoints include fertility indices and early embryonic development.[5]
-
Embryo-fetal Developmental Toxicity Study: Pregnant animals (rats or rabbits) are dosed during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.[4][5]
-
Pre- and Post-natal Development Study: Pregnant rats are dosed from implantation through lactation. The survival, growth, and development of the offspring (F1 generation) are evaluated.[5]
Data Presentation: Reproductive and Developmental Toxicity
| Study Type | Animal Model | Dosage | NOAEL (No-Observed-Adverse-Effect Level) | Observations at Maternally Toxic Doses |
| Fertility & Early Embryonic Development | Rat | Up to 40 mg/kg | 40 mg/kg (No embryo toxicity noted up to maternally toxic dose)[5] | N/A |
| Embryo-fetal Development | Rat | Up to 30 mg/kg/day | 30 mg/kg/day (Maternal & Developmental)[5] | At 90 mg/kg/day: post-implantation loss, abnormal placentae, decreased fetal weight, fetal malformations.[5] |
| Embryo-fetal Development | Rabbit | Up to 20 mg/kg/day | 20 mg/kg/day (Maternal & Developmental)[5] | At 40 mg/kg/day: vertebral malformations.[5] |
| Teratogenicity | Mouse, Rat | Up to 160 mg/kg bw | 160 mg/kg bw (No maternal toxicity or teratogenic effects)[4] | N/A |
| Pre- & Post-natal Development | Rat | Up to 30 mg/kg/day | 30 mg/kg/day (Offspring survival)[5] | At 90 mg/kg/day: reductions in the number of live offspring and lower offspring body weights.[5] |
Carcinogenicity
Carcinogenicity studies to evaluate the tumor-forming potential of this compound have not been required by regulatory agencies.[5] This is based on the extensive negative genotoxicity data and the fact that iron is an essential nutrient. Published reports on other iron-containing compounds suggest that these types of products do not pose a carcinogenic risk.[5] Furthermore, major international and U.S. health agencies do not classify ferric pyrophosphate as a carcinogen.[6]
Logical Framework for Safety Assessment
The various toxicological studies are interconnected and form a comprehensive safety assessment. Acute studies provide initial information on toxicity, which helps in dose selection for longer-term studies. Genotoxicity assays screen for potential DNA damage, and the results inform the need for carcinogenicity studies. Reproductive and developmental studies assess specific risks to fertility and offspring.
Caption: Interrelation of toxicological studies in safety assessment.
Summary
Based on a comprehensive review of toxicological studies in animal models, this compound exhibits a high safety profile. It has very low acute oral toxicity.[2] Long-term studies in rats and dogs have not identified adverse effects at doses relevant to human consumption.[2] While an in vitro chromosomal aberration test was positive with metabolic activation, the overall weight of evidence from a battery of genotoxicity tests, including in vivo assays, indicates a lack of genotoxic potential.[2][5] Reproductive and developmental toxicity studies have shown no adverse effects on fertility or fetal development at doses that are not maternally toxic.[4][5] Adverse effects are generally observed only at very high, maternally toxic doses, which are significantly greater than the intended human exposure levels.[2][5]
References
Methodological & Application
Application Notes: In Vitro Digestion Models for Assessing Ferric Sodium Pyrophosphate Bioavailability
Introduction
Ferric pyrophosphate (FePP) is a water-insoluble iron compound widely used for food fortification due to its minimal impact on the sensory properties (taste, color, texture) of food products.[1][2] However, its insolubility can pose a challenge for absorption in the gastrointestinal tract, making bioavailability assessment a critical step in developing effective fortification strategies.[2] In vitro digestion models provide a cost-effective, high-throughput, and reproducible alternative to human studies for screening different FePP formulations and food matrices.[2][3][4] These models simulate the physiological conditions of the stomach and small intestine to estimate the fraction of iron that becomes available for absorption, known as bioaccessibility. The most common methods involve a simulated gastrointestinal digestion, often coupled with a dialysis membrane or a Caco-2 cell culture system to predict bioavailability.[2][5][6][7]
Key In Vitro Models
Three primary in vitro models are extensively used to evaluate the bioavailability of ferric sodium pyrophosphate:
-
Simulated Gastrointestinal Digestion (e.g., INFOGEST method): This standardized method mimics the digestive processes of the stomach and small intestine in a two-step enzymatic process.[8][9] The gastric phase uses pepsin at an acidic pH, followed by an intestinal phase where the pH is neutralized and a mixture of pancreatin (B1164899) and bile salts is introduced.[1][2] This model determines the amount of soluble iron released from the food matrix.
-
In Vitro Digestion with Dialysis: This method builds upon the simulated digestion by incorporating a semi-permeable dialysis membrane (typically with a 6-10 kDa molecular weight cut-off).[2][5][7] The membrane separates low-molecular-weight, soluble iron—the portion presumed to be available for absorption—from larger molecules.[3][5][6] The amount of iron that diffuses across the membrane is measured as an indicator of bioavailable iron.[6]
-
In Vitro Digestion/Caco-2 Cell Model: This is the most comprehensive model, combining simulated digestion with a biological system.[2] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured, differentiate into enterocytes, forming a monolayer that mimics the intestinal absorptive epithelium.[2] The digested sample is applied to the cells, and iron uptake is quantified, most commonly by measuring the concentration of the iron-storage protein, ferritin.[2] Ferritin formation in the cells serves as a reliable proxy for iron bioavailability and has been shown to correlate well with data from human trials.[10][11]
Absorption Pathways of Ferric Pyrophosphate
The intestinal absorption of ferric pyrophosphate is a complex process influenced by its formulation, particle size, and solubility. The primary proposed pathways include:
-
Dissolution and DMT1-Mediated Uptake: In the acidic environment of the stomach, FePP can partially dissolve, releasing ferric ions (Fe³⁺).[1] These ions are then reduced to ferrous ions (Fe²⁺) by reductases like duodenal cytochrome B (DcytB) on the surface of intestinal cells. The resulting Fe²⁺ is transported into the enterocyte by the Divalent Metal Transporter-1 (DMT1).[1]
-
Endocytosis of Nanoparticles: For newer formulations, particularly micronized or nano-sized FePP, direct uptake of the particles via endocytic mechanisms has been proposed.[1][12] This may involve clathrin-mediated endocytosis for smaller particles or macropinocytosis for larger ones.[1][12] Encapsulated forms may also be transported via transcytosis through M cells in the Peyer's patches.[1]
Caption: Proposed intestinal absorption pathways for Ferric Pyrophosphate (FePP).
Data Presentation: Quantitative Bioavailability
The following table summarizes representative quantitative data from in vitro studies assessing the bioavailability of various ferric pyrophosphate formulations compared to ferrous sulfate (B86663) (FeSO₄), a highly bioavailable iron salt.
| Iron Compound | Food Matrix / Condition | In Vitro Model | Bioavailability Metric | Result | Reference |
| Ferric Pyrophosphate (FePP) | Bouillon Cube | Digestion/Dialysis | Dialyzable Fe (%) | 4.4% | [13],[14] |
| FePP + Sodium Pyrophosphate (NaPP) | Bouillon Cube | Digestion/Dialysis | Dialyzable Fe (%) | 6.4% | [13],[14] |
| Ferrous Sulfate (FeSO₄) | Bouillon Cube | Digestion/Dialysis | Dialyzable Fe (%) | 33.8% | [13],[14] |
| Soluble Ferric Pyrophosphate (SFP) | Culture Medium | Caco-2 Cells | Ferritin (ng/mg protein) | ~120 | [15] |
| FeSO₄ | Culture Medium | Caco-2 Cells | Ferritin (ng/mg protein) | ~75 | [15] |
| SFP + Ascorbic Acid (20:1) | Culture Medium | Caco-2 Cells | Ferritin (ng/mg protein) | ~360 | [15] |
| SFP + Phytic Acid (10:1) | Culture Medium | Caco-2 Cells | Ferritin (ng/mg protein) | ~11 (91% inhibition) | [15] |
| Nano-sized FePO₄ (Digested at pH 1) | Culture Medium | Digestion/Caco-2 | Ferritin (ng/mg protein) | ~140 | [10],[16] |
| Nano-sized FePO₄ (Digested at pH 2) | Culture Medium | Digestion/Caco-2 | Ferritin (ng/mg protein) | ~50 | [10],[16] |
Note: Results are approximate and intended for comparative purposes. Absolute values can vary significantly based on specific experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Digestion (Simulated Gastric and Intestinal Phases)
This protocol is based on the principles of the standardized INFOGEST method and is a prerequisite for both dialysis and Caco-2 cell-based assays.[8][9][17]
Materials:
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (from porcine pancreas)
-
Bile extract (porcine)
-
Hydrochloric acid (HCl) and Sodium bicarbonate (NaHCO₃) for pH adjustment
-
Shaking water bath or incubator at 37°C
-
pH meter
Procedure:
-
Sample Preparation: Homogenize the food sample containing a known amount of ferric pyrophosphate.
-
Gastric Phase:
-
Intestinal Phase:
-
Post-Digestion: The resulting mixture ("digesta") can be centrifuged, and the supernatant analyzed for soluble iron or used for subsequent Caco-2 cell exposure.[18]
Caption: Workflow for simulated in vitro gastrointestinal digestion.
Protocol 2: In Vitro Digestion with Dialysis
This protocol measures the diffusion of low-molecular-weight iron across a semi-permeable membrane.
Additional Materials:
Procedure:
-
Perform the Gastric Phase as described in Protocol 1.
-
Intestinal Dialysis:
-
Transfer the gastric digesta into a section of pre-wetted dialysis tubing and seal securely.
-
Place the dialysis tube into a beaker containing an intestinal buffer solution (e.g., HEPES or PIPES) at pH 7.0. This buffer should contain the pancreatin and bile salts.[2]
-
Incubate at 37°C for 2 hours or more with constant stirring/shaking.[2]
-
-
Analysis:
-
After incubation, remove the dialysis tube.
-
Measure the iron concentration in the buffer solution outside the dialysis bag (the dialysate). This represents the bioaccessible iron.
-
Express the result as a percentage of the total iron in the initial sample (% dialyzable iron).
-
Caption: Setup for the in vitro digestion with dialysis method.
Protocol 3: In Vitro Digestion/Caco-2 Cell Model
This protocol assesses iron uptake by intestinal cells.
Materials:
-
Caco-2 cells
-
Cell culture reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Non-essential amino acids, Trypsin-EDTA.[2]
-
Collagen-coated 12-well or 6-well plates.[2]
-
Cell lysis buffer
-
BCA protein assay kit
-
Ferritin ELISA kit
Procedure:
-
Caco-2 Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM supplemented with FBS, antibiotics, and non-essential amino acids.
-
Seed cells onto collagen-coated plates at an appropriate density.
-
Grow cells for 13-15 days post-confluence to allow for differentiation into an enterocyte-like monolayer.[15]
-
-
Combined Digestion and Cell Exposure:
-
Perform the In Vitro Digestion (Protocol 1) on the FePP-containing sample.
-
Centrifuge the final digesta to obtain a clear supernatant.
-
Critical Step: The digesta, containing enzymes and bile, can be toxic to cells.[19] It must be diluted with serum-free cell culture medium (e.g., MEM) before application to the cells. Alternatively, a dialysis setup can be placed directly on top of the cell monolayer, allowing soluble iron to diffuse to the cells without direct contact with the full digesta.[2]
-
Remove the culture medium from the differentiated Caco-2 cells and replace it with the prepared digesta-medium mixture.
-
Incubate for 2 to 24 hours at 37°C in a CO₂ incubator.[10]
-
-
Iron Uptake Measurement (Ferritin Assay):
-
After incubation, remove the digesta and wash the cell monolayer thoroughly with Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding a cell lysis buffer and incubating on ice.[2]
-
Harvest the cell lysate and centrifuge to remove cell debris.[2]
-
Determine the total protein concentration of the lysate using a BCA protein assay.[2]
-
Measure the ferritin concentration in the lysate using a commercial ELISA kit.[2]
-
Express iron bioavailability as ng of ferritin per mg of total cell protein (ng ferritin/mg protein).[2][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. storage.imrpress.com [storage.imrpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods and options in vitro dialyzability; benefits and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. INFOGEST | BIO-CAT [bio-cat.com]
- 10. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The use of caco-2 cells to estimate fe absorption in humans--a critical appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Caco-2 Cell Permeability Assay of Ferric Sodium Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric sodium pyrophosphate is a common iron compound used in food fortification and nutritional supplements due to its sensory properties and stability. Assessing its bioavailability is crucial for ensuring efficacy. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium, providing valuable insights into the absorption and transport of nutrients and xenobiotics.[1][2] For poorly soluble compounds like this compound, the assay is typically coupled with a simulated gastrointestinal (GI) digestion to mimic the physiological conditions required for solubilization and subsequent uptake by intestinal enterocytes. This document provides detailed protocols for assessing the uptake of this compound in Caco-2 cells, focusing on the widely used ferritin formation endpoint as a surrogate marker for iron bioavailability.[3][4][5]
Mechanisms of Iron Uptake in Caco-2 Cells
The uptake of iron from ferric pyrophosphate by intestinal cells is a complex process. The prevailing understanding suggests two primary pathways:
-
Divalent Metal Transporter 1 (DMT1) Pathway : Ferric iron (Fe³⁺) from ferric pyrophosphate is first reduced to ferrous iron (Fe²⁺) by cell surface reductases like duodenal cytochrome b (Dcytb). The more soluble ferrous iron is then transported into the cell by DMT1.[6][7] The presence of enhancers like ascorbic acid can significantly increase iron uptake by promoting this reduction.[8]
-
Endocytosis : Particulate forms of iron compounds, including nanoparticles, can be internalized by the cell through endocytic pathways such as clathrin-mediated endocytosis and micropinocytosis.[6][7]
Data Presentation
The bioavailability of iron from this compound is often compared to other iron sources and is influenced by various dietary factors. The following tables summarize quantitative data on ferritin formation in Caco-2 cells, a key indicator of iron uptake.
Table 1: Comparative Bioavailability of Soluble Ferric Pyrophosphate (SFP) and Other Iron Compounds
| Iron Source | Relative Ferritin Formation (%)* |
| Soluble Ferric Pyrophosphate (SFP) | 100 |
| Ferrous Sulfate (FeSO₄) | 40.6 |
| Sodium Iron EDTA (NaFeEDTA) | 72.6 |
| Ferric Chloride (FeCl₃) | 13.4 |
*Data adapted from Zhu et al., 2009.[8] Ferritin formation was highest in cells treated with SFP.
Table 2: Effect of Enhancers and Inhibitors on Iron Bioavailability from Soluble Ferric Pyrophosphate (SFP)
| SFP Treatment | Molar Ratio (Compound:Iron) | Change in Ferritin Formation |
| + Ascorbic Acid | 20:1 | 3-fold increase |
| + Cysteine | 20:1 | 2-fold increase |
| + Phytic Acid | 10:1 | 91% decrease |
| + Tannic Acid | 1:1 | 99% decrease |
| + Zinc | 1:1 | Marked inhibition |
| + Calcium | 140:1 | Inhibition |
| + Magnesium | 80:1 | Inhibition |
*Data adapted from Zhu et al., 2009.[8]
Experimental Protocols
A comprehensive assessment of this compound uptake requires a multi-step protocol involving cell culture, a simulated GI digestion, and subsequent analysis of iron uptake by the Caco-2 cells.
Part 1: Caco-2 Cell Culture and Differentiation
-
Cell Seeding : Seed Caco-2 cells onto collagen-coated permeable supports (e.g., Transwell® inserts) at a density of approximately 50,000 cells/cm².
-
Cell Culture : Culture the cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin. Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Differentiation : Allow the cells to grow and differentiate for 18-22 days to form a confluent, polarized monolayer. Change the culture medium every 2-3 days.
-
Monolayer Integrity Check : Before the experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above 200 Ω·cm² are generally considered suitable for transport studies.
-
Iron Depletion : Twenty-four hours before the experiment, switch the cells to an iron-deficient culture medium to upregulate the expression of iron transporters.
Part 2: In Vitro Simulated Gastrointestinal (GI) Digestion
This step is critical for mimicking the physiological processing of this compound before it reaches the intestinal cells.
-
Gastric Phase :
-
Homogenize the test sample containing this compound.
-
Adjust the pH of the homogenate to 2.0 with 1 M HCl.
-
Add pepsin to a final concentration of 0.5 mg/mL.
-
Incubate the mixture for 1-2 hours at 37°C in a shaking water bath.
-
-
Intestinal Phase :
-
Transfer the gastric digest to a dialysis tube (6-8 kDa molecular weight cut-off).
-
Place the dialysis tube into a beaker containing a solution of pancreatin (B1164899) (e.g., 2 mg/mL) and bile extract (e.g., 12 mg/mL) in a buffer at pH 7.0. This dialysis setup can be placed directly into the wells of the plate containing the Caco-2 monolayers.
-
Incubate for 2 hours at 37°C with gentle agitation. During this phase, soluble, low-molecular-weight iron will diffuse across the dialysis membrane and become accessible to the apical side of the Caco-2 cells.
-
Part 3: Caco-2 Cell Exposure and Sample Analysis
-
Exposure : After the 2-hour intestinal digestion phase, remove the dialysis setup.
-
Washing : Wash the Caco-2 monolayers twice with ice-cold phosphate-buffered saline (PBS) to remove any residual digest.
-
Cell Lysis : Lyse the cells by adding a suitable cell lysis buffer and incubating on ice.
-
Harvesting : Collect the cell lysate and centrifuge to remove cell debris.
-
Protein Quantification : Determine the total protein concentration in the cell lysate using a BCA protein assay or a similar method.
-
Ferritin Analysis : Measure the ferritin concentration in the cell lysate using a commercial ELISA kit.
-
Data Expression : Express the iron bioavailability as ng of ferritin per mg of total cell protein.
Mandatory Visualizations
Signaling Pathways for Ferric Pyrophosphate Uptake
Caption: Potential uptake pathways of ferric pyrophosphate in Caco-2 cells.
Experimental Workflow
Caption: Workflow for Caco-2 assay with in vitro GI digestion.
References
- 1. researchgate.net [researchgate.net]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Quantitative analysis of lab-to-lab variability in Caco-2 permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparing soluble ferric pyrophosphate to common iron salts and chelates as sources of bioavailable iron in a Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Iron Bioavailability of Ferric Pyrophosphate in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric pyrophosphate (FePP) is a water-insoluble iron compound increasingly utilized for fortifying foods due to its minimal sensory impact.[1] However, its bioavailability can be variable and is influenced by its physicochemical properties, such as particle size.[2][3] Accurate assessment of the iron bioavailability of different ferric pyrophosphate formulations is crucial for the development of effective interventions to combat iron deficiency anemia. The rat model is a well-established in vivo system for these evaluations.[1]
These application notes provide detailed protocols for two standard methods used to determine the relative bioavailability of ferric pyrophosphate in rats: the Hemoglobin Repletion Bioassay and the Serum Iron Concentration Curve.
Key Experimental Methodologies
Two primary methods are employed to assess the bioavailability of ferric pyrophosphate in rats:
-
Hemoglobin Repletion Bioassay (AOAC Method/Hemoglobin Regeneration Efficiency): This is a robust and widely accepted method for determining the Relative Biological Value (RBV) of an iron source.[1] The method involves inducing iron deficiency anemia in young rats and then measuring the efficiency with which the test iron compound regenerates hemoglobin compared to a highly bioavailable standard, typically ferrous sulfate (B86663) (FeSO₄).[1][4]
-
Serum Iron Concentration Curve: This method assesses the rate and extent of iron absorption into the bloodstream following a single oral dose of an iron compound.[5][6] It provides insights into the pharmacokinetics of iron absorption.[5]
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Weanling male Sprague-Dawley or Wistar rats, approximately 21 days of age.[1][5]
-
Housing: Rats should be housed individually in stainless steel or plastic cages with wire mesh bottoms to prevent coprophagy.[1]
-
Environment: Maintain a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 2°C, and a relative humidity of 50 ± 10%.[1]
-
Acclimatization: Allow a 3-5 day acclimatization period with free access to a standard chow diet and deionized water.[1]
Protocol 1: Hemoglobin Repletion Bioassay
This protocol is designed to induce iron deficiency anemia and then measure the effectiveness of ferric pyrophosphate in repleting hemoglobin levels.
3.2.1. Depletion Phase (Induction of Anemia)
-
Diet: After acclimatization, feed all rats an iron-deficient diet (containing <5 mg iron/kg). The AIN-93G purified diet is a common basal diet that can be modified to be iron-deficient.[1]
-
Duration: This phase typically lasts for 14-21 days.[1]
-
Monitoring: Monitor hemoglobin levels weekly. Anemia is generally confirmed when hemoglobin levels drop below 7 g/dL.[1]
-
Randomization: Once anemic, randomly assign rats to different dietary treatment groups, ensuring similar average hemoglobin levels across groups.[1]
3.2.2. Repletion Phase
-
Dietary Groups:
-
Control Group: Continues on the iron-deficient diet.[1]
-
Reference Group: Receives the iron-deficient diet supplemented with a highly bioavailable iron source (e.g., ferrous sulfate) at multiple concentrations (e.g., 6, 12, and 24 mg iron/kg diet).[1]
-
Test Groups: Receive the iron-deficient diet supplemented with different formulations of ferric pyrophosphate at the same iron concentrations as the reference group.[1]
-
-
Duration: The repletion phase typically lasts for 14 days.[1]
-
Measurements: Record body weight and food intake daily or every other day. At the end of the 14-day period, collect a final blood sample for hemoglobin analysis.[1]
3.2.3. Calculations
-
Hemoglobin Iron (Hb Fe) Gain:
-
Hemoglobin Regeneration Efficiency (HRE):
-
Relative Biological Value (RBV):
Experimental Workflow for Hemoglobin Repletion Bioassay
Caption: Workflow of the rat hemoglobin repletion bioassay.
Protocol 2: Serum Iron Concentration Curve
This protocol measures the rate and extent of iron absorption.
-
Animal Preparation: Use normal, non-anemic rats that have been fasted overnight (12-16 hours) with free access to deionized water.[1]
-
Dosing: Administer a single oral dose of the iron compound (ferric pyrophosphate or ferrous sulfate) suspended or dissolved in deionized water via gavage. A typical dose is 2 mg of iron per kg of body weight. A control group should receive only the vehicle.[1][6]
-
Blood Sampling: Collect blood samples from the tail vein or carotid artery at various time points post-dosing. Recommended time points include 0 (pre-dose), 0.5, 1, 2, 4, 8, and 12 hours.[1][6]
-
Analysis: Measure the serum iron concentration at each time point.
3.3.1. Data Interpretation
-
Plot the mean serum iron concentration against time for each group.[1]
-
Key parameters to determine include:
-
The relative bioavailability can be estimated by comparing the AUC of the test compound to the AUC of the reference compound (ferrous sulfate).[1]
Experimental Workflow for Serum Iron Concentration Curve
Caption: Workflow for determining the serum iron concentration curve.
Data Presentation
The following tables summarize quantitative data from studies evaluating the relative bioavailability of different ferric pyrophosphate formulations.
Table 1: Relative Biological Value (RBV) of Ferric Pyrophosphate Formulations Determined by Hemoglobin Repletion Bioassay.
| Iron Source | Particle Size | RBV (%) (FeSO₄ = 100) | Reference |
| Ferric Pyrophosphate | Commercial | 56 | [6] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Nanometer level | 104 | [6] |
| Ferric Phosphate (B84403) | Commercial | 61 | [2] |
| Ferric Phosphate Nanoparticles | 30.5 nm | 70 | [2] |
| Ferric Phosphate Nanoparticles | 10.7 nm | 96 | [2] |
Table 2: Pharmacokinetic Parameters from Serum Iron Concentration Curve Studies.
| Iron Source | Cmax (µg/dL) | Tmax (hours) | AUC (µg·h/dL) | Reference |
| Ferrous Sulfate | 340.0 | ~2 | 1650 | [6] |
| Ferric Pyrophosphate | ~200 | ~2 | 1100 | [6] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | ~300 | ~4 | 2100 | [5][6] |
| Sodium Ferrous Citrate | ~250 | ~2 | 1600 | [6] |
Conclusion
The choice of method for determining the iron bioavailability of ferric pyrophosphate in rats will depend on the specific research question. The hemoglobin repletion bioassay provides a measure of the overall nutritional value of the iron source, while the serum iron concentration curve offers insights into the rate and extent of absorption. For a comprehensive evaluation, employing both methods is recommended. The particle size of ferric pyrophosphate has been shown to be a critical factor influencing its bioavailability, with smaller particle sizes leading to increased absorption.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, characterization, and bioavailability in rats of ferric phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.wur.nl [research.wur.nl]
- 4. benchchem.com [benchchem.com]
- 5. Iron absorption and bioavailability in rats of micronized dispersible ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
analytical methods for quantifying ferric sodium pyrophosphate in food matrices
For Immediate Release
[City, State] – [Date] – For researchers, scientists, and professionals in drug development, the accurate quantification of ferric sodium pyrophosphate in fortified food products is paramount for regulatory compliance, nutritional labeling, and bioavailability studies. This comprehensive guide details the principal analytical methods for this purpose, offering in-depth application notes and standardized protocols.
This compound, a common iron fortificant in food matrices such as infant cereals, dairy products, and baked goods, requires precise analytical techniques to determine its concentration. The core principle behind its quantification lies in the measurement of the total iron content derived from the compound. This is typically achieved by converting the insoluble ferric pyrophosphate into a soluble iron form that can be accurately measured. The selection of an appropriate analytical method depends on factors such as the required sensitivity, available instrumentation, and the specific nature of the food matrix.
This document outlines four primary analytical techniques: Atomic Absorption Spectrometry (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and UV-Visible Spectrophotometry. Detailed experimental protocols, including sample preparation through acid digestion and colorimetric reaction, are provided for each method.
Comparative Analysis of Analytical Methods
The following table summarizes the key quantitative performance parameters of the discussed analytical methods for the determination of iron in food matrices. This allows for a direct comparison to aid in method selection.
| Parameter | Atomic Absorption Spectrometry (AAS) | ICP-Optical Emission Spectrometry (ICP-OES) | ICP-Mass Spectrometry (ICP-MS) | UV-Visible Spectrophotometry (Ferrozine Method) |
| Principle | Measures the absorption of light by free atoms in a gaseous state. | Measures the emission of light from excited atoms and ions in a plasma. | Measures the mass-to-charge ratio of ions produced in a plasma. | Measures the absorbance of a colored complex formed between iron and a chromogenic agent. |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/L | 0.001 - 0.01 mg/L | 0.0001 - 0.001 mg/L | ~0.004 mg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.3 mg/L | 0.005 - 0.05 mg/L | 0.0005 - 0.005 mg/L | ~0.01 mg/L |
| Recovery (%) | 95 - 105% | 90 - 110% | 95 - 108%[1] | 97 - 101% |
| Precision (RSD) | < 5% | < 5% | < 5%[1] | < 5% |
| Food Matrix Examples | Cereals, dairy products, beverages | Infant formula, dairy products, cereals | Infant formula, milk, diverse food matrices | Fortified flours, cereals, meat products |
Experimental Workflows and Signaling Pathways
To visually represent the analytical processes, the following diagrams illustrate the general workflow for quantifying this compound and the signaling pathway of iron absorption.
Detailed Experimental Protocols
The following section provides detailed methodologies for the key experiments cited in the quantification of this compound in food matrices.
Sample Preparation: Acid Digestion (Wet Ashing)
This protocol is a general procedure applicable to AAS, ICP-OES, and ICP-MS analysis and should be adapted based on the specific food matrix and target analyte concentration.
a. For Cereals and Flour:
-
Accurately weigh approximately 1-5 g of the homogenized sample into a digestion vessel.
-
Add 10 mL of concentrated nitric acid (HNO₃). Allow the sample to predigest for at least 30 minutes.
-
If a more aggressive digestion is required for high-fat or complex matrices, cautiously add 2-5 mL of concentrated sulfuric acid (H₂SO₄) or perchloric acid (HClO₄).
-
Place the vessel in a digestion block and slowly increase the temperature to 120-150°C.
-
Continue heating until the solution is clear and white fumes are observed.
-
Cool the digest and quantitatively transfer it to a 50 mL volumetric flask, diluting to the mark with deionized water.
b. For Dairy Products (Milk, Infant Formula):
-
For liquid samples, accurately pipette 5-10 mL into a digestion vessel. For powdered samples, weigh 0.5-1 g.
-
Add 5 mL of concentrated nitric acid (HNO₃) and 2 mL of 30% hydrogen peroxide (H₂O₂).
-
Allow any initial reaction to subside before heating.
-
Gently heat the sample on a hot plate or in a microwave digestion system, gradually increasing the temperature to 90-120°C.
-
Digest until the solution is clear.
-
After cooling, dilute the sample to a known volume (e.g., 25 or 50 mL) with deionized water.
Atomic Absorption Spectrometry (AAS) Protocol
-
Instrument Setup:
-
Install an iron hollow cathode lamp.
-
Set the wavelength to 248.3 nm.
-
Optimize the burner height and gas flow rates (air-acetylene flame).
-
-
Calibration:
-
Prepare a series of iron standard solutions (e.g., 0.5, 1, 2, 5, 10 mg/L) from a certified stock solution, matching the acid matrix of the samples.
-
Aspirate a blank solution (acid matrix) and zero the instrument.
-
Aspirate the standards in ascending order of concentration and record the absorbance.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
-
Sample Analysis:
-
Aspirate the prepared sample solutions and record their absorbance.
-
Determine the iron concentration in the samples from the calibration curve.
-
Calculate the final iron concentration in the original food sample, accounting for dilutions.
-
ICP-OES and ICP-MS Protocol
-
Instrument Setup:
-
Select appropriate iron emission lines (for ICP-OES, e.g., 259.940 nm, 238.204 nm) or isotopes (for ICP-MS, e.g., ⁵⁶Fe, ⁵⁷Fe) to minimize spectral interferences.
-
Optimize plasma conditions (e.g., RF power, gas flow rates) and detector settings.
-
-
Calibration:
-
Prepare a multi-element calibration standard, including iron, in the appropriate acid matrix. The concentration range should bracket the expected sample concentrations.
-
Include an internal standard (e.g., Yttrium, Scandium) to correct for matrix effects and instrument drift.
-
-
Sample Analysis:
-
Introduce the prepared sample solutions into the instrument.
-
The instrument software will calculate the iron concentration based on the calibration.
-
Ensure quality control by analyzing blanks, certified reference materials, and spiked samples.
-
UV-Visible Spectrophotometry (Ferrozine Method) Protocol
This method is suitable for determining iron in its ferrous (Fe²⁺) state. A reducing agent is used to convert all iron to Fe²⁺.
-
Reagent Preparation:
-
Ferrozine (B1204870) Solution: Dissolve ferrozine in water to a concentration of approximately 1 g/L.
-
Reducing Agent: Prepare a solution of hydroxylamine (B1172632) hydrochloride or ascorbic acid (e.g., 10% w/v).
-
Buffer Solution: Prepare an acetate (B1210297) buffer to maintain the pH between 4 and 5.
-
-
Sample and Standard Preparation:
-
Pipette an aliquot of the digested sample solution into a volumetric flask.
-
Prepare a series of iron standards in the same manner.
-
-
Color Development:
-
Add the reducing agent to each flask and allow sufficient time for the reduction of Fe³⁺ to Fe²⁺.
-
Add the buffer solution, followed by the ferrozine solution.
-
Dilute to the mark with deionized water and mix well. Allow the color to develop for at least 10 minutes.
-
-
Measurement:
-
Measure the absorbance of the standards and samples at 562 nm against a reagent blank.
-
Construct a calibration curve and determine the iron concentration in the samples.
-
These detailed protocols and comparative data provide a robust framework for the accurate and reliable quantification of this compound in various food matrices, ensuring product quality and safety.
References
Application Notes and Protocols: Ferric Sodium Pyrophosphate in the Biofortification of Staple Crops
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron deficiency remains a significant global health issue, affecting billions of people, particularly in developing countries where staple crops form the major part of the diet. Biofortification, the process of increasing the nutritional value of crops during their growth, presents a sustainable and long-term strategy to combat this "hidden hunger." Ferric sodium pyrophosphate (FeNaP₂O₇) is a compound recognized for its use in food fortification due to its sensory stability.[1] While extensively used in post-harvest fortification, its application in the agronomic biofortification of staple crops like wheat and rice is an emerging area of interest.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data related to the use of iron compounds, with a focus on the potential application of this compound, for the biofortification of staple crops.
Principles of Agronomic Biofortification with Iron
Agronomic biofortification aims to increase the concentration of essential micronutrients in the edible portions of crops through the application of fertilizers.[2] This can be achieved through two primary methods:
-
Soil Application: Involves the application of iron fertilizers to the soil, making iron available for uptake by the plant roots. The effectiveness of this method is highly dependent on soil properties such as pH, organic matter content, and the presence of other minerals.
-
Foliar Application: Involves spraying a solution containing iron directly onto the leaves of the plants.[3][4][5] This method can be more efficient, especially in soils where iron availability is limited, as it bypasses the soil-root interface and allows for direct absorption by the leaves.[3][4]
The success of agronomic biofortification depends on the efficient uptake of iron by the plant and its translocation to the edible parts, such as the grains in cereals.[6]
This compound as a Potential Agent for Agronomic Biofortification
This compound is a water-insoluble compound, which presents challenges for its use in agronomic applications compared to more soluble iron salts like ferrous sulfate.[7] However, its stability and potential for slow release of iron could offer advantages in certain soil types. Research into nano-formulations of iron compounds, including iron phosphates, has shown potential for increased uptake and translocation in plants.[8]
Hypothesized Advantages:
-
Slow Release: The low solubility of this compound could provide a slow and sustained release of iron to the plant, potentially reducing losses due to leaching.
-
Reduced Reactivity: Its lower reactivity compared to soluble iron salts might reduce unwanted chemical reactions in the soil.
Challenges:
-
Low Solubility: The primary challenge is its low solubility in water, which can limit its availability for plant uptake, especially in neutral to alkaline soils.[7][9]
-
Limited Research: There is a scarcity of studies specifically evaluating this compound as a fertilizer for the agronomic biofortification of staple crops.
Data Presentation: Efficacy of Iron Biofortification
The following tables summarize quantitative data from studies on the agronomic biofortification of wheat and maize with various iron compounds. It is important to note that data specifically for this compound in agronomic applications is limited; therefore, data for other common iron sources are presented for comparative purposes.
Table 1: Effect of Foliar Iron Application on Grain Iron Concentration in Wheat
| Iron Compound | Application Rate | Application Stage | Increase in Grain Iron Concentration (%) | Reference |
| FeSO₄·7H₂O | 0.25% solution | Flowering and Milking | 5.1 | [10][11] |
| ZnSO₄·7H₂O (with Fe) | 0.50% solution | Flowering and Milking | 6.1 | [10][11] |
| FeSO₄ + ZnSO₄ | 0.25% + 0.50% | Flowering and Milking | 5.9 | [10][11] |
| Fe-EDTA, Fe-Citrate, etc. | Not specified | Not specified | Up to 124.7 mg/kg (with N) | [12] |
| Combined Zn and Fe | 5.5 - 13 kg/ha | Not specified | Variable, with some treatments showing improvement | [13] |
Table 2: Effect of Different Iron Application Methods on Iron Concentration in Maize
| Treatment | Application Method | Iron Concentration in Plant (mg/kg) | Reference |
| Control (No Fe) | - | 150 | [14] |
| Seed priming with 1.0% FeSO₄ | Seed Treatment | Higher than control | [14] |
| Seed priming with 2.0% FeSO₄ | Seed Treatment | Higher than control | [14] |
| Soil application of 10 kg/ha FeSO₄ | Soil Application | Higher than control | [14] |
| Soil application of 20 kg/ha FeSO₄ | Soil Application | Higher than control | [14] |
| Foliar spray of 1% FeSO₄ | Foliar Application | Higher than control | [14] |
| Foliar spray of 2% FeSO₄ | Foliar Application | 190 | [14] |
Experimental Protocols
Protocol for Agronomic Biofortification of Wheat with Foliar Iron Spray
Objective: To evaluate the efficacy of a foliar-applied iron formulation in increasing the iron content of wheat grains.
Materials:
-
Wheat seeds of a selected cultivar
-
Fertilizers for basal nutrient application (N, P, K)
-
Iron compound for foliar spray (e.g., FeSO₄·7H₂O as a standard, or an experimental formulation of this compound)
-
Wetting agent/surfactant
-
Knapsack sprayer or similar application equipment
-
Deionized water
-
Personal Protective Equipment (PPE)
Methodology:
-
Experimental Design: A randomized complete block design with multiple replications is recommended. Treatments should include a control (no foliar iron), a positive control (e.g., 0.25% FeSO₄ solution), and different concentrations of the experimental this compound formulation.
-
Crop Husbandry: Sow wheat seeds in prepared plots. Apply basal fertilizers as per standard agricultural practices for the region. Maintain the plots with regular irrigation and pest control.
-
Preparation of Foliar Solution:
-
For a 0.25% FeSO₄·7H₂O solution, dissolve 2.5 g of FeSO₄·7H₂O in 1 liter of deionized water.
-
For experimental this compound formulations, prepare suspensions at desired concentrations. Due to its low solubility, vigorous and continuous agitation will be necessary. The use of a suitable surfactant is recommended to ensure even leaf coverage.[4]
-
-
Foliar Application:
-
Apply the foliar spray at key growth stages, such as flowering and the early milking stage, as these have been shown to be effective for translocation to the grain.[10][11]
-
Spray the solution until the leaves are thoroughly wet, avoiding runoff.[4] Applications should be done in the early morning or late evening to maximize absorption and minimize evaporation.[5]
-
-
Harvesting: Harvest the wheat grains at maturity from each plot.
-
Sample Preparation and Analysis:
-
Thresh and clean the grains.
-
Dry the grain samples in an oven at 60-70°C to a constant weight.
-
Grind the samples to a fine powder.
-
Determine the iron concentration in the grain samples using methods such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[15]
-
Protocol for Determination of Iron Content in Plant Tissues (Colorimetric Method)
Objective: To provide a simpler, cost-effective method for quantifying iron in plant tissues.
Materials:
-
Dried and powdered plant tissue sample
-
Hydrochloric acid (HCl)
-
Potassium ferrocyanide solution (Prussian blue reagent)
-
Spectrophotometer
-
Scintillation vials
-
Muffle furnace
Methodology:
-
Ashing: Weigh a known amount of the dried plant powder into a scintillation vial and place it in a muffle furnace at a high temperature (e.g., 500-550°C) to obtain ash.[16]
-
Digestion: Dissolve the ash in a known volume of HCl solution (e.g., 1M HCl).[16]
-
Colorimetric Reaction:
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at the optimal wavelength (around 715 nm) using a spectrophotometer.[16]
-
-
Quantification:
-
Prepare a standard curve using solutions of known iron concentrations.
-
Determine the iron concentration in the sample by comparing its absorbance to the standard curve.[17]
-
Note: This method should be validated against a standard method like AAS or ICP-MS for each new plant matrix.[18]
Protocol for In Vitro Iron Bioavailability Assessment (Caco-2 Cell Model)
Objective: To estimate the bioavailability of iron from biofortified staple crops using a human intestinal cell line.
Materials:
-
Caco-2 cell line
-
Cell culture reagents (DMEM, FBS, antibiotics, etc.)
-
Collagen-coated cell culture plates
-
In vitro digestion enzymes (pepsin, pancreatin (B1164899), bile salts)
-
Ferritin ELISA kit
-
Protein assay kit
Methodology:
-
Cell Culture: Culture and maintain the Caco-2 cells according to standard protocols. Seed the cells onto collagen-coated plates and allow them to differentiate into a monolayer resembling intestinal enterocytes.[19]
-
In Vitro Digestion:
-
Cook the biofortified and control crop samples as they would be consumed.
-
Homogenize the cooked samples.
-
Perform a simulated gastric digestion using pepsin at an acidic pH.
-
Follow with a simulated intestinal digestion using pancreatin and bile salts at a neutral pH.[19]
-
-
Cellular Uptake:
-
Apply the digested samples to the apical side of the Caco-2 cell monolayer.
-
Incubate for a defined period (e.g., 2 hours) to allow for iron uptake.[19]
-
-
Harvesting and Analysis:
-
Wash the cell monolayers to remove any unabsorbed iron.
-
Lyse the cells to release their contents.
-
Measure the ferritin concentration in the cell lysate using an ELISA kit. Ferritin levels are proportional to the amount of iron taken up by the cells.[13][20]
-
Measure the total protein content of the cell lysate.
-
-
Data Expression: Express the iron bioavailability as ng of ferritin per mg of total cell protein.
Visualizations
Signaling Pathway: Iron Uptake and Translocation in Non-Graminaceous Plants
Caption: Iron uptake pathway in non-graminaceous plants.
Experimental Workflow: Agronomic Biofortification Study
Caption: Workflow for an agronomic biofortification study.
Conclusion
Agronomic biofortification of staple crops with iron holds immense potential to alleviate iron deficiency on a global scale. While this compound is a well-established fortificant in the food industry, its role in agricultural applications is yet to be fully explored. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound and other iron compounds in enhancing the nutritional quality of staple foods. Further research is warranted to optimize application methods and assess the bioavailability of iron from crops biofortified with this compound.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greeneryretail.com [greeneryretail.com]
- 5. leher.ag [leher.ag]
- 6. benchchem.com [benchchem.com]
- 7. This compound | FeNaO7P2 | CID 24862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Agronomic Bio-fortification of Iron and Zinc through Nano-fertilizers: A Review [arccjournals.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Impact of foliar application of iron and zinc fertilizers on grain iron, zinc, and protein contents in bread wheat (Triticum aestivum L.) [frontiersin.org]
- 11. Impact of foliar application of iron and zinc fertilizers on grain iron, zinc, and protein contents in bread wheat (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. Video: A Colorimetric Method for Measuring Iron Content in Plants [jove.com]
- 17. A Colorimetric Method for Measuring Iron Content in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cris.bgu.ac.il [cris.bgu.ac.il]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Micronization of Ferric Sodium Pyrophosphate to Enhance Absorption
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric sodium pyrophosphate, a water-insoluble iron compound, is a common choice for fortifying foods due to its minimal sensory impact. However, its inherent low bioavailability poses a significant challenge. Micronization, the process of reducing particle size to the micrometer or nanometer scale, has emerged as a key strategy to overcome this limitation. Decreasing the particle size of this compound enhances its absorption primarily through two mechanisms: an increased surface area-to-volume ratio, which improves its dissolution rate in the gastrointestinal tract, and the potential for uptake through alternative absorption pathways, such as microfold cells (M cells) in the Peyer's patches for particles in the sub-micron range.[1]
These application notes provide detailed protocols for various micronization techniques and standardized methods for evaluating the subsequent improvement in iron absorption. The information is intended to guide researchers and professionals in the development and assessment of more efficacious iron fortification and supplementation strategies.
Data Summary: Impact of Particle Size on Bioavailability
The following table summarizes quantitative data from various studies, illustrating the relationship between the particle size of ferric pyrophosphate and its relative bioavailability (RBV) compared to the highly soluble ferrous sulfate (B86663).
| Micronization Technique | Mean Particle Size (MPS) | Formulation Details | Animal Model | Relative Bioavailability (RBV) (%) vs. Ferrous Sulfate | Reference |
| Not Specified | ~21 µm (regular) | Standard Ferric Pyrophosphate | Rats | 59 | [2][3] |
| Not Specified | ~2.5 µm | Micronized | Rats | 69 | [2][3] |
| Not Specified | ~2.5 µm | Encapsulated in hydrogenated palm oil | Rats | 43 | [2][3] |
| Not Specified | ~0.5 µm | Micronized with emulsifiers | Rats | 95 | [2][3] |
| Not Specified | 0.3 µm | Micronized | Not Specified | Comparable to ferrous sulfate | [1] |
Experimental Protocols: Micronization Techniques
This section details the methodologies for various techniques used to reduce the particle size of this compound.
Protocol 1: Wet Media Milling
Wet media milling is a common mechanical method for particle size reduction in a liquid medium, which helps to prevent agglomeration and control particle size distribution.
Materials and Equipment:
-
This compound
-
Stabilizer solution (e.g., 0.5% w/v solution of a suitable polymer like hydroxypropyl methylcellulose)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
Planetary ball mill or a stirred media mill
-
Particle size analyzer (e.g., laser diffraction)
Procedure:
-
Prepare a slurry of this compound in the stabilizer solution. The solid content can range from 10-40% (w/v), depending on the desired viscosity.
-
Load the milling jar with the milling media. The bead loading volume should be approximately 50-70% of the jar volume.
-
Add the this compound slurry to the milling jar.
-
Set the milling parameters. These will need to be optimized for the specific equipment and desired particle size. Typical starting parameters for a planetary ball mill are:
-
Rotational speed: 200-600 rpm
-
Milling time: 1-6 hours
-
-
After milling, separate the micronized suspension from the milling media. This can be done by pouring the suspension through a sieve with a mesh size smaller than the milling beads.
-
Analyze the particle size distribution of the resulting suspension using a laser diffraction particle size analyzer.
-
The suspension can be dried (e.g., by spray drying or freeze drying) to obtain a micronized powder.
Expected Outcome: This process is expected to yield this compound particles in the sub-micron to low micron range, with a relatively narrow particle size distribution.
Protocol 2: Jet Milling
Jet milling is a dry milling technique that uses high-velocity jets of compressed gas to cause particle-on-particle collisions, resulting in effective size reduction with minimal contamination.
Materials and Equipment:
-
This compound (pre-milled to a coarse powder)
-
Spiral or fluidized bed jet mill
-
High-pressure compressed air or nitrogen source
-
Particle size analyzer
Procedure:
-
Ensure the starting material is a dry, free-flowing powder. Pre-milling may be necessary to achieve a suitable feed size (typically < 500 µm).
-
Set the operating parameters of the jet mill. These parameters will require optimization based on the material and desired final particle size. Typical parameters include:
-
Grinding pressure: 4-8 bar (60-120 psi)
-
Feed rate: 1-5 kg/hr (will vary significantly with the scale of the equipment)
-
Classifier speed (if applicable): This will directly influence the cut-off point for the particle size.
-
-
Introduce the this compound powder into the milling chamber via the feeder.
-
The micronized particles are carried by the gas stream to a cyclone or bag filter for collection.
-
Analyze the particle size of the collected powder.
Expected Outcome: Jet milling can produce fine, narrowly distributed this compound powders, typically in the 1-20 µm range.
Protocol 3: Sol-Gel Synthesis of Nanoparticles
This method allows for the synthesis of nanoparticles with controlled size and morphology through a chemical process involving the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent gelation.
Materials and Equipment:
-
Ferric chloride (FeCl₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Ethylene (B1197577) glycol
-
Distilled water
-
Magnetic stirrer with heating plate
-
Separating funnel
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Prepare a 0.01 M solution of ferric chloride in distilled water.
-
Prepare a 0.01 M solution of sodium pyrophosphate in a 1:1 mixture of distilled water and ethylene glycol. This mixture helps to control the particle growth.
-
Place the sodium pyrophosphate solution on a magnetic stirrer.
-
Slowly add the ferric chloride solution to the sodium pyrophosphate solution dropwise using a separating funnel over a period of 1 hour with constant stirring. A slower addition rate generally results in smaller nanoparticles.
-
After the addition is complete, continue stirring the solution for another 2 hours at room temperature.
-
Collect the precipitated nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).
-
Wash the nanoparticles several times with distilled water and then with ethanol (B145695) to remove any unreacted precursors.
-
Dry the nanoparticles, for example, by freeze-drying, to obtain a fine powder.
-
Characterize the particle size and morphology using techniques such as Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).
Expected Outcome: This protocol is designed to produce ferric pyrophosphate nanoparticles, typically in the range of 10-100 nm.
Experimental Protocols: Absorption and Bioavailability Assessment
The following protocols describe in vitro and in vivo methods to evaluate the absorption and bioavailability of micronized this compound.
Protocol 4: In Vitro Digestion and Caco-2 Cell Model
This widely used in vitro model simulates the digestion process and subsequent iron uptake by intestinal cells.
Materials and Equipment:
-
Caco-2 cells (ATCC HTB-37)
-
Cell culture reagents (DMEM, FBS, non-essential amino acids, penicillin-streptomycin)
-
Transwell inserts (e.g., 12-well format, 0.4 µm pore size)
-
Simulated gastric fluid (SGF) and simulated intestinal fluid (SIF)
-
Pepsin, pancreatin (B1164899), and bile salts
-
Ferritin ELISA kit
-
Protein assay kit (e.g., BCA)
-
Incubator (37°C, 5% CO₂)
-
Spectrophotometer
Procedure:
Part A: Caco-2 Cell Culture and Differentiation
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the Caco-2 cells onto Transwell inserts at a density of approximately 5 x 10⁴ cells/cm².
-
Maintain the cells in the incubator, changing the medium every 2-3 days.
-
Allow the cells to differentiate for 18-21 days post-seeding. The formation of a differentiated monolayer can be confirmed by measuring the transepithelial electrical resistance (TEER).
Part B: In Vitro Digestion
-
Gastric Phase:
-
Prepare SGF containing 0.32% (w/v) pepsin in 0.03 M NaCl, adjusted to pH 2.0 with HCl.
-
Add the this compound sample to the SGF.
-
Incubate at 37°C for 1-2 hours with gentle shaking.
-
-
Intestinal Phase:
-
Adjust the pH of the gastric digest to 7.0 with 0.1 M NaHCO₃.
-
Prepare SIF containing 0.5% (w/v) pancreatin and 3% (w/v) bile salts in 0.1 M NaHCO₃.
-
Add the pancreatin-bile extract solution to the digest.
-
Incubate at 37°C for 2 hours with gentle shaking.
-
-
Centrifuge the final digest to separate the soluble fraction (supernatant) which represents the bioaccessible iron.
Part C: Caco-2 Cell Iron Uptake
-
Wash the differentiated Caco-2 cell monolayers with serum-free medium.
-
Add the soluble fraction from the in vitro digestion to the apical side of the Transwell inserts.
-
Incubate for 2-4 hours at 37°C.
-
Remove the digestion medium and wash the cells three times with phosphate-buffered saline (PBS).
-
Lyse the cells to release the intracellular contents.
-
Measure the ferritin concentration in the cell lysate using a ferritin ELISA kit.
-
Measure the total protein concentration in the cell lysate using a protein assay kit.
-
Express the iron uptake as ng of ferritin per mg of total cell protein.
Protocol 5: In Vivo Rat Hemoglobin Repletion Bioassay
This is a classic in vivo method to determine the bioavailability of iron sources by measuring the regeneration of hemoglobin in anemic rats.
Materials and Equipment:
-
Weanling male Sprague-Dawley rats
-
Iron-deficient basal diet (e.g., AIN-93G modified to be low in iron)
-
Ferrous sulfate (as a reference standard)
-
Micronized this compound samples
-
Metabolic cages
-
Hemoglobin analysis equipment (e.g., spectrophotometer and Drabkin's reagent)
Procedure:
-
Depletion Phase:
-
Upon arrival, place the weanling rats on the iron-deficient basal diet for a period of 2-3 weeks to induce anemia (hemoglobin levels typically < 7 g/dL).
-
-
Repletion Phase:
-
Divide the anemic rats into groups (n=8-10 per group).
-
One group will continue on the iron-deficient diet (negative control).
-
Other groups will receive the basal diet supplemented with different levels of iron from either ferrous sulfate (the reference) or the test this compound samples. Typically, at least three levels of iron supplementation are used for both the reference and test compounds to generate a dose-response curve.
-
The repletion period usually lasts for 14 days.
-
-
Data Collection:
-
Measure body weight and food intake throughout the study.
-
At the beginning and end of the repletion period, collect blood samples to measure hemoglobin concentration. Drabkin's method is a common colorimetric assay for this purpose.
-
-
Data Analysis:
-
Calculate the hemoglobin regeneration efficiency (HRE) for each rat.
-
Plot the hemoglobin iron gain against the iron intake for both the reference (ferrous sulfate) and the test compounds.
-
The relative bioavailability (RBV) is calculated using the slope-ratio method, where the slope of the dose-response curve for the test compound is divided by the slope of the dose-response curve for ferrous sulfate, and the result is multiplied by 100.
-
Protocol 6: In Vivo Human Stable Isotope Study
This method provides a highly accurate measure of iron absorption in humans using non-radioactive iron isotopes.
Materials and Equipment:
-
Enriched stable isotopes of iron (e.g., ⁵⁷Fe or ⁵⁸Fe) incorporated into the this compound.
-
Mass spectrometer (e.g., ICP-MS or TIMS) for isotope ratio analysis.
-
Standard clinical setting for human studies.
Procedure:
-
Subject Recruitment:
-
Recruit healthy human volunteers. Iron status (e.g., serum ferritin) should be assessed as it influences iron absorption.
-
-
Study Design:
-
A common design is a randomized crossover study where each subject consumes a test meal containing the isotopically labeled this compound and, on a separate occasion, a meal with a reference iron compound (e.g., labeled ferrous sulfate). A washout period of at least two weeks is required between test meals.
-
-
Dose Administration:
-
Administer the test meal containing a precise amount of the labeled iron compound to fasting subjects.
-
-
Sample Collection:
-
Collect a baseline blood sample before the administration of the test meal.
-
Collect a second blood sample 14 days after the administration of the test meal. This allows for the incorporation of the absorbed iron isotope into red blood cells.
-
-
Sample Analysis:
-
Isolate red blood cells from the blood samples.
-
Measure the isotopic composition of iron in the red blood cells using a mass spectrometer.
-
-
Data Analysis:
-
Calculate the amount of the stable isotope incorporated into the red blood cells based on the shift in the isotope ratio from baseline and an estimation of total circulating iron.
-
Iron absorption is calculated from the amount of incorporated isotope, accounting for the fact that approximately 80-90% of absorbed iron is incorporated into red blood cells.
-
Visualizations
Diagrams of Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols and the cellular absorption pathways of ferric pyrophosphate.
Caption: Experimental workflows for different micronization techniques.
Caption: Workflows for iron absorption and bioavailability assessment.
Caption: Cellular absorption pathways for ferric pyrophosphate.
References
Application Notes and Protocols for Stable Isotope Studies of Ferric Sodium Pyrophosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric sodium pyrophosphate (FSP) is a key iron compound used in food fortification and pharmaceutical formulations to address iron deficiency. Understanding its metabolic fate is crucial for optimizing its efficacy and ensuring its safety. Stable isotope studies offer a powerful and safe methodology for tracing the absorption, distribution, and utilization of iron from FSP in vivo, without the radiation exposure associated with radioisotopes.[1] This document provides detailed application notes and experimental protocols for conducting such studies, aimed at researchers, scientists, and drug development professionals.
The principle of this methodology involves the administration of FSP enriched with a stable, non-radioactive isotope of iron, such as 57Fe or 58Fe.[2] The subsequent analysis of biological samples (e.g., blood, feces) for isotopic enrichment using techniques like multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) allows for the precise quantification of iron absorption and incorporation into erythrocytes.[3]
Metabolic Pathway of this compound
The metabolism of this compound is a multi-step process that begins in the gastrointestinal tract.
-
Dissolution in the Stomach: In the acidic environment of the stomach, this compound partially dissolves, releasing ferric ions (Fe³⁺). The presence of soluble pyrophosphates can enhance this dissolution by forming soluble complexes with iron.
-
Reduction in the Duodenum: For absorption, ferric iron (Fe³⁺) must be reduced to ferrous iron (Fe²⁺). This reduction is facilitated by duodenal cytochrome B (DcytB), a ferrireductase located on the apical membrane of enterocytes.
-
Intestinal Absorption: Ferrous iron (Fe²⁺) is then transported into the enterocytes primarily through the Divalent Metal Transporter 1 (DMT1).[2][4][5] For nanoparticle formulations of ferric pyrophosphate, an alternative pathway involving endocytosis has been proposed.[4][5]
-
Intracellular Transport and Storage: Once inside the enterocyte, iron can be stored as ferritin or transported across the basolateral membrane into the bloodstream by the iron exporter ferroportin.
-
Systemic Circulation: In the blood, iron binds to transferrin for transport to various tissues, including the bone marrow for incorporation into hemoglobin in new red blood cells.
Metabolic Pathway of this compound.
Experimental Protocols
Protocol 1: In Vivo Stable Isotope Tracing of this compound Bioavailability in Humans
This protocol details a human study to measure iron absorption from FSP using the erythrocyte incorporation method.
1. Materials and Reagents:
-
This compound intrinsically labeled with a stable iron isotope (e.g., 57Fe or 58Fe).
-
Reference iron compound (e.g., ferrous sulfate) labeled with a different stable iron isotope (e.g., 58Fe or 57Fe).
-
Blood collection tubes (containing anticoagulant, e.g., EDTA).
-
Centrifuge.
-
Ultrapure water.
-
Concentrated nitric acid (trace metal grade).
-
Anion-exchange resin.
-
MC-ICP-MS instrument.
2. Study Design:
-
A randomized, crossover design is recommended to minimize inter-individual variation.
-
Recruit healthy subjects after obtaining informed consent and ethical approval.
-
An overnight fast is required before the administration of the test meal.
3. Experimental Procedure:
-
Baseline Blood Sample: Collect a baseline venous blood sample from each participant before the administration of the labeled meal.
-
Test Meal Administration: Provide the participants with a standardized test meal containing a precise amount of 57Fe-labeled this compound and 58Fe-labeled ferrous sulfate (B86663) (reference compound).
-
Blood Sampling: Collect a second blood sample 14 days after the administration of the test meal to allow for the incorporation of the absorbed iron isotopes into red blood cells.[3][6]
-
Sample Preparation for Isotopic Analysis:
-
Separate whole blood into plasma and erythrocytes by centrifugation.
-
Digest a known amount of erythrocytes in concentrated nitric acid.
-
Purify iron from the sample matrix using anion-exchange chromatography.
-
-
Isotopic Analysis:
-
Determine the isotopic composition of iron in the purified samples using MC-ICP-MS.
-
Measure the abundance of 54Fe, 56Fe, 57Fe, and 58Fe.
-
-
Calculation of Iron Absorption:
-
Calculate the amount of absorbed iron based on the isotopic enrichment in the blood and the total circulating iron, which is estimated from hemoglobin levels and body weight.
-
Experimental Workflow for Human Stable Isotope Study.
Protocol 2: In Vitro Digestion and Caco-2 Cell Model for Iron Uptake
This protocol provides an in vitro method to assess the bioaccessibility and cellular uptake of iron from FSP.
1. Materials and Reagents:
-
Caco-2 cells.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Transwell inserts.
-
Pepsin, pancreatin (B1164899), and bile salts.
-
This compound.
-
Reagents for ferritin immunoassay.
-
ICP-MS instrument.
2. Experimental Procedure:
-
Caco-2 Cell Culture: Culture and differentiate Caco-2 cells on Transwell inserts for 21 days to form a polarized monolayer.
-
Simulated Gastrointestinal Digestion:
-
Gastric Phase: Incubate the this compound sample in a simulated gastric fluid (containing pepsin at pH 2.0) for 1-2 hours at 37°C.
-
Intestinal Phase: Neutralize the gastric digest and add simulated intestinal fluid (containing pancreatin and bile salts) and incubate for 2-4 hours at 37°C.
-
-
Caco-2 Cell Exposure:
-
Apply the digested sample to the apical side of the Caco-2 cell monolayer.
-
Incubate for a defined period (e.g., 2-24 hours).
-
-
Quantification of Iron Uptake:
-
Cellular Iron Content: Lyse the cells and measure the total iron content using ICP-MS.
-
Ferritin Formation: Measure the ferritin concentration in the cell lysate using an immunoassay as a marker of iron uptake and storage.
-
Data Presentation
Quantitative data from stable isotope studies on this compound metabolism are summarized below for easy comparison.
Table 1: In Vivo Bioavailability of Ferric Pyrophosphate in Humans
| Ferric Pyrophosphate Formulation | Study Population | Food Vehicle | Iron Dose (mg) | Ferric Pyrophosphate Absorption (%) | Ferrous Sulfate Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) |
| Micronized, dispersible | Adult women | Infant cereal | 5 | 3.4 | 4.1 | 83 |
| Micronized, dispersible | Adult women | Yoghurt drink | 5 | 3.9 | 4.2 | 93 |
| Standard | Adult women | Bouillon | 2.5 | 4.4 | 33.8 | 13 |
| Standard + Sodium Pyrophosphate | Adult women | Bouillon | 2.5 | 6.4 | 27.8 | 23 |
| Standard | Children | Milk | Not specified | 2.1 | 7.6 | 33[7][8][9] |
| Extruded Rice with ZnSO4 | Iron-depleted women | Rice | 4 | 4.5 | Not directly compared | 62[10] |
| Extruded Rice with ZnO | Iron-depleted women | Rice | 4 | 2.7 | Not directly compared | 38[10] |
Table 2: In Vitro Iron Bioaccessibility and Caco-2 Cell Uptake
| Ferric Pyrophosphate Formulation | In Vitro Model | Key Finding |
| Nano-sized Ferric Phosphate | Simulated Digestion & Caco-2 cells | Iron uptake was 2-3 fold higher when digested at pH 1 vs. pH 2.[11] |
| Standard Ferric Pyrophosphate | Simulated Digestion & Caco-2 cells | Addition of sodium pyrophosphate increased dialyzable iron.[6][12] |
| Granular Ferric Pyrophosphate | Simulated Digestion & Caco-2/FAE models | Showed improved resistance to gastric digestion and higher intestinal absorption compared to standard ferric pyrophosphate.[13][14][15] |
Conclusion
Stable isotope tracing is an invaluable tool for elucidating the metabolic fate of this compound. The detailed protocols and compiled data in these application notes provide a comprehensive resource for researchers and professionals in the field. These studies are essential for the development of more effective iron interventions to combat global iron deficiency. The use of standardized methodologies, such as those outlined here, will facilitate the comparison of data across different studies and contribute to a deeper understanding of iron metabolism.
References
- 1. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. mdpi.com [mdpi.com]
- 9. Iron Bioavailability from Ferrous Ammonium Phosphate, Ferrous Sulfate, and Ferric Pyrophosphate in an Instant Milk Drink—A Stable Isotope Study in Children | Scilit [scilit.com]
- 10. Iron Bioavailability from Ferric Pyrophosphate in Extruded Rice Cofortified with Zinc Sulfate Is Greater than When Cofortified with Zinc Oxide in a Human Stable Isotope Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Formulation of Ferric Sodium Pyrophosphate for Controlled-Release Supplements
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ferric Sodium Pyrophosphate (Fe-SPP) is a water-insoluble iron compound, making it a suitable candidate for iron fortification with minimal sensory disturbances. However, its bioavailability can be a challenge. Controlled-release formulations are designed to enhance the absorption and tolerability of iron supplements by releasing the active ingredient gradually over time. This approach can mitigate the common side effects associated with high doses of soluble iron salts, such as gastrointestinal irritation. These notes provide an overview of formulation strategies and detailed protocols for the development and characterization of controlled-release Fe-SPP supplements.
Formulation Strategies for Controlled-Release Fe-SPP
The primary goal in formulating controlled-release Fe-SPP is to modulate its release profile, typically in a sustained manner, to improve absorption and patient compliance. The two main strategies employed are microencapsulation and matrix-based systems.
-
Microencapsulation: This technique involves enclosing small particles of Fe-SPP within a polymeric coating. The choice of coating material is critical as it dictates the release mechanism. Common polymers include ethylcellulose, cellulose (B213188) acetate, and various acrylic polymers (e.g., Eudragit® series). The release of Fe-SPP from microcapsules can be triggered by pH changes in the gastrointestinal tract or by diffusion through the polymer coating.
-
Matrix Systems: In this approach, the Fe-SPP is homogeneously dispersed within a polymer matrix. As the matrix transits through the GI tract, the iron is slowly released either by diffusion through the matrix or by erosion of the matrix itself. Hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) are frequently used to form swellable matrices that release the drug via diffusion.
Table 1: Common Excipients for Controlled-Release Fe-SPP Formulations
| Excipient Category | Example | Function |
| Release-Controlling Polymer | Hydroxypropyl Methylcellulose (HPMC) | Forms a hydrophilic matrix that swells to control drug release by diffusion. |
| Coating Polymer | Ethylcellulose, Eudragit® RL/RS | Forms a pH-independent, water-insoluble film for sustained release. |
| Binder | Polyvinylpyrrolidone (PVP) | Promotes adhesion of particles in granulation and tablet compression. |
| Diluent | Microcrystalline Cellulose (MCC) | Provides bulk and improves compressibility of the formulation. |
| Glidant | Colloidal Silicon Dioxide | Improves the flow properties of the powder blend. |
| Lubricant | Magnesium Stearate | Reduces friction between the tablet and the die wall during ejection. |
Experimental Protocols
Protocol 1: Preparation of Fe-SPP Microcapsules by Solvent Evaporation
Objective: To encapsulate this compound with ethylcellulose to achieve a sustained-release profile.
Materials:
-
This compound (Fe-SPP)
-
Ethylcellulose
-
Polyvinyl Alcohol (PVA)
-
Purified Water
-
Magnetic stirrer
-
Homogenizer
Methodology:
-
Organic Phase Preparation: Dissolve a specific amount of ethylcellulose in dichloromethane to form the organic phase. Disperse the pre-weighed this compound powder into this polymer solution under constant stirring.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in purified water. This will act as the continuous phase and emulsifier.
-
Emulsification: Slowly add the organic phase to the aqueous phase while homogenizing at high speed (e.g., 5000 rpm) for 10-15 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger beaker and stir at a constant, moderate speed (e.g., 500 rpm) at room temperature for 3-4 hours to allow the dichloromethane to evaporate.
-
Microcapsule Recovery: Once the solvent has fully evaporated, the solidified microcapsules can be collected by filtration.
-
Washing and Drying: Wash the collected microcapsules with purified water to remove any residual PVA and then dry them in an oven at 40°C for 24 hours.
Protocol 2: In-Vitro Dissolution Testing of Controlled-Release Fe-SPP Tablets
Objective: To evaluate the in-vitro release profile of this compound from a controlled-release tablet formulation.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Materials:
-
Controlled-release Fe-SPP tablets
-
0.1 N HCl (pH 1.2) solution
-
Phosphate (B84403) buffer (pH 6.8)
-
UV-Vis Spectrophotometer or ICP-OES for iron quantification
Methodology:
-
Acid Stage (Simulated Gastric Fluid):
-
Set the dissolution bath temperature to 37 ± 0.5°C.
-
Place 900 mL of 0.1 N HCl into each dissolution vessel.
-
Place one tablet in each vessel and start the apparatus at a paddle speed of 75 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 1 and 2 hours). Replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Buffer Stage (Simulated Intestinal Fluid):
-
After 2 hours, add a pre-calculated volume of a concentrated phosphate buffer solution to each vessel to adjust the pH to 6.8. Alternatively, the tablets can be transferred to new vessels containing 900 mL of pH 6.8 phosphate buffer.
-
Continue the dissolution test for up to 12 or 24 hours.
-
Withdraw samples at various time points (e.g., 4, 6, 8, 12, 24 hours) and replace the volume with fresh buffer.
-
-
Sample Analysis:
-
Filter each sample through a 0.45 µm syringe filter.
-
Analyze the concentration of iron in each sample using a validated analytical method (e.g., UV-Vis spectrophotometry after complexation or ICP-OES).
-
-
Data Analysis: Calculate the cumulative percentage of Fe-SPP released at each time point.
Data Presentation
Table 2: Formulation Parameters and Characteristics of Fe-SPP Microcapsules
| Formulation Code | Fe-SPP:Polymer Ratio | Particle Size (µm, Mean ± SD) | Encapsulation Efficiency (%) |
| FSP-01 | 1:1 | 250 ± 15 | 85.2 ± 3.1 |
| FSP-02 | 1:2 | 285 ± 21 | 92.5 ± 2.5 |
| FSP-03 | 1:3 | 310 ± 18 | 95.8 ± 1.9 |
Table 3: Comparative In-Vitro Dissolution Profile of Fe-SPP Formulations
| Time (hours) | Immediate-Release (% Released) | Formulation FSP-01 (% Released) | Formulation FSP-03 (% Released) |
| 1 | 85.4 | 20.1 | 12.5 |
| 2 | 98.2 | 35.6 | 22.8 |
| 4 | - | 55.9 | 40.3 |
| 8 | - | 80.2 | 65.7 |
| 12 | - | 95.1 | 88.9 |
| 24 | - | - | 99.5 |
Visualization
Experimental Workflow
Caption: Workflow for developing controlled-release supplements.
Iron Absorption Pathway
Application Notes and Protocols for Studying the Efficacy of Ferric Sodium Pyrophosphate in Anemia Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to investigate the efficacy of ferric sodium pyrophosphate in treating iron deficiency anemia. Detailed protocols for key experiments are provided, along with a summary of quantitative data from relevant studies. The underlying physiological and cellular mechanisms of iron absorption are also illustrated through signaling pathway diagrams.
Introduction
This compound is a water-insoluble iron compound increasingly utilized for food fortification and in iron supplements due to its minimal sensory impact on food products.[1] However, its insolubility has raised questions about its bioavailability compared to soluble iron salts like ferrous sulfate (B86663).[1] Recent advancements, including micronization and nano-sizing of ferric pyrophosphate particles, have shown significant improvements in its absorption and efficacy.[1] Animal models, primarily rodent models of diet-induced iron deficiency anemia, are crucial for the preclinical evaluation of the bioavailability and efficacy of various ferric pyrophosphate formulations.
Animal Models and Anemia Induction
Rodent models, particularly rats (Sprague-Dawley) and mice (C57/BL6, BALB/cOlaHsd), are the most common animal models for studying iron deficiency anemia.[2][3] Anemia is typically induced by feeding the animals a specially formulated iron-deficient diet for a period of several weeks.
Protocol 1: Induction of Iron Deficiency Anemia in Rats
Objective: To induce iron deficiency anemia in rats for the subsequent evaluation of iron supplements.
Materials:
-
Male Sprague-Dawley rats (weanling, 3-4 weeks old)
-
Iron-deficient diet (containing <5 mg iron/kg)
-
Standard rodent diet
-
Metabolic cages
-
Equipment for blood collection (e.g., tail vein lancets, capillary tubes)
-
Hematology analyzer
Procedure:
-
Acclimate the weanling rats for one week on a standard diet.
-
After acclimatization, randomly divide the rats into two groups: a control group and an anemia-induction group.
-
House the rats individually in metabolic cages to prevent coprophagy, which can be a source of iron.
-
Provide the control group with the standard rodent diet and deionized water ad libitum.
-
Feed the anemia-induction group the iron-deficient diet and deionized water ad libitum for 4-6 weeks.[2]
-
Monitor the body weight of the rats weekly.
-
At the end of the induction period, collect a small blood sample from the tail vein to measure hemoglobin and hematocrit levels. Anemia is typically confirmed when hemoglobin levels drop significantly compared to the control group (e.g., below 7 g/dL).
Efficacy Assessment Protocols
The efficacy of this compound is primarily assessed through hemoglobin repletion assays, which measure the restoration of hemoglobin levels in anemic animals. The two most common methods are the Hemoglobin Regeneration Efficiency (HRE) and the Association of Official Analytical Chemists (AOAC) Hemoglobin Repletion Method.
Protocol 2: Hemoglobin Regeneration Efficiency (HRE) Assay
Objective: To determine the efficiency of an iron compound in regenerating hemoglobin in anemic rats.
Procedure:
-
Induce anemia in rats as described in Protocol 1.
-
Once anemia is established, divide the anemic rats into experimental groups (e.g., anemic control, ferrous sulfate control, and one or more ferric pyrophosphate test groups).
-
Continue the anemic control group on the iron-deficient diet.
-
Switch the other groups to the iron-deficient diet supplemented with a known concentration of iron from the respective iron sources (e.g., 35 mg Fe/kg diet).[4]
-
Monitor hemoglobin levels and body weight at the beginning and end of the treatment period.
-
Calculate the HRE using the following formula: HRE (%) = (Final Hb Fe - Initial Hb Fe) / Total Fe Intake * 100 Where:
-
Hb Fe = Hemoglobin Iron (mg) = Body Weight (g) x 0.065 (blood volume) x Hemoglobin (g/mL) x 0.00335 (iron content in Hb)
-
Protocol 3: AOAC Hemoglobin Repletion Method (Slope-Ratio Assay)
Objective: To determine the Relative Bioavailability (RBV) of an iron source compared to a reference standard (ferrous sulfate).[1]
Procedure:
-
Induce anemia in rats as described in Protocol 1.
-
Create multiple experimental groups for both the reference standard (ferrous sulfate) and the test compound (ferric pyrophosphate).
-
Feed each group a diet containing graded levels of iron from their respective sources (e.g., 0, 6, 12, 18, 24, 36 mg Fe/kg diet).[4]
-
The treatment period is typically 2 weeks.[4]
-
At the end of the study, measure the final hemoglobin concentration for each rat.
-
For each iron source, perform a linear regression of hemoglobin concentration against the dietary iron concentration.
-
Calculate the RBV as the ratio of the slopes of the regression lines: RBV (%) = (Slope of Test Compound / Slope of Ferrous Sulfate) x 100
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the efficacy of different forms of this compound in animal models.
Table 1: Hemoglobin Regeneration Efficiency and Relative Bioavailability of Ferric Pyrophosphate Formulations in Rats
| Iron Source | Particle Size | Hemoglobin Regeneration Efficiency (HRE) (%) | Relative Bioavailability (RBV) vs. FeSO₄ (%) | Reference |
| Ferrous Sulfate (FeSO₄) | - | - | 100 | [4][5] |
| Ferric Pyrophosphate (standard) | 21 µm | - | 59 | [5] |
| Ferric Pyrophosphate (reduced size) | 2.5 µm | - | 43-69 | [5] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | 0.5 µm | Highest among tested compounds | 95-105 | [4][5] |
| Nano Ferric Pyrophosphate | 10-30 nm | - | 103.02 | [6][7] |
Table 2: Effect of Ferric Pyrophosphate Supplementation on Hematological Parameters in Anemic Rats
| Treatment Group | Hemoglobin (g/L) | Hematocrit (%) | Serum Iron (µmol/L) | Serum Ferritin (µg/L) | Reference |
| Normal Control | 145.2 ± 8.3 | 45.3 ± 2.1 | 35.1 ± 4.2 | 150.2 ± 15.1 | [2] |
| Anemia Model | 68.4 ± 5.1 | 28.1 ± 1.9 | 10.2 ± 2.5 | 45.3 ± 8.7 | [2] |
| Ferrous Sulfate | 135.6 ± 7.9 | 42.5 ± 2.5 | 30.5 ± 3.8 | 135.8 ± 12.4 | [2] |
| High-Dose AOS-Iron (Encapsulated Ferric Pyrophosphate) | 138.1 ± 8.1 | 43.1 ± 2.3 | 32.8 ± 4.1 | 140.5 ± 13.9 | [2] |
Signaling Pathways and Experimental Workflows
The absorption of iron from ferric pyrophosphate is a complex process that is influenced by its formulation. The following diagrams illustrate the key signaling pathways and experimental workflows.
References
- 1. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Ferric Sodium Pyrophosphate for In Vitro Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the solubility of ferric sodium pyrophosphate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water or standard buffers?
This compound has inherently low solubility in water and most neutral pH buffer systems.[1][2] This characteristic often leads to the formation of a precipitate or a cloudy suspension.[1] The solubility is also pH-dependent, being particularly poor in the pH range of 3 to 6.[1][3][4]
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
Yes, inconsistent experimental outcomes are a common consequence of poor solubility.[1] If the this compound is not fully dissolved, the actual concentration of available iron will be lower and more variable than anticipated. This can lead to significant variations in results, especially in dose-response studies.[1]
Q3: What reagents can improve the solubility of this compound?
Several chelating agents can be used to form soluble complexes with this compound, thereby increasing its solubility. The most commonly used and effective agents include:
-
Citric Acid or Sodium Citrate (B86180): These form a soluble ferric pyrophosphate citrate complex.[1]
-
Ethylenediaminetetraacetic acid (EDTA): As a strong chelating agent, EDTA can effectively solubilize ferric ions.[1]
-
Excess Sodium Pyrophosphate: An excess of pyrophosphate ions can enhance the solubility of ferric pyrophosphate by forming soluble iron-pyrophosphate complexes.[1][3][4]
Q4: How does pH influence the solubility of this compound?
The pH of the solvent significantly impacts the solubility of this compound. It is slightly more soluble at a pH below 2 and above 8.[1][3][4] In the presence of a chelating agent like excess pyrophosphate, its solubility can be dramatically increased in the pH range of 5 to 8.5.[1][3][4] Therefore, adjusting the pH in conjunction with a chelating agent is a critical step for dissolution.[1]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving, and the solution remains cloudy.
| Potential Cause | Solution |
| Low Intrinsic Solubility | Do not add the powder directly to your final media or buffer. Prepare a concentrated, solubilized stock solution first using a chelating agent as described in the protocols below.[1] |
| Incorrect pH | The pH of your solvent may be in the range where this compound is least soluble (pH 3-6). Adjust the pH of your solvent. For methods using citric acid, a slightly acidic to neutral pH is often effective. For methods with excess pyrophosphate, a pH of 5-8.5 is recommended.[1][3][4] |
| Insufficient Mixing/Heating | Ensure continuous stirring while slowly adding the powder. Gentle heating to 50-60°C can aid dissolution. Do not boil the solution.[1] |
Issue 2: The this compound solution is initially clear but becomes cloudy or forms a precipitate over time.
| Potential Cause | Solution |
| Incomplete Chelation | The molar ratio of the chelating agent to this compound may be insufficient to maintain solubility. Increase the concentration of the chelating agent. Refer to the quantitative data table for recommended molar ratios.[1] |
| pH Instability | The pH of the solution may have shifted into a range that favors precipitation. Ensure your solution is adequately buffered. Re-check and adjust the pH if necessary.[1] |
| Solution Instability | Some complexed solutions may have limited stability. Prepare fresh solutions before each experiment. If storage is necessary, filter-sterilize and store at 4°C, protected from light, but validate the stability for your specific application.[1] |
Quantitative Data Presentation
The following table summarizes the effective molar ratios of common chelating agents used to solubilize this compound.
| Chelating Agent | Effective Molar Ratio | Resulting Complex | Notes |
| Citric Acid/Sodium Citrate & Sodium Pyrophosphate | ~1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate) | Soluble Ferric Pyrophosphate Citrate Complex | This ratio is effective for creating a soluble chelate.[1] |
| Sodium Pyrophosphate | >1:1 (Pyrophosphate:Fe) | Soluble Fe(III)-Pyrophosphate Complex | An excess of pyrophosphate ions significantly increases ferric pyrophosphate solubility at pH 5-8.5, leading to an 8-10 fold increase in soluble iron.[1][3][4] |
| EDTA | 1:1 (EDTA:Fe) | Ferric EDTA Complex | EDTA is a strong chelating agent that effectively solubilizes iron.[1] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized this compound Stock Solution using Citrate and Pyrophosphate
This protocol is suitable for preparing a stock solution for use in cell culture and other in vitro assays.
Materials:
-
This compound powder
-
Citric acid or Sodium citrate
-
Sodium pyrophosphate
-
High-purity water
-
NaOH or HCl for pH adjustment
-
Sterile 0.22 µm filter
Procedure:
-
Determine the required concentrations of iron, citrate, and pyrophosphate based on a molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate).[1]
-
In a beaker with high-purity water, dissolve the citric acid (or sodium citrate) and sodium pyrophosphate with stirring.
-
Slowly add the this compound powder to the solution while continuously stirring.
-
Gently heat the solution to 50-60°C to aid dissolution. Do not boil.[1]
-
Once the this compound is fully dissolved and the solution is clear, allow it to cool to room temperature.
-
Adjust the pH to the desired level (typically between 6.0 and 7.5) using NaOH or HCl.[1]
-
Bring the solution to the final volume with high-purity water.
-
Filter-sterilize the solution using a 0.22 µm filter.[1]
-
Store the stock solution in a sterile, light-protected container at 4°C.[1]
Protocol 2: In Vitro Digestion and Caco-2 Cell Culture Model for Iron Bioavailability
This protocol outlines the use of solubilized this compound in a model to assess iron bioavailability.
Materials:
-
Solubilized this compound stock solution (prepared as in Protocol 1)
-
Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Simulated gastric fluid (SGF) with pepsin
-
Simulated intestinal fluid (SIF) with pancreatin (B1164899) and bile salts
-
Minimum Essential Medium (MEM)
Procedure:
-
Prepare the Test Meal: Incorporate the solubilized this compound stock solution into the liquid or semi-solid "meal" to be tested at the desired iron concentration.[1]
-
Simulated Gastric Digestion: Add the test meal to a volume of SGF. Adjust the pH to 2.0. Incubate at 37°C for 1-2 hours with gentle shaking.[1]
-
Simulated Intestinal Digestion: Transfer the gastric digest to a dialysis membrane placed over the Caco-2 cell monolayer. Add SIF to the digest. Adjust the pH to 7.0. Incubate at 37°C for 2 hours.[1]
-
Cellular Uptake: Remove the dialysis membrane. Incubate the Caco-2 cells for an additional 22-24 hours in fresh MEM.[1]
-
Harvest and Analysis: Harvest the Caco-2 cells and lyse them. Measure the ferritin content of the cell lysate using an ELISA kit as an indicator of iron uptake.[1]
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Workflow for preparing a solubilized this compound stock solution.
Caption: Key factors for enhancing this compound solubility.
References
Technical Support Center: Preventing Aggregation of Ferric Sodium Pyrophosphate Nanoparticles
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the aggregation of ferric sodium pyrophosphate nanoparticles in suspension.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my this compound nanoparticles are aggregating?
Aggregation of this compound nanoparticles is a common issue driven by the inherent thermodynamic instability of colloidal systems due to their high surface area-to-volume ratio. The primary causes of aggregation include:
-
Van der Waals Forces: These are attractive forces that pull the nanoparticles together.
-
Inadequate Surface Charge: Insufficient electrostatic repulsion between particles allows them to approach each other closely, enabling van der Waals forces to dominate.[1]
-
Inappropriate pH: The pH of the suspension significantly affects the surface charge of the nanoparticles. At the isoelectric point (IEP), the net surface charge is zero, leading to minimal electrostatic repulsion and rapid aggregation.[1] For iron oxide nanoparticles, significant aggregation can begin around pH 5-6 and peak near pH 8.5.[1][2]
-
High Ionic Strength: The presence of salts in the suspension can compress the electrical double layer surrounding the nanoparticles, which reduces the range of electrostatic repulsion and promotes aggregation.[1]
-
Lack of Steric Hindrance: Without a physical barrier from adsorbed polymers or surfactants, there is nothing to prevent the nanoparticles from sticking together.[1]
Q2: What are the main strategies to prevent nanoparticle aggregation?
The two fundamental strategies for preventing the aggregation of this compound nanoparticles are electrostatic stabilization and steric stabilization. A combination of both, known as electrosteric stabilization, is often the most effective approach.[1]
-
Electrostatic Stabilization: This strategy involves creating a net positive or negative charge on the nanoparticle surface. The resulting repulsion between similarly charged particles prevents them from aggregating.[1] This is typically achieved by adjusting the pH of the suspension or by adsorbing charged molecules (stabilizers) onto the nanoparticle surface.[1] A zeta potential value greater than +30 mV or less than -30 mV generally indicates good electrostatic stability.[1][3]
-
Steric Stabilization: This method relies on coating the nanoparticles with large molecules, such as polymers or proteins. These molecules form a physical barrier that prevents the nanoparticles from coming into close contact.[1]
Q3: What are some common stabilizers used for this compound nanoparticles?
Several types of stabilizers can be effectively used:
-
Proteins: Whey protein is a successful stabilizer that adsorbs to the nanoparticle surface, providing steric hindrance.[1][3]
-
Polysaccharides: Gum arabic is another effective steric stabilizer.[1]
-
Small Molecules: Citrate is often used to create a negative surface charge for electrostatic stabilization.[1][4]
-
Polymers: Polyethylene glycol (PEG) is a widely used polymer for steric stabilization.[1][5]
-
Surfactants: Both ionic and non-ionic surfactants can be employed to stabilize nanoparticles.[1]
The choice of stabilizer will depend on the specific application, desired particle size, and required surface properties.[1]
Q4: How does pH influence the stability of my nanoparticle suspension?
The pH of the suspension is a critical factor because it directly influences the surface charge of the this compound nanoparticles.[1] The isoelectric point (IEP) for ferrihydrite nanoparticles is approximately 7.0 ± 0.2.[1] At this pH, the surface charge is minimal, leading to rapid aggregation.[1] By adjusting the pH away from the IEP, a surface charge can be induced, leading to electrostatic stabilization.[1] For instance, in acidic conditions, the surface of iron oxide nanoparticles can become positively charged, while in alkaline conditions, it can become negatively charged, both of which promote dispersion.[1]
Troubleshooting Guide
Problem 1: I'm observing visible precipitation or cloudiness in my nanoparticle suspension shortly after synthesis.
| Possible Cause | Suggested Solution |
| Incorrect pH | Measure the pH of the suspension. Adjust the pH to be significantly different from the isoelectric point (around pH 7 for iron oxides).[1] For iron oxide nanoparticles, alkaline conditions (e.g., pH 9) can result in a higher negative surface charge and reduced agglomeration.[6] |
| Inadequate Stabilizer Concentration | The concentration of your chosen stabilizer may be too low to provide complete surface coverage. Try incrementally increasing the stabilizer concentration and observing the effect on stability. |
| Ineffective Stabilizer | The selected stabilizer may not be suitable for your specific synthesis conditions. Consider trying a different class of stabilizer (e.g., switching from an electrostatic to a steric stabilizer).[1] |
| High Ionic Strength of the Medium | If feasible, reduce the concentration of salts in your suspension. If high ionic strength is necessary for your application, consider using a non-ionic steric stabilizer like PEG, which is less sensitive to salt concentration.[1] |
Problem 2: My nanoparticle suspension is initially stable but aggregates over time during storage.
| Possible Cause | Suggested Solution |
| Gradual pH Shift | Monitor the pH of the suspension during storage. The use of a buffer can help maintain a stable pH.[1] |
| Desorption of Stabilizer | The stabilizer may be slowly detaching from the nanoparticle surface. Consider using a stabilizer with a stronger binding affinity or a higher molecular weight for improved long-term stability.[1] |
| Temperature Fluctuations | Store the nanoparticle suspension at a constant, cool temperature (e.g., 4°C). Avoid freeze-thaw cycles unless suitable cryoprotectants have been incorporated.[1] |
| Microbial Contamination | If the suspension contains organic stabilizers, microbial growth can lead to degradation of the stabilizer and subsequent aggregation. Consider sterile filtration or the addition of a suitable antimicrobial agent if compatible with your application. |
Data Presentation
Table 1: Influence of Stabilizers on Particle Size and Zeta Potential of Ferric Pyrophosphate Nanoparticles
| Stabilizer/Coating | Stabilization Mechanism | Particle Size (nm) | Zeta Potential (mV) | Remarks |
| Uncoated Ferric Pyrophosphate | - | 229.19 ± 12.0 | -25.7 ± 1.99 | Prone to aggregation.[1] |
| Whey Protein, Ascorbic Acid, Folic Acid Coated | Steric and Electrostatic | 310.45 ± 15.1 | -6.34 | The coating increases hydrodynamic size but provides stability.[1] |
| Gum Arabic Stabilized Ferric Oxyhydroxide | Steric and Electrostatic | 142.7 ± 5.9 | -20.50 ± 1.25 | Provides good colloidal stability at neutral pH.[1] |
| Chitosan (in acidic medium) | Electrostatic | - | +30 | Effective in acidic conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanoparticles
This protocol is adapted from a method for the synthesis of iron pyrophosphate nanoparticles.[1]
Materials:
-
Ferric chloride (FeCl₃)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Ethylene (B1197577) glycol
-
Distilled water
-
Magnetic stirrer
-
Separating funnel
Procedure:
-
Prepare a 0.01 M solution of FeCl₃ in 40 mL of distilled water.[1]
-
Prepare a 0.01 M solution of sodium pyrophosphate in a mixture of 15 mL of distilled water and 15 mL of ethylene glycol.[1]
-
Place the FeCl₃ solution in a beaker on a magnetic stirrer and begin stirring.[1]
-
Transfer the sodium pyrophosphate solution to a separating funnel.[1]
-
Slowly add the sodium pyrophosphate solution dropwise to the stirring FeCl₃ solution over a period of 1 hour. A slower addition rate generally results in smaller nanoparticles.[1][7]
-
A white colloidal suspension of ferric pyrophosphate nanoparticles will form.[1]
-
Continue stirring for a short period after the addition is complete to ensure a homogenous solution.[1]
Protocol 2: Stabilization of Ferric Pyrophosphate Nanoparticles with Whey Protein
This protocol provides a general guide for stabilizing ferric pyrophosphate nanoparticles using whey protein.
Materials:
-
As-synthesized ferric pyrophosphate nanoparticle suspension
-
Whey protein isolate
-
Ascorbic acid (optional)
-
Folic acid (optional)
-
Ultrasonic bath
-
pH meter
Procedure:
-
Prepare a solution of whey protein concentrate in distilled water. If using, prepare separate solutions of ascorbic acid and folic acid.[1]
-
To the as-synthesized ferric pyrophosphate nanoparticle suspension, add the ascorbic acid and folic acid solutions and sonicate in an ultrasonic bath for approximately 20 minutes at room temperature.[1]
-
Slowly add the whey protein concentrate solution to the nanoparticle suspension while stirring.[1]
-
Adjust the pH of the final solution if necessary to optimize stability (e.g., to around pH 6.4).[1]
-
Continue to stir the solution at room temperature to allow for the adsorption of the whey protein onto the nanoparticle surface.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Aggregation and surface properties of iron oxide nanoparticles: influence of pH and natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Aggregation and Disaggregation of Self-Assembling Nano-Sized Clusters Consisting of Individual Iron Oxide Nanoparticles upon Interaction with HEWL Protein Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Challenges in Ferric Sodium Pyrophosphate Stability in Acidic Beverages
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stability of ferric sodium pyrophosphate in acidic beverage formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the stability of this compound in acidic beverages?
Ferric pyrophosphate is generally most stable within a pH range of 4–6.[1][2] In typical acidic beverages with a pH of 2-4, it can react with acids, leading to a gradual release of iron ions.[3] While seemingly counterintuitive, slightly increasing the pH to the higher end of the acidic beverage range (around pH 4.0) can sometimes reduce the percentage of dissolved Fe³⁺, thereby lowering the chance of reactive precipitation.[1]
Q2: How does the particle size of this compound affect its stability in beverages?
Particle size is a critical factor. Using a micronized form of ferric pyrophosphate, with an average particle size of around 0.3 μm, improves dispersibility and reduces sedimentation.[1] This smaller particle size enhances its stability in liquid formulations.[1]
Q3: What are the most common stabilizers and chelating agents used with this compound?
Common and effective agents include:
-
Citric Acid/Citrates: Widely used to chelate iron ions, which improves stability and solubility.[1]
-
EDTA (Ethylenediaminetetraacetic acid): A strong chelating agent that forms a very stable complex with iron, preventing it from participating in undesirable reactions like precipitation and color change.[1]
-
Ascorbic Acid (Vitamin C): Acts as a reducing agent, helping to keep iron in its less reactive ferrous (Fe²⁺) state and can also enhance iron bioavailability.[1]
-
Emulsifiers: Often used in combination with micronized ferric pyrophosphate to aid in creating a stable dispersion.[1]
Troubleshooting Guides
Issue 1: Precipitation or Sedimentation in the Beverage
Potential Causes:
-
pH Value: Ferric pyrophosphate has low solubility in the typical pH range of acidic beverages (pH 2.0–4.5).[1] At lower pH values (e.g., pH 3.0), the dissolution of Fe³⁺ can be as high as 15% within 24 hours, increasing the likelihood of interactions and precipitation.[1][4]
-
Ionic Interactions: The presence of other ions, particularly divalent cations like Ca²⁺ and Mg²⁺, can compete with iron for binding sites, reducing the stability of the ferric pyrophosphate complex.[1]
-
High Processing Temperatures: Temperatures above 70°C can lead to the degradation of ferric pyrophosphate.[1]
-
Ingredient Interactions: Components like phytic acid (found in plant-based ingredients) and certain proteins can form insoluble complexes with iron.[1]
Solutions:
-
pH Adjustment: Maintain a stable pH, potentially by using a sodium citrate-citric acid buffer system.[1]
-
Use of Chelating Agents: Incorporate chelating agents like citric acid or EDTA to form stable, soluble complexes with iron ions.[1]
-
Micronized Ferric Pyrophosphate: Utilize a micronized form to improve dispersibility and stability.[1]
-
Process Control: Add the ferric pyrophosphate in the later stages of production to minimize its exposure to high temperatures.[1]
Issue 2: Undesirable Color Change (e.g., Darkening, Reddish Hue)
Potential Causes:
-
Iron-Polyphenol Complexation: Ferric ions (Fe³⁺) can react with polyphenols (common in tea extracts, grape juice, etc.) to form dark-colored complexes.[1]
-
Oxidation: Ferrous iron (Fe²⁺), if present, can be oxidized to ferric iron (Fe³⁺), which then reacts with polyphenols.[1]
-
High pH: Approaching a neutral pH can sometimes lead to the formation of amorphous ferric hydroxide (B78521), which may darken the product.[1]
Solutions:
-
Inhibit Reactivity with Chelating Agents: Strong chelating agents like EDTA can bind with the iron, making it unavailable to react with polyphenols.[1]
-
Use of Reducing Agents: Adding antioxidants like ascorbic acid (Vitamin C) can help keep iron in its less reactive ferrous (Fe²⁺) state.[1]
-
Encapsulation/Micronization: Using an encapsulated or micronized ferric pyrophosphate creates a physical barrier, preventing direct contact between the iron and polyphenols.[1]
Issue 3: Metallic Off-Taste or Aftertaste
Potential Causes:
-
Free Iron Ions: The primary cause of a metallic taste is the presence of free iron ions released from the ferric pyrophosphate complex, especially in a highly acidic environment.[1]
-
Lipid Oxidation: Iron ions can act as catalysts for lipid oxidation, leading to rancid or metallic off-flavors, particularly in beverages containing fats or oils.[1]
Solutions:
-
Encapsulation: This is one of the most effective methods to prevent the release of free iron ions and thus mask the metallic taste.[1]
-
Flavor Masking Agents: The use of strong fruit or mint flavors can effectively cover residual metallic notes.[1]
-
Use of Chelating Agents: Certain chelators can reduce the amount of free iron ions that cause the metallic taste.[1]
Data Presentation
Table 1: pH-Dependent Solubility of Ferric Pyrophosphate
| pH Range | Solubility Status | Chemical Rationale |
| < 2 | Slightly soluble | Protonation of pyrophosphate ions leads to complex dissociation.[5] |
| 3 - 6 | Sparingly soluble | The complex is stable with low dissociation.[5][6] |
| > 8 | Slightly soluble | Formation of ferric hydroxide precipitate shifts the equilibrium.[5][6] |
Table 2: Impact of Stabilizers on Ferric Pyrophosphate
| Stabilizer/Chelator | Molar Ratio (Agent:Fe) | Effect |
| Citric Acid/Sodium Citrate (B86180) | ~1:1 (Citrate:Fe³⁺) with 0.5 parts Pyrophosphate | Forms a soluble ferric pyrophosphate citrate complex.[7] |
| Sodium Pyrophosphate | >1:1 (Pyrophosphate:Fe) | Significantly increases solubility at pH 5-8.5, leading to an 8-10 fold increase in soluble iron.[6][7] |
| EDTA | 1:1 (EDTA:Fe) | Forms a strong, stable ferric EDTA complex, effectively solubilizing iron.[7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines the preparation of a soluble ferric pyrophosphate citrate chelate composition.
Materials:
-
Ferric pyrophosphate
-
Sodium citrate or Ammonium (B1175870) citrate
-
Deionized water
Procedure:
-
Prepare a solution of ferric sulfate (B86663).
-
Precipitate white ferric pyrophosphate by adding sodium pyrophosphate to the ferric sulfate solution.
-
Dissolve the resulting precipitate in a solution of sodium or ammonium citrate.
-
Concentrate the solution by evaporation at a temperature not exceeding 60°C to a syrupy consistency.
-
Spread the syrupy material on glass plates to allow for solidification.
Source: Adapted from Caspari, 1906[8]
Protocol 2: Determination of Iron Content by Atomic Absorption Spectrophotometry
This method is suitable for determining the total iron concentration in the beverage.
Apparatus:
-
Atomic absorption spectrophotometer
-
Iron hollow-cathode lamp
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Beakers (Class A)
Procedure:
-
Sample Preparation:
-
Pipette 50 ml of the beverage into a 250 ml beaker.
-
Evaporate the alcohol (if present) in a water bath to a volume of about 10 ml.
-
Allow to cool, then transfer the concentrate to a 50 ml volumetric flask, rinse the beaker, and fill to volume with demineralized water.
-
-
Calibration:
-
Prepare a series of standard solutions with known iron concentrations (e.g., 2, 4, 6, 8 mg/l).
-
-
Measurement:
-
Set the spectrophotometer wavelength to 248.3 nm.
-
Use an oxidizing air-acetylene flame.
-
Aspirate the calibration solutions and the sample solution into the flame.
-
Record the absorbance values.
-
-
Calculation:
-
Establish a calibration curve by plotting absorbance versus the concentration of the standard solutions.
-
Determine the iron concentration of the sample from the calibration curve.
-
Source: Adapted from OIV-MA-BS-31[9]
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Workflow for determining iron content via atomic absorption.
References
- 1. benchchem.com [benchchem.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. ruipugroup.com [ruipugroup.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Determination of iron by atomic absorption (Type IV) | OIV [oiv.int]
Technical Support Center: Optimizing Ferric Sodium Pyrophosphate Dispersion for Cell Culture Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric sodium pyrophosphate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is cloudy and forms a precipitate in my cell culture medium. What is causing this?
A1: this compound has low solubility at the neutral pH of most cell culture media (pH 7.2-7.4).[1][2] Direct addition of the powder to your media will likely result in precipitation.[3] The cloudiness and precipitate you are observing are due to the formation of insoluble iron complexes. To avoid this, it is crucial to prepare a concentrated, chelated stock solution before adding it to your final volume of medium.[2]
Q2: How can I improve the solubility and dispersion of this compound?
A2: Several strategies can be employed to improve the solubility and dispersion of this compound:
-
Chelation: Using chelating agents like citric acid, sodium citrate, or an excess of sodium pyrophosphate can form soluble complexes with ferric pyrophosphate.[1][3] A common and effective method involves preparing a stock solution with a specific molar ratio of iron to a chelating agent.[3]
-
pH Adjustment: The solubility of ferric pyrophosphate is influenced by pH.[3] Preparing an acidic stock solution can aid in dissolution.[2] However, the final cell culture medium should be at a physiological pH. The buffering capacity of the medium should be sufficient to handle the small volume of acidic stock.[2]
-
Sonication: Sonication of the ferric pyrophosphate suspension can help create a more uniform dispersion of particles.[1][4]
-
Nanoparticle Formulation: Using nano-sized ferric pyrophosphate can increase its surface area, which may improve dissolution and bioavailability.[1][5]
Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to the dispersion of this compound?
A3: Yes, inconsistent results are a common consequence of poor solubility and dispersion.[3] If ferric pyrophosphate is not fully and consistently dissolved or suspended, the actual concentration of bioavailable iron to the cells will be variable between experiments, leading to unreliable data.[3] Ensuring a homogenous dispersion is critical for reproducible results.
Q4: Can I use serum in my cell culture medium when studying ferric pyrophosphate uptake?
A4: It is generally recommended to use a serum-free medium or a medium with a well-defined, low-iron serum replacement for mechanistic studies of iron uptake.[1] Serum contains transferrin, an iron-binding protein, and other components that can chelate or interact with ferric pyrophosphate, complicating the interpretation of your results.[1]
Troubleshooting Guides
Issue 1: Immediate Precipitate Formation Upon Addition to Media
-
Problem: A precipitate forms instantly when the this compound stock solution is added to the cell culture medium.
-
Possible Cause:
-
Incorrect Order of Addition: Adding a concentrated iron solution directly to a medium with high concentrations of phosphate (B84403) and bicarbonate can cause rapid precipitation.[2]
-
High Concentration: The final concentration of ferric pyrophosphate may be exceeding its solubility limit in the complex medium.[2]
-
-
Solution:
Issue 2: Low Cellular Iron Uptake or Inconsistent Ferritin Formation
-
Problem: You are observing low or highly variable ferritin formation in your Caco-2 cell model after incubation with ferric pyrophosphate.
-
Possible Causes:
-
Poor Bioavailability: The iron from the ferric pyrophosphate may not be readily available for cellular uptake due to poor dispersion.
-
Inhibitors in Media: Components in your cell culture medium, such as divalent cations (calcium, magnesium, zinc) or compounds like phytic acid and tannic acid, can inhibit iron uptake.[1][6][7]
-
-
Solution:
-
Optimize Dispersion: Ensure you are using a well-dispersed, chelated stock solution as described in the protocols below.
-
Review Media Composition: Check your media for high concentrations of known iron uptake inhibitors.[1]
-
Incorporate Enhancers: The addition of ascorbic acid (Vitamin C) can significantly increase iron uptake by reducing ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺).[1][6][7] A molar ratio of 20:1 (ascorbic acid:iron) has been shown to increase ferritin formation.[1][7]
-
Quantitative Data
Table 1: Effective Molar Ratios of Common Chelating Agents for Solubilizing Ferric Pyrophosphate
| Chelating Agent | Molar Ratio (Chelating Agent:Iron) | Resulting Complex | Key Findings |
| Citric Acid/Sodium Citrate | 1:1 (Citrate:Fe) with 0.5 parts Pyrophosphate | Soluble Ferric Pyrophosphate Citrate | An effective method for creating a soluble chelate.[3] |
| Sodium Pyrophosphate | >1:1 (Pyrophosphate:Fe) | Soluble Fe(III)-Pyrophosphate Complex | An excess of pyrophosphate ions significantly increases solubility at pH 5-8.5.[3] |
| EDTA | 1:1 (EDTA:Fe) | Ferric EDTA Complex | A strong chelating agent that effectively solubilizes iron.[3] |
Experimental Protocols
Protocol 1: Preparation of Soluble Ferric Pyrophosphate Stock Solution using Citric Acid
This protocol is suitable for preparing a stock solution for use in cell culture assays.[3]
-
Materials:
-
Ferric Pyrophosphate (Fe₄(P₂O₇)₃)
-
Citric Acid (or Sodium Citrate)
-
Sodium Pyrophosphate
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Stir plate and stir bar
-
Sterile 0.22 µm filter
-
-
Procedure:
-
Determine the required concentrations of iron, citrate, and pyrophosphate based on a molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate).[3]
-
In a sterile beaker, dissolve the citric acid (or sodium citrate) and sodium pyrophosphate in high-purity water with stirring.
-
Slowly add the ferric pyrophosphate powder to the solution while continuously stirring.
-
Gently heat the solution to 50-60°C to aid dissolution. Do not boil.[3]
-
After the powder is completely dissolved, allow the solution to cool to room temperature.
-
Adjust the pH if necessary. A slightly acidic to neutral pH is often effective for methods involving citric acid.[3]
-
Sterile filter the solution using a 0.22 µm filter.
-
Store the stock solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment.[3]
-
Protocol 2: Assessment of Iron Bioavailability using a Caco-2 Cell Model
This protocol describes a general method for assessing iron uptake in Caco-2 cells by measuring ferritin formation.
-
Materials:
-
Differentiated Caco-2 cells cultured on permeable supports (e.g., Transwell® inserts)
-
Serum-free cell culture medium (e.g., MEM)
-
Ferric pyrophosphate stock solution (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Ferritin ELISA kit
-
-
Procedure:
-
Cell Culture: Culture Caco-2 cells on permeable supports for approximately 21 days to allow for differentiation into a monolayer.[8]
-
Preparation of Treatment Solution:
-
Dilute the ferric pyrophosphate stock solution in serum-free medium to the desired final iron concentration (e.g., 30-100 µM).[1]
-
If testing enhancers (e.g., ascorbic acid), add them to the treatment solution at the desired molar ratio.
-
Ensure the final pH is adjusted to ~7.0 before adding to the cells.[1]
-
-
Iron Uptake Experiment:
-
Cell Lysis and Ferritin Measurement:
-
After incubation, remove the treatment solution and wash the cells three times with ice-cold PBS to remove any surface-bound iron.[1]
-
Lyse the cells by adding a suitable lysis buffer.[1]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[1]
-
Measure the ferritin content of the cell lysate using a ferritin ELISA kit as an indicator of iron uptake.[1][8] An increase in ferritin concentration correlates with the amount of iron taken up by the cells.[1]
-
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, characterization, and bioavailability in rats of ferric phosphate nanoparticles. [sonar.rero.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparing soluble ferric pyrophosphate to common iron salts and chelates as sources of bioavailable iron in a Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in Ferric Pyrophosphate Bioavailability Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ferric pyrophosphate bioavailability studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability in Bioavailability Results Between Batches of Ferric Pyrophosphate
Q: We are observing significant differences in bioavailability in our in vitro/in vivo studies when using different batches of ferric pyrophosphate, even though the chemical composition is certified to be the same. What could be the cause?
A: This is a common issue often linked to the physicochemical properties of ferric pyrophosphate, which can vary between batches despite identical chemical formulas. The primary factors influencing its bioavailability are particle size and solubility.[1]
Troubleshooting Steps:
-
Particle Size Analysis: The particle size of ferric pyrophosphate dramatically impacts its surface area, dispersion, and dissolution rates.[2] Reducing the particle size to the micron or nano-scale has been shown to significantly improve bioavailability.[1][2]
-
Solubility Assessment: Ferric pyrophosphate is poorly soluble in water, especially at neutral pH.[2] Its solubility is a critical determinant of how much iron can be absorbed.
-
Formulation and Homogeneity: Ensure that the ferric pyrophosphate is uniformly dispersed within the test matrix (e.g., food vehicle, cell culture media). Agglomeration of particles can reduce the effective surface area and decrease bioavailability.
-
Recommendation: Use appropriate dispersion techniques and consider the use of emulsifiers if necessary, especially for liquid formulations.[4]
-
Issue 2: Poor Correlation Between In Vitro and In Vivo Bioavailability Data
Q: Our in vitro Caco-2 cell model results for ferric pyrophosphate bioavailability are not aligning with our subsequent animal study findings. Why might this be happening and how can we improve the correlation?
A: Discrepancies between in vitro and in vivo results are not uncommon and can arise from the inherent limitations of in vitro models in fully replicating the complex physiological environment of the gastrointestinal tract.
Troubleshooting Steps:
-
Refine In Vitro Digestion Protocol: The simulated digestion process is a critical step in in vitro bioavailability assays.[5] The pH of the gastric phase and the enzymes used can significantly affect the solubilization of ferric pyrophosphate.[6]
-
Recommendation: Ensure your in vitro digestion protocol accurately simulates physiological conditions. This includes a gastric phase with pepsin at a pH of around 2, followed by an intestinal phase with pancreatin (B1164899) and bile salts at a neutral pH.[5][7] Studies have shown that iron uptake from nano-sized ferric phosphate (B84403) is significantly higher when digested at a lower pH.[1]
-
-
Consider the Absorption Pathway: Ferric pyrophosphate is absorbed through at least two primary pathways: dissolution and subsequent uptake of ferrous ions via the DMT1 transporter, and direct endocytosis of nanoparticles.[1] Your in vitro model might not be adequately capturing both mechanisms.
-
Account for Host-Related Factors: In vivo bioavailability is influenced by the iron status of the animal model.[9] Iron-deficient animals will up-regulate iron absorption, which may not be reflected in a standard Caco-2 cell line.
Issue 3: Unexpectedly Low Bioavailability of Ferric Pyrophosphate Compared to Ferrous Sulfate
Q: We consistently find the relative bioavailability of our ferric pyrophosphate formulation to be much lower than expected when compared to ferrous sulfate. What factors could be contributing to this?
A: While some difference is expected due to the lower solubility of ferric pyrophosphate, several factors can exacerbate this disparity.[1]
Troubleshooting Steps:
-
Impact of the Food Matrix: The food or beverage used as a vehicle for the ferric pyrophosphate can significantly impact its bioavailability.[9] Inhibitors such as phytates (found in cereals and legumes) and polyphenols (in tea and coffee) can bind to iron and reduce its absorption.
-
Recommendation: Analyze the composition of your food matrix for known iron absorption inhibitors. If possible, test the bioavailability in a simpler, well-defined matrix first. Processing methods like cooking can also influence the food matrix and iron availability.[11]
-
-
Presence of Enhancers: Conversely, the presence of enhancers like ascorbic acid (Vitamin C) can significantly boost the absorption of ferric pyrophosphate by reducing ferric iron (Fe³⁺) to the more readily absorbed ferrous form (Fe²⁺).
-
Recommendation: If your study design allows, consider the co-administration of ascorbic acid. A molar ratio of 4:1 (ascorbic acid to iron) has been shown to increase iron absorption from ferric pyrophosphate.[9]
-
-
Physicochemical Form of Ferric Pyrophosphate: As mentioned earlier, the particle size and formulation of the ferric pyrophosphate are crucial. Standard, non-micronized ferric pyrophosphate will inherently have lower bioavailability.[1]
Data Presentation: Quantitative Bioavailability of Ferric Pyrophosphate
| Ferric Pyrophosphate Formulation | Study Population/Model | Food Vehicle | Iron Dose | Ferric Pyrophosphate Absorption (%) | Ferrous Sulfate Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Reference |
| Micronized, dispersible | Adult women | Infant cereal | 5 mg | 3.4 | 4.1 | 83 | [1][4] |
| Micronized, dispersible | Adult women | Yoghurt drink | 5 mg | 3.9 | 4.2 | 93 | [1][4] |
| Micronized dispersible (MDFP) | Adult women | Wheat-based meal | - | 2.0 | 3.2 | 62 | [9] |
| MDFP with Ascorbic Acid (4:1) | Adult women | Wheat-based meal | - | 5.8 | 14.8 | 39 | [9] |
| MDFP added to rice | Adult women | Rice meal | - | 1.7 | 11.6 | 15 | [9] |
| MDFP extruded into rice grains | Adult women | Processed rice meal | - | 3.0 | 12.6 | 24 | [9] |
| Micronized dispersible (MDFP) | Anemic rats | Iron-deficient diet | - | - | - | 104-105 | [13] |
| Standard Ferric Pyrophosphate | Anemic rats | Iron-deficient diet | - | - | - | 56-78 | [13] |
Experimental Protocols
In Vitro Digestion/Caco-2 Cell Model for Iron Bioavailability
This protocol simulates the digestion and absorption of iron in the human upper gastrointestinal tract.
a. Simulated Gastrointestinal Digestion: [5][7]
-
Sample Preparation: Homogenize the food sample containing ferric pyrophosphate.
-
Gastric Phase: Adjust the pH of the homogenate to 2.0 with HCl. Add pepsin solution and incubate at 37°C for 1-2 hours with gentle shaking.
-
Intestinal Phase: Increase the pH to 7.0 with sodium bicarbonate. Add a mixture of pancreatin and bile salts. Incubate at 37°C for 30 minutes to 2 hours.
-
Separation: Centrifuge the digestate to separate the soluble fraction (supernatant) from the insoluble pellet. The supernatant contains the bioaccessible iron.
b. Caco-2 Cell Culture and Iron Uptake: [1][14]
-
Cell Seeding: Seed Caco-2 cells on permeable supports in a multi-well plate and grow until they form a differentiated monolayer (typically 18-21 days).
-
Cell Exposure: Apply the soluble fraction from the in vitro digestion to the apical side of the Caco-2 cell monolayer.
-
Incubation: Incubate for a defined period (e.g., 2-24 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Iron Uptake Measurement: Harvest the cells and lyse them. Quantify the intracellular iron content. A common method is to measure cell ferritin formation, as ferritin levels increase in response to iron uptake.[1]
In Vivo Hemoglobin Regeneration Efficiency (HRE) in a Rat Model
This method assesses the ability of an iron source to correct iron deficiency anemia in rats.[10][13]
a. Induction of Anemia:
-
Acclimatization: Acclimatize weanling rats (e.g., Sprague-Dawley) for a few days on a standard diet.
-
Iron-Deficient Diet: Feed all rats an iron-deficient diet (<5 mg iron/kg) for 14-21 days. The AIN-93G purified diet is a common basal diet for this purpose.[10]
-
Anemia Confirmation: Monitor hemoglobin levels. Anemia is typically confirmed when hemoglobin drops below 7 g/dL.[10]
b. Repletion Period:
-
Randomization: Randomly assign the anemic rats to different dietary groups: a negative control (iron-deficient diet), a positive control (diet supplemented with ferrous sulfate), and test groups (diets supplemented with different ferric pyrophosphate formulations).
-
Feeding: Feed the rats their respective diets for a 14-day repletion period.
-
Blood Sampling: Collect blood samples at the beginning and end of the repletion period for hemoglobin analysis.
c. Calculation of Bioavailability:
-
Hemoglobin Iron (Hb Fe) Gain: Calculate the total amount of iron incorporated into hemoglobin.
-
Hemoglobin Regeneration Efficiency (HRE): HRE (%) = (Hb Fe Gain / Total Iron Intake) x 100.
-
Relative Biological Value (RBV): The RBV is determined using a slope-ratio assay, where the hemoglobin iron gain is plotted against the total iron intake for the reference (ferrous sulfate) and test groups.[10]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A micronised, dispersible ferric pyrophosphate with high relative bioavailability in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 6. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An in vitro method for estimation of iron availability from meals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron status and food matrix strongly affect the relative bioavailability of ferric pyrophosphate in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. storage.imrpress.com [storage.imrpress.com]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Ferric Sodium Pyrophosphate in Food Science Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferric sodium pyrophosphate (FSPP).
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Stability of this compound in a Food Product
Question: We are observing discoloration and potential degradation of this compound in our fortified food product. What could be the cause, and how can we improve its stability?
Answer: The stability of this compound is significantly influenced by the physicochemical properties of the food matrix and processing conditions.[1] Here are the common factors that can lead to instability and potential solutions:
-
pH: FSPP is most stable in a neutral to mildly alkaline environment (pH 6-8).[1] In acidic conditions (pH 2-4), such as those found in some fruit juices, it can degrade, leading to the release of iron ions and potential color changes.[1]
-
Troubleshooting: If possible, adjust the pH of your product to be within the 4-6 range, where FSPP stability is more favorable.[2] Consider using a buffered system if appropriate for your product.
-
-
Temperature: While FSPP is generally stable at pasteurization temperatures (60-80°C), it can decompose at temperatures above 100°C, which are common in processes like baking and frying.[1]
-
Water Activity: In food products with high water activity, such as sauces, FSPP is more prone to hydrolysis, which can reduce its nutritional value and affect the food's texture.[1] It exhibits higher stability in low-water-activity foods like biscuits and milk powders.[1]
-
Troubleshooting: For high-water-activity products, consider microencapsulation of the FSPP to protect it from the aqueous environment.
-
-
Oxidizing/Reducing Environment: In the presence of strong oxidizing agents or prolonged exposure to air, the iron in FSPP can be oxidized.[1] Conversely, reducing agents like vitamin C can reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1]
-
Troubleshooting: The addition of antioxidants or chelating agents like citric acid or EDTA can help maintain the stability of FSPP.[2]
-
Issue 2: Poor Bioavailability of this compound in an In Vitro Model
Question: Our in vitro digestion and Caco-2 cell model experiments are showing lower than expected iron absorption from our FSPP-fortified food. What factors might be inhibiting absorption?
Answer: Low bioavailability of FSPP in in vitro models is often due to interactions with other components in the food matrix. The primary inhibitors are:
-
Phytates: Phytic acid, commonly found in cereals and legumes, is a potent inhibitor of iron absorption.[3][4][5] It forms strong, insoluble complexes with iron, making it unavailable for absorption.[4] A high phytate-to-iron molar ratio is associated with low iron bioavailability.[5]
-
Troubleshooting: If your food matrix is high in phytates, consider enzymatic treatment with phytase to degrade the phytic acid.[6]
-
-
Polyphenols: Polyphenols, particularly those with a catechol group like tannic acid, are strong inhibitors of iron absorption.[3][4] They are abundant in tea, coffee, and some fruits and vegetables.
Issue 3: Inconsistent Results in FSPP Bioavailability Studies
Question: We are seeing significant variability in iron absorption in our studies. What could be causing this, and how can we improve the consistency of our results?
Answer: Inconsistent results in FSPP bioavailability studies can stem from both the properties of the FSPP itself and the experimental setup.
-
Particle Size of FSPP: The bioavailability of FSPP is influenced by its particle size, with micronized forms generally showing better absorption.[8][9]
-
Troubleshooting: Ensure you are using a consistent and well-characterized source of FSPP. If possible, use a micronized form for enhanced bioavailability.
-
-
Food Matrix Effects: The food matrix has a strong influence on FSPP bioavailability.[10] For example, the presence of animal proteins can enhance non-heme iron absorption.[11]
-
Troubleshooting: Clearly define and control the composition of the food matrix in your experiments. When comparing different FSPP formulations, use the same food vehicle.
-
-
Enhancers: The presence of absorption enhancers can significantly impact results. For instance, sodium pyrophosphate (NaPP) has been shown to increase the bioavailability of FSPP in bouillon cubes by forming soluble complexes with the iron.[12][13][14]
-
Troubleshooting: If using enhancers, ensure they are added at a consistent concentration and at the same stage of your experimental protocol.
-
Quantitative Data Summary
The following tables summarize quantitative data on the stability and bioavailability of this compound under various conditions.
Table 1: Stability of this compound under Different Physicochemical Conditions
| Parameter | Condition | Observation | Reference |
| Temperature | 60-80°C (e.g., pasteurization) | Generally good stability. | [1] |
| >100°C (e.g., frying, baking) | Gradual decomposition may occur. | [1] | |
| pH | 2-4 (Acidic) | Stability can be affected, leading to the release of iron ions. | [1] |
| 6-8 (Neutral to Mildly Alkaline) | Relatively stable. | [1] | |
| Water Activity | High (e.g., sauces, fresh noodles) | May promote hydrolysis, reducing stability. | [1] |
| Low (e.g., biscuits, powdered milk) | Relatively high stability. | [1] |
Table 2: Impact of Food Matrix and Enhancers/Inhibitors on Ferric Pyrophosphate Bioavailability
| Food Matrix/Component | Condition | Iron Absorption/Bioavailability | Reference |
| Wheat-based meal | FSPP vs. Ferrous Sulfate | 2.0% vs. 3.2% (Relative Bioavailability = 62%) | [10] |
| + Ascorbic Acid (4:1 molar ratio) | 5.8% (FSPP) vs. 14.8% (Ferrous Sulfate) | [10] | |
| Rice meals | FSPP added at feeding vs. Ferrous Sulfate | 1.7% vs. 11.6% (Relative Bioavailability = 15%) | [10] |
| Extruded FSPP vs. Ferrous Sulfate | 3.0% vs. 12.6% (Relative Bioavailability = 24%) | [10] | |
| Bouillon Cubes | FSPP only | 4.4% | [13][14] |
| FSPP + Sodium Pyrophosphate (NaPP) | 6.4% (a 46% increase) | [13][14] | |
| Common Beans | Whole bean porridge | 2.5% | [3] |
| Polyphenol and Phytic Acid removal | Increased 2.6-fold | [3] |
Experimental Protocols
Protocol 1: In Vitro Digestion/Caco-2 Cell Model for Bioavailability Assessment
This protocol is adapted from widely used methods to assess iron bioavailability.[8][9][15]
1. Materials:
-
Pepsin (from porcine gastric mucosa)
-
Pancreatin (B1164899) (from porcine pancreas)
-
Bile extract (porcine)
-
Caco-2 cells
-
Cell culture reagents (DMEM, FBS, etc.)
-
HCl and NaHCO₃ for pH adjustment
-
Dialysis tubing (6-8 kDa molecular weight cut-off)
2. Procedure:
-
Caco-2 Cell Culture:
-
Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
-
-
Simulated Gastric Digestion:
-
Simulated Intestinal Digestion:
-
Transfer the gastric digest to a dialysis tube.
-
Place the dialysis tube in a beaker containing a solution of pancreatin and bile extract at pH 7.0.[15] This can also be set up directly on top of the Caco-2 cell monolayer.[15]
-
Incubate at 37°C for 2 hours in a shaking water bath.[15] Soluble iron will diffuse across the membrane.
-
-
Caco-2 Cell Iron Uptake:
-
The dialysate containing the soluble iron is applied to the apical side of the Caco-2 cell monolayer.
-
Incubate for a defined period.
-
-
Quantification of Iron Bioavailability:
Visualizations
References
- 1. ruipugroup.com [ruipugroup.com]
- 2. ruipugroup.com [ruipugroup.com]
- 3. Polyphenols and phytic acid contribute to the low iron bioavailability from common beans in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytate: impact on environment and human nutrition. A challenge for molecular breeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cambridge.org [cambridge.org]
- 15. benchchem.com [benchchem.com]
strategies to enhance the dissolution rate of ferric sodium pyrophosphate in simulated gastric fluid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments involving the dissolution of ferric sodium pyrophosphate (FePP) in simulated gastric fluid (SGF).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in simulated gastric fluid (SGF)?
A1: Ferric pyrophosphate is known for its poor solubility in aqueous solutions, particularly in the neutral pH range.[1][2] While SGF typically has an acidic pH (around 1.2-2.0) which should favor dissolution, other factors can limit this process.[3][4] Incomplete dissolution can be attributed to large particle size, the crystalline structure of the FePP, and the absence of solubilizing agents.[3] Even under acidic conditions, the dissolution of standard FePP can be as low as 5% at pH 3.[3]
Q2: What is the optimal pH for dissolving this compound?
A2: The solubility of ferric pyrophosphate is highly pH-dependent. It is sparingly soluble in the pH range of 3-6 but shows slightly increased solubility at a pH below 2 and above 8.[1][5][6] Therefore, the acidic environment of SGF (typically pH 1.2-2.0) is theoretically favorable for its dissolution.[3][4] However, for practical applications, adjusting the pH in conjunction with chelating agents can be more effective. For instance, with an excess of pyrophosphate, solubility dramatically increases in the pH range of 5-8.5.[1][5]
Q3: Can excipients or other agents be used to improve the dissolution of FePP?
A3: Yes, several agents can significantly enhance the dissolution of FePP. Chelating agents like citric acid, sodium citrate, and Ethylenediaminetetraacetic acid (EDTA) can form soluble complexes with ferric ions, thereby increasing the concentration of iron in the solution.[1][3][7] An excess of sodium pyrophosphate can also increase solubility by forming soluble iron-pyrophosphate complexes.[1][5] Additionally, reducing agents like ascorbic acid (Vitamin C) can improve iron absorption by reducing ferric (Fe³⁺) iron to the more readily absorbed ferrous (Fe²⁺) state.[4][8]
Q4: How does particle size affect the dissolution rate?
A4: Particle size plays a crucial role in the dissolution rate of FePP. Smaller particles have a larger surface area-to-volume ratio, which significantly increases the dissolution rate.[2][3] Utilizing micronized or nano-sized FePP can lead to much higher dissolution rates compared to standard FePP.[2][3] For example, reducing the particle size from 21 µm to 2.5 µm has been shown to significantly improve bioavailability in rats.[2]
Q5: Are there advanced formulation strategies to enhance FePP dissolution and bioavailability?
A5: Yes, advanced formulation technologies can improve the dissolution and subsequent absorption of FePP. Encapsulation techniques, such as creating sucrosomial iron where FePP is protected by a phospholipid bilayer and a sucrester matrix, can enhance its resistance to gastric conditions and improve absorption.[3] Microencapsulation can also protect FePP from interacting with inhibitors in the gut and has been shown to decrease its dissolution in acidic conditions, potentially protecting it in the stomach for release in the intestine.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding FePP to SGF. | Low Intrinsic Solubility: FePP is inherently poorly soluble in aqueous solutions.[1] | Do not add the powder directly to the final SGF. First, prepare a stock solution using a suitable solubilizing agent (see below). |
| Incorrect pH: The pH of the SGF may not be optimal for dissolution. | Ensure the pH of the SGF is between 1.2 and 2.0. Adjust with dilute HCl if necessary.[3][4] | |
| FePP dissolution is slow or incomplete. | Large Particle Size: Larger particles have a reduced surface area, limiting the dissolution rate.[3] | 1. Use micronized or nano-sized FePP if available.[2][3]2. Consider milling the FePP to reduce particle size. |
| Insufficient Agitation: Inadequate mixing can lead to poor dispersion and slow dissolution. | Use constant head-over-heels agitation or a magnetic stirrer to simulate gastric peristalsis during the experiment.[3] | |
| Inconsistent results in dissolution assays. | Variable FePP Source: The manufacturing process (e.g., liquid-phase precipitation, sol-gel) affects the physicochemical properties, including solubility.[3][9] | 1. Characterize the FePP being used (particle size, crystal form).2. Source FePP from a consistent and reputable supplier. |
| Incomplete Chelation: The molar ratio of the chelating agent to FePP may be insufficient.[1] | Increase the concentration of the chelating agent (e.g., citric acid, EDTA, sodium pyrophosphate).[1] |
Quantitative Data Summary
The following table summarizes the impact of various strategies on the dissolution of this compound.
| Strategy | Condition | Result | Reference |
| pH Adjustment | pH < 2 | Slightly soluble | [1][5][6] |
| pH 3-6 | Sparingly soluble (<5% dissolution at pH 3) | [1][3][5] | |
| pH > 8 | Slightly soluble | [1][5][6] | |
| pH 3.0 | 15% dissolution of Fe³⁺ within 24 hours | ||
| pH 4.0 | 5% dissolution of Fe³⁺ within 24 hours | [2] | |
| Chelating Agents | Excess Pyrophosphate (pH 5-8.5) | 8-10 fold increase in soluble iron | [1][5][6] |
| Citric Acid (molar ratio Fe:citric acid = 1:0.5) | 40% increase in dissolution rate in simulated intestinal juice | [10] | |
| Particle Size Reduction | Micronized Dispersible FePP (0.3 µm) | Iron absorption comparable to ferrous sulfate | [2] |
| Co-extrusion with Solubilizers | FePP + Citric Acid/Trisodium Citrate | Sharply increases iron absorption | [7] |
| FePP + EDTA | Substantially increases iron bioavailability | [7] |
Experimental Protocols
Protocol 1: In Vitro Simulated Gastric and Intestinal Digestion
This protocol is adapted from standard methods to assess the bioaccessibility of iron from FePP.[3][8]
Materials:
-
This compound (FePP) formulation
-
Simulated Gastric Fluid (SGF) with pepsin (pH 2.0)
-
Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts (pH 7.0)
-
Sodium bicarbonate solution
-
37°C incubator with agitation
Procedure:
-
Gastric Phase:
-
Intestinal Phase:
-
Sample Analysis:
-
After the intestinal phase, centrifuge the digest to separate the soluble fraction (supernatant) from the insoluble residue.
-
Collect the supernatant, which represents the bioaccessible iron fraction, for iron quantification using methods like atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.
-
Protocol 2: Preparation of a Solubilized Ferric Pyrophosphate Stock Solution
This protocol is suitable for preparing a stock solution for use in various in vitro assays.[1]
Materials:
-
This compound powder
-
Citric acid or sodium citrate
-
Sodium pyrophosphate
-
High-purity water
-
Stirring hot plate
-
0.22 µm sterile filter
Procedure:
-
Determine the required concentrations of iron, citrate, and pyrophosphate. A molar ratio of approximately 1:1:0.5 (Fe³⁺:Citrate:Pyrophosphate) is often effective.[1]
-
In a beaker with high-purity water, dissolve the citric acid (or sodium citrate) and sodium pyrophosphate with stirring.
-
Slowly add the ferric pyrophosphate powder to the solution while continuously stirring.
-
Gently heat the solution to 50-60°C to aid dissolution. Do not boil.
-
Once the solution is clear, allow it to cool to room temperature.
-
Sterile filter the solution using a 0.22 µm filter if required for cell culture applications.
Visualizations
Caption: Key strategies to improve the dissolution of this compound.
Caption: Workflow for simulated gastrointestinal digestion of FePP.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Dissolution behaviour of ferric pyrophosphate and its mixtures with soluble pyrophosphates: Potential strategy for increasing iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ruipugroup.com [ruipugroup.com]
- 10. ruipugroup.com [ruipugroup.com]
Technical Support Center: Enhancing Ferric Sodium Pyrophosphate Bioavailability in the Presence of Phytates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in mitigating the inhibitory effects of phytates on ferric sodium pyrophosphate (FSPP) absorption.
Troubleshooting Guide
Question: We are observing significantly lower than expected iron uptake in our Caco-2 cell model when using a food matrix containing phytates. What are the potential causes and how can we troubleshoot this?
Answer:
Low iron uptake in the presence of phytates is a common challenge. Phytates, or phytic acid, are naturally occurring compounds in plant-based foods that chelate iron, forming insoluble complexes that are not readily absorbed.[1][2] Here’s a step-by-step troubleshooting approach:
-
Verify Phytate Concentration: Accurately quantify the phytate content in your food matrix. High levels of phytate are known to strongly inhibit non-heme iron absorption.[3][4] The inhibitory effect is dose-dependent.[4]
-
Assess the Molar Ratio of Phytate to Iron: A high phytate-to-iron molar ratio is a key predictor of poor iron bioavailability.[5] If the ratio is high, consider strategies to reduce phytate content or increase the bioavailable iron concentration.
-
Evaluate FSPP Formulation: The physicochemical properties of FSPP, such as particle size, significantly influence its absorption.[6][7]
-
Incorporate Absorption Enhancers: The presence of certain compounds can counteract the inhibitory effects of phytates.
-
Ascorbic Acid (Vitamin C): This is a potent enhancer of non-heme iron absorption.[3][9] It reduces ferric iron (Fe³⁺) to the more soluble ferrous iron (Fe²⁺), which is then transported by the Divalent Metal Transporter-1 (DMT1).[6][9] Studies have shown that adding ascorbic acid at a 20:1 molar ratio to iron can significantly increase iron uptake.[9]
-
Citric Acid: Co-formulating FSPP with citric acid can form soluble complexes and improve iron absorption.[9]
-
-
Optimize pH Conditions: The acidic environment of the stomach aids in the dissolution of FSPP.[6] Ensure your in vitro digestion model simulates gastric pH conditions accurately. Iron uptake from nano-sized ferric phosphate (B84403) is significantly higher when digested at a lower pH.[6]
-
Consider Enzymatic Degradation of Phytate: The enzyme phytase can break down phytic acid, releasing the chelated iron.[3] Incorporating phytase into your experimental design can significantly improve iron bioavailability.[10]
-
Re-evaluate Cell Culture Conditions:
-
Inhibitors in Media: Components in your cell culture medium, such as other divalent cations (calcium, magnesium, zinc), can compete with iron for absorption.[9]
-
Cell Health: Ensure the Caco-2 cell monolayer is healthy and properly differentiated to accurately reflect intestinal absorption.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary absorption pathways for this compound?
A1: The intestinal absorption of FSPP is complex and is thought to occur through two main pathways:
-
Dissolution and DMT1-Mediated Transport: FSPP must first dissolve in the gastrointestinal tract to release ferric ions (Fe³⁺). These ions are then reduced to ferrous ions (Fe²⁺) by enzymes like duodenal cytochrome B (DcytB). The ferrous ions are subsequently transported into the enterocytes by the Divalent Metal Transporter-1 (DMT1).[6][8]
-
Direct Uptake of Nanoparticles: For nano-sized FSPP, an alternative pathway involving endocytosis has been proposed. This can occur through clathrin-mediated endocytosis for smaller particles or macropinocytosis for larger agglomerates.[6][8]
Q2: How exactly do phytates inhibit FSPP absorption?
A2: Phytates, with their multiple negatively charged phosphate groups, are strong chelators of positively charged mineral ions like iron (Fe³⁺).[1][3] In the digestive tract, phytates bind to iron, forming insoluble and large phytate-iron complexes.[1][11] These complexes are not easily broken down by digestive enzymes and are too large to be absorbed through the intestinal lining, thus significantly reducing the amount of bioavailable iron.[1]
Q3: Can encapsulating FSPP help overcome phytate inhibition?
A3: Yes, encapsulation is a promising strategy. Enclosing FSPP in delivery systems like liposomes can protect the iron from interacting with phytates in the digestive tract.[9][12] This allows the encapsulated iron to be transported to the intestinal cells for absorption, potentially via endocytosis, bypassing the inhibitory effects of phytates.[9]
Q4: Are there any food processing techniques that can reduce the phytate content in our experimental matrix?
A4: Yes, several traditional food preparation techniques can effectively reduce phytate levels by activating endogenous phytase enzymes that break down phytic acid. These include:[1]
-
Soaking
-
Fermenting
-
Sprouting of grains and legumes
Applying these techniques to your food matrix before conducting experiments may improve iron absorption.
Q5: What is the role of sodium pyrophosphate (NaPP) in enhancing FSPP absorption?
A5: Tetra sodium pyrophosphate (NaPP) can form soluble complexes with ferric pyrophosphate (FePP), which can increase its bioavailability.[13] Studies have shown that the addition of NaPP to FePP-fortified foods can significantly increase iron absorption in humans.[13] This could be a viable strategy to explore in your experiments.
Data Presentation
Table 1: Effect of Enhancers and Inhibitors on Iron Uptake from FSPP (Caco-2 Cell Model)
| Condition | Molar Ratio (Enhancer/Inhibitor:Iron) | Change in Iron Uptake (Ferritin Formation) | Reference |
| Enhancers | |||
| Ascorbic Acid | 20:1 | 3-4 fold increase | [7][9] |
| Sodium Pyrophosphate (NaPP) | Not specified in cell studies | Increased dialyzable iron | [13] |
| Inhibitors | |||
| Phytate | Dose-dependent | Significant decrease | [4] |
| Calcium Chloride (CaCl₂) | Not specified | Reduced iron uptake | [6] |
Table 2: Relative Bioavailability of Different FSPP Formulations
| FSPP Formulation | Key Characteristic | Relative Bioavailability Compared to Ferrous Sulfate | Reference |
| Standard FSPP | Larger particle size | Low | [6] |
| Micronized FSPP | Reduced particle size (micrometer) | Significantly improved | [6] |
| Nano-sized FSPP | Particle size in nanometer range | Can be comparable to ferrous sulfate | [6][8] |
| Encapsulated FSPP (e.g., liposomal) | Protected iron | Higher intestinal absorption | [6][12] |
Experimental Protocols
Protocol 1: In Vitro Digestion and Caco-2 Cell Iron Uptake
This protocol is adapted from established methods to assess iron bioavailability.[14][15][16]
1. Caco-2 Cell Culture: a. Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. b. Seed cells onto permeable polycarbonate inserts in 6-well plates at a density of 5 x 10⁴ cells/cm². c. Maintain the cell cultures for 19-21 days post-confluence to allow for differentiation, changing the medium every 2-3 days.
2. In Vitro Digestion (Simulated Gastric and Intestinal Phases): a. Homogenize the test food matrix containing FSPP and potentially phytates. b. Gastric Phase: i. Adjust the pH of the homogenate to 2.0 with 6M HCl. ii. Add pepsin (e.g., 0.5 mL of 16 mg/mL solution in 0.1 M HCl) to achieve a final concentration of ~800 units/mL. iii. Incubate for 1-2 hours at 37°C with gentle shaking. c. Intestinal Phase: i. Increase the pH to 6.0 with 1M NaHCO₃. ii. Add a pancreatin-bile extract solution (e.g., 2.5 mL of a solution containing 4 mg/mL pancreatin (B1164899) and 24 mg/mL bile extract in 0.1 M NaHCO₃). iii. Adjust the final pH to 7.0. iv. Incubate for 2 hours at 37°C with gentle shaking. d. Centrifuge the digestate to separate the soluble fraction (supernatant) from the insoluble pellet.
3. Caco-2 Cell Iron Uptake: a. Remove the culture medium from the apical side of the differentiated Caco-2 cell monolayers. b. Add the soluble fraction from the in vitro digestion to the apical side of the inserts. c. Incubate for 2 hours at 37°C. d. Remove the digestate and wash the cell monolayers three times with a buffered salt solution. e. Add fresh culture medium to the apical and basolateral compartments and incubate for a further 22 hours to allow for ferritin formation.
4. Quantification of Iron Uptake (Ferritin Assay): a. Harvest the Caco-2 cells by scraping. b. Lyse the cells and determine the total protein content using a standard assay (e.g., BCA or Bradford). c. Measure the ferritin concentration in the cell lysate using a commercially available ELISA kit. d. Express iron uptake as ng of ferritin per mg of total cell protein.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. biomedres.us [biomedres.us]
- 3. Potential of Phytase-Mediated Iron Release from Cereal-Based Foods: A Quantitative View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron Absorption: Factors, Limitations, and Improvement Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of Iron Uptake from Ferric Phosphate Nanoparticles in Human Intestinal Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phytic acid degradation as a means of improving iron absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 15. oar.icrisat.org [oar.icrisat.org]
- 16. In Vitro Iron Bioavailability of Brazilian Food-Based by-Products - PMC [pmc.ncbi.nlm.nih.gov]
addressing color and flavor changes in foods fortified with ferric sodium pyrophosphate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ferric sodium pyrophosphate for food fortification. Our aim is to help you address common challenges related to color and flavor changes in your fortified food products.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of color and flavor changes in foods fortified with this compound?
A1: this compound is generally considered to have a minimal sensory impact due to its low solubility and white to yellowish-white color.[1][2] However, undesirable changes can still occur, primarily due to:
-
Interaction with Polyphenols: In food matrices rich in polyphenols, such as fruit juices and purees, ferric ions (Fe³⁺) can be released from the pyrophosphate complex, especially in acidic conditions.[3][4] These ferric ions can then react with polyphenols to form dark-colored complexes, leading to discoloration.[4][5]
-
Lipid Oxidation: In fat-containing foods like dairy products, the presence of iron can catalyze lipid oxidation, leading to the development of rancid or metallic off-flavors.[3][6]
-
High Processing Temperatures: Elevated temperatures, particularly above 100°C, can lead to the decomposition of ferric pyrophosphate, potentially altering its structure and increasing the reactivity of the iron, which can impact both color and flavor.[7]
-
pH of the Food Matrix: The stability of this compound is pH-dependent. In acidic environments (pH 2-4), the release of ferric ions can increase, leading to a higher likelihood of reactions that cause color and flavor changes.[4][7] It is generally more stable in a neutral to mildly alkaline environment (pH 6-8).[7]
Q2: What is encapsulation and how does it help mitigate sensory issues?
A2: Encapsulation is a process where particles of this compound are coated with a protective layer, such as hydrogenated vegetable oils or maltodextrin. This creates a physical barrier that prevents the iron from interacting with the food matrix and taste receptors on the tongue.[3][8] This technique is effective in masking metallic tastes and preventing reactions that lead to off-flavors and discoloration.[3][9] However, it's important to note that some encapsulation methods might slightly reduce the bioavailability of the iron.[2][10]
Q3: How does the particle size of this compound affect sensory properties?
A3: The particle size of this compound plays a crucial role in both its sensory perception and bioavailability.[2][3] Micronized or nano-sized particles have a larger surface area, which can improve their dispersibility and reduce grittiness in liquid and semi-solid products.[3][11] From a flavor perspective, smaller particles are less likely to be perceived as gritty and may have a reduced metallic taste.[3] Furthermore, reducing the particle size can enhance the bioavailability of the iron.[2][11]
Q4: Can adding other ingredients help to control color and flavor changes?
A4: Yes, several ingredients can be used to mitigate the sensory challenges of iron fortification:
-
Chelating Agents: Compounds like citric acid and its salts (e.g., trisodium (B8492382) citrate) can form stable complexes with iron ions.[12][13] This prevents the iron from reacting with polyphenols and other components in the food matrix, thereby reducing color and flavor changes.[12][14]
-
Antioxidants: Ascorbic acid (Vitamin C) and other antioxidants can help prevent the oxidation of both the iron and lipids in the food, which is a primary cause of off-flavor development.[12]
-
Flavor Masking Agents: Various natural and artificial flavors can be used to cover up any residual metallic or off-flavors.[15][16]
Troubleshooting Guides
Problem 1: Development of a Grayish or Dark Discoloration in a Fortified Beverage
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Interaction with Polyphenols | 1. Add a Chelating Agent: Incorporate citric acid or sodium citrate (B86180) into your formulation. A common starting point is a 1:1 molar ratio with the iron. 2. Use Encapsulated this compound: The protective coating will prevent direct interaction between the iron and polyphenols. | Reduced formation of dark-colored iron-polyphenol complexes, leading to a lighter and more stable product color. |
| High Processing Temperature | Optimize Processing Conditions: If possible, add the this compound at a later stage of processing, after any high-heat steps. | Minimized degradation of the iron compound and subsequent reactions with other components. |
| Unfavorable pH | Adjust pH: If your product's quality is not compromised, adjust the pH to be closer to the optimal stability range for ferric pyrophosphate (pH 6-8).[7] | Increased stability of the this compound, reducing the release of reactive iron ions. |
Problem 2: Metallic or Rancid Off-Flavor in a Fortified Dairy Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lipid Oxidation | 1. Incorporate an Antioxidant: Add ascorbic acid (Vitamin C) or another suitable antioxidant to your formulation. 2. Use Encapsulated this compound: The coating will limit the iron's catalytic activity in lipid oxidation. | Inhibition of oxidative reactions, leading to a significant reduction in metallic and rancid off-flavors. |
| Direct Interaction with Taste Receptors | 1. Utilize Encapsulation: A physical barrier will prevent the iron from coming into contact with taste buds. 2. Employ Flavor Masking Agents: Select appropriate flavors to mask any residual metallic notes. | A cleaner taste profile with minimized metallic aftertaste. |
| Large Particle Size | Switch to Micronized this compound: Smaller particles are less likely to be perceived on the palate. | Improved mouthfeel and reduced perception of a metallic taste. |
Data Presentation
Table 1: Impact of Mitigation Strategies on Sensory Scores for Iron-Fortified Products
| Product | Fortificant | Mitigation Strategy | Sensory Attribute | Mean Score (9-point Hedonic Scale) | Reference |
| Rice | Ferric Pyrophosphate | None | Overall Acceptance | 5.6 ("Liked") | [4] |
| Rice | Ferric Pyrophosphate | Extrusion with Citric Acid/Trisodium Citrate | Overall Acceptance | Not significantly different from control | [13] |
| Water | Electrolytic Iron Powder | None (1 g/L concentration) | Overall Taste | ~6.5 ("Liked Slightly to Moderately") | [17][18] |
| Water | Electrolytic Iron Powder | None (3 g/L concentration) | Overall Taste | ~4.5 ("Neither Like nor Dislike" to "Disliked Slightly") | [17][18] |
| Food Supplement | Ferrous Sulfate | Micro-encapsulation | Taste (0-10 VAS) | 7.66 | |
| Food Supplement | Other Oral Iron | None | Taste (0-10 VAS) | 2.92 |
Table 2: Quantitative Data on Color Change (ΔE) in Iron-Fortified Foods*
| Food Product | Iron Fortificant | Observation | ΔE* (Total Color Difference) | Reference |
| Banana Puree | Ferrous Sulfate | Significant darkening | > 20 | [19] |
| Yogurt (Strawberry) | Ferrous Sulfate | Visible color change | ~10 | [8] |
| Milk (Banana) | Ferrous Sulfate | Significant darkening | 12.0 - 13.4 | [8] |
Note: A ΔE value > 3 is generally considered a noticeable color difference, while a value > 5 is a significant difference.*[8]
Experimental Protocols
Protocol 1: Sensory Evaluation - Triangle Test
Objective: To determine if a perceptible overall difference exists between a control (unfortified) product and a product fortified with this compound.
Methodology:
-
Panelist Selection: Recruit a panel of at least 24-30 untrained or trained panelists.
-
Sample Preparation:
-
Prepare two batches of the product: one control (A) and one fortified (B).
-
Present three samples to each panelist in identical, coded containers. Two samples will be from one batch, and one from the other.
-
The order of presentation should be randomized and balanced across all panelists (e.g., AAB, ABA, BAA, BBA, BAB, ABB).[20]
-
-
Evaluation:
-
Data Analysis:
-
Tally the number of correct identifications.
-
Use a statistical table for triangle tests (based on the number of panelists and the desired significance level, typically p < 0.05) to determine if the number of correct answers is statistically significant.[20]
-
Protocol 2: Color Measurement using a Spectrophotometer (CIELAB Color Space)
Objective: To quantitatively measure and compare the color of a fortified food product against a control.
Methodology:
-
Instrument Calibration: Calibrate the spectrophotometer or colorimeter according to the manufacturer's instructions using standard white and black tiles.
-
Sample Preparation:
-
Ensure the sample is homogeneous and representative of the batch.
-
Place the sample in the appropriate sample holder (e.g., a cuvette for liquids, a petri dish for solids). The sample should be opaque and have a flat surface.
-
-
Measurement:
-
Place the sample holder in the instrument's measurement port.
-
Initiate the measurement. The instrument will illuminate the sample and measure the reflected or transmitted light.
-
Record the L, a, and b* values.[22]
-
L * represents lightness (0 = black, 100 = white).
-
a * represents the red/green axis (+a* = red, -a* = green).
-
b * represents the yellow/blue axis (+b* = yellow, -b* = blue).
-
-
-
Data Analysis:
-
Take multiple readings for each sample and calculate the average L, a, and b* values.
-
Calculate the total color difference (ΔE) between the fortified sample and the control using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] Where ΔL, Δa, and Δb are the differences in the respective values between the two samples.
-
Visualizations
Caption: Chemical interactions leading to color and flavor changes.
Caption: A logical workflow for troubleshooting sensory issues.
References
- 1. Sensory Evaluation Methods for Dairy Products - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 2. benchchem.com [benchchem.com]
- 3. graphviz.org [graphviz.org]
- 4. redalyc.org [redalyc.org]
- 5. Strategies to limit colour changes when fortifying food products with iron [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. thebioscan.com [thebioscan.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. ijcmas.com [ijcmas.com]
- 11. researchgate.net [researchgate.net]
- 12. sketchviz.com [sketchviz.com]
- 13. Cofortification of ferric pyrophosphate and citric acid/trisodium citrate into extruded rice grains doubles iron bioavailability through in situ generation of soluble ferric pyrophosphate citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flavours and Off-Flavours in Milk and Dairy Products [ouci.dntb.gov.ua]
- 17. Sensory evaluations of a novel iron and zinc‐enriched powder for the potential treatment and prevention of iron deficiency in women of reproductive age - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medrxiv.org [medrxiv.org]
- 19. daneshyari.com [daneshyari.com]
- 20. Triangle Test [sensorysociety.org]
- 21. Sensory triangle testing, discrimination test at Campden BRI [campdenbri.co.uk]
- 22. keypublishing.org [keypublishing.org]
process parameters for optimizing the synthesis of high-purity ferric sodium pyrophosphate
Technical Support Center: Synthesis of High-Purity Ferric Sodium Pyrophosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of high-purity this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My final product has a reddish-brown color instead of the expected light yellow. What is the likely cause and how can I fix it?
A1: A reddish-brown color typically indicates the presence of iron (III) hydroxide (B78521) [Fe(OH)₃] impurities.[1] This is most often caused by the reaction pH being too high (above 4.0).
Troubleshooting Steps:
-
Monitor and Adjust pH: Carefully control the reaction pH to maintain it within the optimal range of 2.0-3.5.[1][2] Use a calibrated pH meter and slowly add a dilute acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide) to adjust as needed.
-
Drying Temperature: Excessively high drying temperatures can also contribute to color changes. Ensure the drying temperature is kept below 80°C.[1]
Q2: The iron content in my synthesized this compound is lower than the theoretical value. What could be the reason?
A2: Lower-than-expected iron content can be due to several factors, including incomplete reaction or the decomposition of pyrophosphate.
Troubleshooting Steps:
-
Reactant Ratio: Ensure the molar ratio of the iron salt to the sodium pyrophosphate is correct. An insufficient amount of the iron source can lead to a lower iron content in the final product.
-
Pyrophosphate Decomposition: If the reaction temperature is too high (above 80°C), the pyrophosphate can hydrolyze into orthophosphate, which will affect the final product composition and purity.[1] Monitor and maintain the reaction temperature within the recommended range of 50-70°C.[1][2]
-
Raw Material Purity: Use high-purity raw materials. Impurities in the sodium pyrophosphate, such as orthophosphates, can lead to the formation of ferric phosphate (B84403) precipitates, reducing the purity of the desired product.[3]
Q3: I am observing a wide particle size distribution in my product, with some large agglomerates. How can I achieve a more uniform and smaller particle size?
A3: Achieving a uniform particle size is crucial for many applications. The method of mixing reactants and the stirring speed are key parameters to control.
Troubleshooting Steps:
-
Mixing Method: Employ a "reverse dropping" method, where the iron salt solution is slowly added to the pyrophosphate solution.[1][2] This helps to avoid localized high concentrations of reactants that can lead to rapid precipitation and the formation of large particles.
-
Stirring Speed: Maintain a consistent and appropriate stirring speed, typically between 200-400 rpm, to ensure uniform mixing of the reactants.[1][3]
-
Additives: Consider the use of surfactants or complexing agents, which can help to reduce surface energy and prevent particle agglomeration.[4]
Q4: My final product exhibits poor solubility. What factors influence the solubility of this compound and how can it be improved?
A4: this compound is inherently poorly soluble in water.[5] However, certain process parameters can be optimized to improve its dispersion and dissolution characteristics.
Troubleshooting Steps:
-
Particle Size Reduction: Smaller particles have a larger surface area, which can improve dissolution rates. Optimizing the synthesis parameters to achieve a smaller particle size (as discussed in Q3) is a key strategy.[5]
-
Drying Conditions: The drying method and temperature can impact solubility. Low-temperature vacuum drying (60-80°C) is often preferred as it can prevent the loss of crystal water and structural changes that may decrease solubility.[1][3]
-
pH Adjustment: The solubility of ferric pyrophosphate is pH-dependent, increasing in acidic conditions (pH < 3).[5]
Data Presentation: Optimized Process Parameters
The following table summarizes the key process parameters for the synthesis of high-purity this compound via the liquid phase precipitation method.
| Parameter | Optimal Range/Value | Rationale |
| pH | 2.0 - 3.5 | Minimizes the hydrolysis of Fe³⁺ to Fe(OH)₃ and prevents the hydrolysis of pyrophosphate to orthophosphate.[1][2] |
| Reaction Temperature | 50 - 70°C | Accelerates the reaction rate without causing significant decomposition of pyrophosphate.[1][2] |
| Molar Ratio (Iron:Pyrophosphate) | 4:3 | Stoichiometric ratio for the formation of Fe₄(P₂O₇)₃.[3] |
| Stirring Speed | 200 - 400 rpm | Ensures uniform mixing of reactants and prevents localized concentration gradients.[1][3] |
| Drying Temperature | 60 - 80°C | Prevents the loss of crystal water and potential degradation of the product.[1][3] |
Experimental Protocols
Synthesis of this compound via Liquid Phase Precipitation
This protocol describes a general procedure for the synthesis of this compound.
1. Raw Material Preparation:
-
Prepare an aqueous solution of a high-purity iron (III) salt (e.g., ferric chloride, FeCl₃, or ferric sulfate, Fe₂(SO₄)₃). The concentration is typically in the range of 0.1–0.5 mol/L.[3]
-
Prepare an aqueous solution of high-purity sodium pyrophosphate (Na₄P₂O₇). The concentration is typically in the range of 0.1–0.3 mol/L.[3]
2. Reaction Setup:
-
Transfer the sodium pyrophosphate solution to a reaction vessel equipped with a mechanical stirrer and a pH probe.
-
Begin stirring the sodium pyrophosphate solution at a controlled rate (e.g., 300 rpm).
-
Heat the solution to the desired reaction temperature (e.g., 60°C).
3. Precipitation:
-
Slowly add the iron (III) salt solution to the stirred, heated sodium pyrophosphate solution using a dropping funnel or a peristaltic pump. This "reverse dropping" method is crucial for controlling particle size.[1][2]
-
Continuously monitor the pH of the reaction mixture. Maintain the pH within the optimal range of 2.0-3.5 by adding a dilute acid or base as necessary.[1][2]
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) after the addition of the iron salt is complete to ensure full precipitation.[3]
4. Filtration and Washing:
-
After the reaction is complete, filter the precipitate using a suitable filtration apparatus (e.g., Buchner funnel with vacuum).
-
Wash the filter cake several times with deionized water to remove any soluble impurities.
5. Drying:
-
Dry the washed precipitate in a vacuum oven at a temperature between 60-80°C until a constant weight is achieved.[1]
Visualizations
Caption: Workflow for the synthesis of this compound.
References
Validation & Comparative
Comparative Analysis of Ferric Sodium Pyrophosphate and Ferrous Sulfate Bioavailability
The selection of an optimal iron compound for food fortification and clinical supplementation is a critical decision, balancing bioavailability, cost, and sensory impact. Ferrous sulfate (B86663), a soluble iron salt, has historically been the benchmark for high bioavailability.[1] However, its reactivity can induce undesirable organoleptic changes in food products.[1] In contrast, ferric sodium pyrophosphate, a water-insoluble compound, offers greater stability in food matrices but has been traditionally associated with lower bioavailability.[1] This guide provides an objective comparison of the bioavailability of these two iron sources, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Bioavailability
The relative bioavailability (RBV) of this compound compared to ferrous sulfate is influenced by several factors, including the food matrix, the physicochemical properties of the ferric pyrophosphate (such as particle size), and the iron status of the individual.[1] Below is a summary of findings from human clinical trials.
| Study Population & Food Vehicle | Ferric Pyrophosphate (FePP) Absorption (%) | Ferrous Sulfate (FeSO₄) Absorption (%) | Relative Bioavailability (RBV) of FePP (%) | Key Findings & Citations |
| Iron-deficient and non-anemic women in Wheat-milk infant cereal | 2.0 | 3.2 | 62 | The addition of ascorbic acid increased the absorption of both compounds, but the RBV of FePP decreased to 39%.[1] |
| Iron-deficient and non-anemic women in Rice meal (unprocessed) | 1.7 | 11.6 | 15 | This demonstrates a significant negative impact of the food matrix on the absorption of insoluble iron.[1] |
| Iron-deficient and non-anemic women in Rice meal (extruded) | 3.0 | 12.6 | 24 | Extrusion processing appeared to slightly improve the bioavailability of FePP compared to unprocessed rice.[1] |
| Adult women in Yoghurt drink | 3.9 | 4.2 | ~93 | A micronized and dispersible form of ferric pyrophosphate showed high bioavailability in a liquid matrix.[1][2] |
| Women with low iron stores in Apple juice | 5.5 | 9.1 | 60 | A micronized, dispersible form of ferric pyrophosphate was well-absorbed from a fruit juice.[1] |
| Iron-replete children in Instant milk drink | 2.1 | 6.24 | 33 | The bioavailability of standard ferric pyrophosphate was significantly lower than that of ferrous sulfate in this population.[1] |
| Young women in a full-cream milk powder | 3.3 | 10.4 | 32 | This study highlighted the lower bioavailability of a standard ferric pyrophosphate compared to ferrous sulfate in a dairy matrix.[3] |
| Iron-deficient women consuming bouillon cubes | 4.4 | 33.8 | 13 | A significant difference in bioavailability was observed in this study.[4] |
| Iron-deficient women consuming bouillon cubes with sodium pyrophosphate | 6.4 | 27.8 | 23 | The addition of sodium pyrophosphate enhanced the bioavailability of ferric pyrophosphate.[4] |
Experimental Protocols
The majority of modern human studies comparing the bioavailability of different iron compounds utilize the stable isotope incorporation technique.[1] This method is highly precise and avoids the use of radioactive isotopes.
Stable Isotope Incorporation Technique:
-
Isotope Labeling: The iron compounds (ferric pyrophosphate and ferrous sulfate) are labeled with different stable isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.
-
Administration: The labeled iron compounds are incorporated into a test meal and consumed by the study participants. Often, a crossover design is used where each participant consumes both iron forms on separate occasions.[2]
-
Blood Sampling: A baseline blood sample is taken before the administration of the labeled meal. Subsequent blood samples are taken, typically 14 days later, to allow for the incorporation of the absorbed iron into red blood cells.[2]
-
Analysis: The enrichment of the iron isotopes in the red blood cells is measured using mass spectrometry.[5]
-
Calculation of Absorption: The amount of absorbed iron is calculated based on the isotopic enrichment in the blood and the total circulating iron, which is estimated from hemoglobin levels and body weight.[5] The relative bioavailability of ferric pyrophosphate is then calculated as the ratio of its absorption to that of ferrous sulfate, expressed as a percentage.[1]
In Vitro Digestion/Caco-2 Cell Model:
This in-vitro method is often used for preliminary screening of iron bioavailability.
-
Simulated Digestion: The iron compound is subjected to a simulated gastric and intestinal digestion process to mimic the conditions in the human gut.[4][6]
-
Caco-2 Cell Culture: Caco-2 cells, a line of human intestinal epithelial cells, are grown to form a monolayer.
-
Iron Uptake Measurement: The digested iron sample is applied to the Caco-2 cell monolayer. After a defined incubation period, the cells are harvested, and the amount of iron taken up by the cells is quantified.[5] This is often done by measuring cell ferritin formation, as ferritin levels increase in response to intracellular iron.[5][6]
Signaling Pathways and Absorption Mechanisms
The absorption pathways for ferrous sulfate and ferric pyrophosphate differ, primarily due to their differences in solubility.[1]
Ferrous Sulfate: Being soluble, ferrous sulfate readily releases ferrous iron (Fe²⁺) in the gastrointestinal tract.[7] This Fe²⁺ is directly transported into the enterocytes primarily by the Divalent Metal Transporter 1 (DMT1).[5][7]
This compound: As a water-insoluble compound, a portion of ferric pyrophosphate may be solubilized in the acidic environment of the stomach, releasing ferric iron (Fe³⁺).[1][5][8] This Fe³⁺ must then be reduced to Fe²⁺ by duodenal cytochrome B (Dcytb) before it can be absorbed via DMT1.[1][5] For micronized forms of ferric pyrophosphate, evidence suggests that small particles may also be taken up by enterocytes through endocytosis.[1][5][8] The overall lower and more variable absorption of ferric pyrophosphate compared to ferrous sulfate is largely attributed to its poor solubility in the gastrointestinal tract.[1]
Interestingly, iron deficiency up-regulates the absorption of ferrous sulfate but not ferric pyrophosphate.[9][10] This suggests that individuals with iron deficiency will absorb the more soluble ferrous sulfate more efficiently, making it a more effective treatment in such cases.[9][10]
Conclusion
Ferrous sulfate remains the more bioavailable option, particularly in its unmodified form, and is a suitable choice when sensory issues are not a primary concern.[1] Its absorption is efficiently upregulated in individuals with iron deficiency.[9][10] this compound, especially in its micronized and dispersible forms, presents a viable alternative with significantly improved bioavailability that can approach that of ferrous sulfate in certain food matrices.[1][2] Its inert nature makes it an excellent candidate for fortifying a wide range of foods without compromising taste or color.[1][2][11] The choice between this compound and ferrous sulfate is not straightforward and requires careful consideration of the intended application, the target population's iron status, and the food vehicle.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. cambridge.org [cambridge.org]
- 3. Ferrous ammonium phosphate (FeNH₄PO₄) as a new food fortificant: iron bioavailability compared to ferrous sulfate and ferric pyrophosphate from an instant milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intestinal Absorption Study of a Granular Form of Ferric Pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ferrous sulfate? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. Iron deficiency up-regulates iron absorption from ferrous sulphate but not ferric pyrophosphate and consequently food fortification with ferrous sulphate has relatively greater efficacy in iron-deficient individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
A Comparative Analysis of Ferric Sodium Pyrophosphate and Sodium Iron EDTA for Food Fortification
For researchers, scientists, and drug development professionals, the selection of an appropriate iron compound for food fortification is a critical decision that directly impacts the efficacy of interventions to combat iron deficiency anemia. This guide provides a comprehensive comparison of two widely used iron fortificants: ferric sodium pyrophosphate (FePP) and sodium iron ethylenediaminetetraacetate (B1237979) (NaFeEDTA). This analysis is based on experimental data from in vitro, in vivo, and clinical studies, with a focus on bioavailability, efficacy, and the underlying mechanisms of absorption.
Performance Comparison at a Glance
| Feature | This compound (FePP) | Sodium Iron EDTA (NaFeEDTA) |
| Bioavailability | Lower to moderate, highly dependent on particle size (micronization improves it) and the food matrix. Relative bioavailability to ferrous sulfate (B86663) can range from 21-74%.[1] | High, particularly in diets containing iron absorption inhibitors like phytates. Its bioavailability is reported to be 2-3 times greater than ferrous sulfate in inhibitory meals.[1] |
| Efficacy in Reducing Iron Deficiency | Can be effective, especially when combined with absorption enhancers such as ascorbic acid or used in food matrices with low levels of inhibitors.[1] | Highly effective in improving iron status and reducing the prevalence of iron deficiency anemia, even in the presence of dietary inhibitors.[1] |
| Sensory Impact | Minimal impact on the color, taste, and texture of food products due to its low solubility and white color.[1] | Generally has a good sensory profile with less of a metallic taste compared to more reactive iron salts like ferrous sulfate.[1] |
| Cost-Effectiveness | Generally considered a cost-effective option for food fortification. | While food fortification is a cost-effective public health intervention, a direct cost comparison with FePP is not readily available in the reviewed literature. |
In-Depth Analysis
Bioavailability and Efficacy
Sodium iron EDTA consistently demonstrates superior bioavailability compared to ferric pyrophosphate, a factor largely attributed to the protective effect of the EDTA chelate.[1] This chelation prevents the iron from binding to dietary inhibitors such as phytates, which are commonly found in cereal- and legume-based foods.[2] The iron-EDTA complex remains soluble in the gastrointestinal tract, making the iron more available for absorption.[2]
The bioavailability of ferric pyrophosphate is more variable and is significantly influenced by its physical properties, particularly particle size.[1] Micronization of FePP has been shown to improve its absorption.[1] The food matrix also plays a crucial role in the bioavailability of iron from FePP.
A study on the efficacy of margarine fortified with either micronized ground ferric pyrophosphate (MGFePP) or NaFeEDTA in iron-deficient women found that the increase in body iron stores was 2 to 3 times greater with NaFeEDTA fortification compared to MGFePP.[1] However, other studies have shown that FePP can still be an effective fortificant, particularly when used in combination with absorption enhancers like ascorbic acid or in less inhibitory food matrices.[1]
A secondary analysis of a cluster-randomized controlled trial in a malaria-endemic setting with children aged 12-36 months showed that a complementary food fortified with a combination of NaFeEDTA and FePP significantly reduced the prevalence of iron deficiency anemia from 23.6% to 3.4%.[2][3][4] This suggests that a combination approach can be highly effective.
Experimental Protocols
In Vivo Assessment of Iron Absorption using Stable Isotopes
A common and robust method for determining iron bioavailability in humans is the use of stable isotopes.
Methodology:
-
Preparation of Labeled Meals: The iron compounds (FePP and NaFeEDTA) are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe). These labeled compounds are then incorporated into the food vehicle being tested.
-
Administration to Subjects: Human subjects consume the isotopically labeled meals. A reference dose of a highly bioavailable iron source, such as ferrous sulfate, may also be administered with a different isotope to determine relative bioavailability.
-
Blood Sampling: Blood samples are collected from the subjects at baseline and at a specified time point after consumption of the labeled meal (typically 14 days).
-
Analysis: The isotopic composition of iron in the red blood cells is measured using techniques like thermal ionization mass spectrometry.
-
Calculation of Absorption: The amount of the stable isotope incorporated into the red blood cells is used to calculate the percentage of iron absorbed from the meal.
In Vitro Assessment of Iron Bioavailability using Caco-2 Cells
The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer of cells with characteristics of intestinal enterocytes, is a widely used in vitro model to predict iron bioavailability.
Methodology:
-
Cell Culture: Caco-2 cells are cultured on permeable supports until they form a differentiated monolayer.
-
Simulated Digestion: The food product containing the iron fortificant is subjected to a simulated gastric and intestinal digestion.
-
Application to Cells: The digested food sample is applied to the apical side of the Caco-2 cell monolayer.
-
Incubation: The cells are incubated to allow for the uptake of iron.
-
Measurement of Ferritin Formation: After incubation, the cells are harvested, and the amount of ferritin (an iron storage protein) is measured, typically using an enzyme-linked immunosorbent assay (ELISA). The amount of ferritin formed is proportional to the amount of iron taken up by the cells.
Mechanisms of Iron Absorption
The absorption pathways for this compound and sodium iron EDTA differ significantly, which underlies their differences in bioavailability.
Sodium Iron EDTA: The iron-EDTA complex remains stable in the stomach and duodenum, protecting the iron from inhibitory dietary components.[2] The iron is thought to be released from the EDTA chelate at the brush border of the intestinal cells before being taken up by the enterocytes.[5]
This compound: The absorption of iron from FePP is a more complex process. It is believed to involve two main pathways:
-
Solubilization and Reduction: In the acidic environment of the stomach, some of the ferric pyrophosphate dissolves, releasing ferric iron (Fe³⁺). This ferric iron can then be reduced to ferrous iron (Fe²⁺) by reductases on the surface of the enterocytes, such as duodenal cytochrome b (Dcytb). The resulting ferrous iron is then transported into the cell by the Divalent Metal Transporter 1 (DMT1).[6]
-
Endocytosis of Nanoparticles: Especially for micronized or nanoparticle forms of FePP, it is hypothesized that the particles can be directly taken up by the intestinal cells through endocytosis.[1][6]
Conclusion and Recommendations
The choice between this compound and sodium iron EDTA for food fortification depends on several factors, including the food vehicle, the target population's dietary habits, and the program's objectives.
-
Sodium Iron EDTA is the superior choice in terms of bioavailability, especially in populations consuming diets high in iron absorption inhibitors. Its efficacy in combating iron deficiency anemia is well-documented.[1]
-
This compound is an excellent option when sensory changes to the food product are a primary concern. While its bioavailability is generally lower, it can be an effective fortificant, particularly with technological advancements like micronization and when combined with absorption enhancers.[1]
For optimal results, a combination approach, potentially using NaFeEDTA in highly inhibitory food matrices and FePP in sensorially sensitive products, could be considered. Further research into the cost-effectiveness of these fortificants in large-scale programs is warranted to guide public health initiatives.
References
in vivo comparison of micronized versus standard ferric pyrophosphate absorption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of the absorption and bioavailability of micronized versus standard ferric pyrophosphate. Ferric pyrophosphate is a water-insoluble iron compound frequently used in food fortification due to its minimal sensory impact.[1] However, the low bioavailability of its standard form has been a significant limitation.[1] Micronization, a process that reduces particle size, has emerged as a key strategy to enhance its absorption.[1] This document synthesizes experimental data to highlight the superior performance of micronized ferric pyrophosphate and provides detailed methodologies for the key experiments cited.
Quantitative Data Summary
The following table summarizes key quantitative data from in vivo studies comparing micronized and standard ferric pyrophosphate. The data consistently demonstrates that reducing the particle size of ferric pyrophosphate significantly improves its bioavailability.
| Study Type | Species | Iron Compound | Mean Particle Size | Bioavailability Metric | Result | Relative Bioavailability (RBV) vs. Ferrous Sulfate (B86663) (%) |
| Hemoglobin Repletion | Rats | Standard Ferric Pyrophosphate | ≈ 21 µm | Hemoglobin Regeneration | Lower than micronized forms.[1] | 59[1] |
| Hemoglobin Repletion | Rats | Micronized Ferric Pyrophosphate | ≈ 2.5 µm | Hemoglobin Regeneration | Higher than standard.[1] | 69[1] |
| Hemoglobin Repletion | Rats | Micronized Dispersible Ferric Pyrophosphate (MDFP) | 0.3 µm | Hemoglobin Regeneration Efficiency (HRE) & Relative Biological Value (RBV) | MDFP showed the highest HRE and RBV among the iron compounds tested.[2][3] | 105[2][3] |
| Stable Isotope | Humans | Micronized, Dispersible Ferric Pyrophosphate | 0.3 µm | Iron Absorption from Infant Cereal | 3.4% absorption, not statistically different from ferrous sulfate (4.1%).[4] | 83[4][5] |
| Stable Isotope | Humans | Micronized, Dispersible Ferric Pyrophosphate | 0.3 µm | Iron Absorption from Yogurt Drink | 3.9% absorption, not statistically different from ferrous sulfate (4.2%).[4] | 93[4][5] |
| Stable Isotope | Humans | Micronized, Dispersible Ferric Pyrophosphate | Not Specified | Iron Absorption from Apple Juice | 5.5% absorption, with a relative bioavailability of 0.6 compared to ferrous sulfate (9.1%).[6] | 60[6] |
Experimental Protocols
Hemoglobin Repletion Assay in Rats
This widely utilized method assesses the efficacy of an iron source in correcting iron-deficiency anemia.[1]
-
Induction of Anemia: Weanling rats are placed on an iron-deficient diet for a predetermined period to induce anemia, which is confirmed by low hemoglobin levels.[1][2]
-
Dietary Intervention: The anemic rats are then randomized into different groups. Each group is fed a diet supplemented with a specific iron compound (e.g., standard ferric pyrophosphate, micronized ferric pyrophosphate, or ferrous sulfate as a control) at a known concentration.[1][2]
-
Hemoglobin Monitoring: Blood samples are collected at regular intervals to measure the change in hemoglobin concentrations.[2]
-
Bioavailability Calculation: The hemoglobin regeneration efficiency is calculated to determine the bioavailability of the iron source. The relative bioavailability is often expressed as a percentage of the response to ferrous sulfate, a highly bioavailable iron salt.[2][3]
Stable Isotope Absorption Studies in Humans
This method offers a precise measurement of iron absorption in human subjects.[1][5]
-
Isotope Labeling: The iron compounds being tested, such as micronized ferric pyrophosphate and a reference compound like ferrous sulfate, are labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).[4][5]
-
Administration: Human volunteers consume test meals fortified with the isotopically labeled iron compounds.[4][5]
-
Erythrocyte Incorporation: After a period of approximately 14 days, blood samples are taken. The amount of the specific iron isotope incorporated into red blood cells is measured to determine the percentage of iron absorbed from each compound.[1][4]
Experimental Workflow and Signaling Pathways
Caption: In Vivo Bioavailability Experimental Workflow.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. storage.imrpress.com [storage.imrpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Relative bioavailability of micronized, dispersible ferric pyrophosphate added to an apple juice drink - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Iron Uptake from Ferric Sodium Pyrophosphate: A Comparative Guide Using Ferritin Assays in Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of iron uptake from Ferric Sodium Pyrophosphate (FSP) and other iron alternatives, utilizing the well-established Caco-2 cell model. The data presented is supported by experimental findings, offering a comprehensive resource for evaluating FSP as a source of bioavailable iron for food fortification and supplementation.
Comparative Analysis of Iron Bioavailability
The bioavailability of iron from various sources can be effectively compared in vitro by measuring ferritin formation in Caco-2 cells, a human colon adenocarcinoma cell line that mimics the intestinal epithelium.[1][2][3] Ferritin, an intracellular iron storage protein, is synthesized in response to an increase in intracellular iron concentration, making it a reliable biomarker for iron uptake.[1][3]
Studies have consistently shown that soluble ferric pyrophosphate (SFP), a form of FSP, is a promising source of bioavailable iron. In a comparative study, Caco-2 cells treated with SFP exhibited the highest ferritin formation compared to other common iron compounds and chelates.[4][5][6] This suggests a superior or comparable bioavailability under specific conditions.
However, the bioavailability of FSP is influenced by various dietary factors. Enhancers such as ascorbic acid and cysteine have been shown to significantly increase ferritin formation from SFP, in some cases by two- to three-fold.[4][5][6] Conversely, inhibitors like phytic acid, tannic acid, and certain minerals (calcium, magnesium, and zinc) can markedly decrease iron uptake from SFP.[4][5][6] Notably, the inhibitory effects on SFP appear to be less pronounced compared to iron salts like ferrous sulfate (B86663) (FeSO₄).[4][5]
When incorporated into food matrices, the bioavailability of SFP can be affected. For instance, its incorporation in rice was found to reduce iron bioavailability, an effect that could be partially counteracted by the addition of ascorbic acid.[4][5][6] Interestingly, SFP and FeSO₄ showed similar uptake when added to nonfat dry milk.[4][5][6]
The mechanism of iron uptake from ferric pyrophosphate involves its solubilization in the acidic environment of the stomach, followed by the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by duodenal cytochrome B (Dcytb). The ferrous iron is then transported into the enterocytes via the Divalent Metal Transporter 1 (DMT1).[7]
Quantitative Data Summary
The following tables summarize the quantitative data on ferritin formation in Caco-2 cells treated with this compound and other iron sources, both with and without the presence of common dietary enhancers and inhibitors.
Table 1: Comparison of Ferritin Formation from Different Iron Sources
| Iron Compound | Relative Ferritin Formation (Normalized to Control) | Key Findings | Source(s) |
| Soluble Ferric Pyrophosphate (SFP) | Highest | Exhibited the highest bioavailability among the tested compounds. | [4][5][6] |
| Ferrous Sulfate (FeSO₄) | High | A common reference standard with good bioavailability, but susceptible to inhibitors. | [1][4][5][6] |
| Sodium Iron EDTA (NaFeEDTA) | High | Less affected by pH changes compared to FeSO₄. | [4][5][6] |
| Ferric Chloride (FeCl₃) | Moderate | Lower bioavailability compared to SFP and FeSO₄. | [4][5] |
Table 2: Effect of Enhancers and Inhibitors on Iron Uptake from Soluble Ferric Pyrophosphate (SFP)
| SFP + Factor | Molar Ratio (Factor:Iron) | Change in Ferritin Formation | Source(s) |
| Ascorbic Acid | 20:1 | ~3-fold increase | [4][5][6] |
| Cysteine | 20:1 | ~2-fold increase | [4][5][6] |
| Citrate | N/A | No significant effect | [4][5][6] |
| Phytic Acid | 10:1 | ~91% decrease | [4][5][6] |
| Tannic Acid | 1:1 | ~99% decrease | [4][5][6] |
| Zinc | N/A | Marked inhibition | [4][5][6] |
| Calcium | N/A | Inhibition | [4][5][6] |
| Magnesium | N/A | Less inhibition than Calcium and Zinc | [4][5][6] |
Experimental Protocols
The following is a detailed methodology for assessing iron uptake from this compound using ferritin assays in Caco-2 cells, synthesized from established protocols.[1][2][3][8]
Caco-2 Cell Culture and Differentiation
-
Cell Line: Caco-2 cells (human colon adenocarcinoma).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Seeding: Cells are seeded onto permeable supports (e.g., Transwell inserts) to allow for differentiation into a polarized monolayer.
-
Differentiation: Cells are cultured for approximately 14-21 days post-confluency to allow for the development of enterocyte-like characteristics, including the expression of brush border enzymes and transporters. The culture medium is changed every 2-3 days.
In Vitro Digestion (Optional but Recommended for Food Matrices)
To simulate the physiological conditions of the gastrointestinal tract, an in vitro digestion step is often employed before exposing the cells to the iron source, especially when it is part of a food matrix.[1][7]
-
Gastric Phase: The sample containing the iron fortificant is incubated with pepsin at a low pH (e.g., pH 2.0) to mimic stomach digestion.[7]
-
Intestinal Phase: The pH is then raised, and a mixture of bile salts and pancreatic enzymes is added to simulate digestion in the small intestine.[7]
Iron Uptake Assay
-
Preparation of Iron Solutions: Prepare working solutions of this compound, a positive control iron source (e.g., Ferrous Sulfate or Ferric Ammonium Citrate), and a no-iron control in an appropriate uptake medium (e.g., serum-free Minimum Essential Medium - MEM).[2] The final iron concentration for treatment typically ranges from 20 µM to 100 µM.[2]
-
Cell Treatment:
-
Remove the culture medium from the differentiated Caco-2 cell monolayers and wash the cells gently with pre-warmed PBS.[2]
-
Add the prepared iron solutions and controls to the apical side of the cell monolayers.[2]
-
Incubate the cells for a defined period, typically ranging from 1 to 24 hours, at 37°C in a humidified incubator.[2]
-
-
Washing: After incubation, remove the iron-containing medium and wash the cell monolayers three times with an ice-cold wash buffer (e.g., PBS or PBS-EDTA) to eliminate any iron that is loosely bound to the cell surface.[2]
-
Cell Lysis: Add a suitable cell lysis buffer (e.g., CelLytic M) to each well to lyse the cells and release the intracellular contents.[2][8] Collect the cell lysate for subsequent analysis.[2]
Quantification of Cellular Iron Uptake via Ferritin Assay
The amount of iron taken up by the Caco-2 cells is indirectly quantified by measuring the concentration of ferritin in the cell lysates.[2][3]
-
Protein Quantification: Determine the total protein concentration in a small aliquot of each cell lysate using a standard protein assay (e.g., BCA or Bradford). This is crucial for normalizing the ferritin values.[2][8]
-
Ferritin ELISA: Perform a human ferritin Enzyme-Linked Immunosorbent Assay (ELISA) on the remaining cell lysates according to the manufacturer's instructions.[2]
-
Data Analysis:
-
Calculate the ferritin concentration (e.g., in ng/mL) for each sample using the standard curve generated from the ELISA.[2]
-
Normalize the ferritin concentration to the total protein concentration of the corresponding sample (e.g., ng ferritin / mg total protein).[2]
-
Compare the normalized ferritin levels in cells treated with this compound to the no-iron control and the positive control iron source to determine the relative iron uptake.[2]
-
Visualizing the Workflow and Pathways
Experimental Workflow
Caption: Experimental workflow for assessing iron uptake in Caco-2 cells.
Simplified Non-Heme Iron Uptake Pathway
References
- 1. Caco-2 cell ferritin formation predicts nonradiolabeled food iron availability in an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparing soluble ferric pyrophosphate to common iron salts and chelates as sources of bioavailable iron in a Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
A Head-to-Head Clinical Trial Comparison of Ferric Sodium Pyrophosphate Formulations
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the Performance and Mechanisms of Novel Ferric Pyrophosphate Iron Formulations
In the landscape of iron deficiency anemia (IDA) treatment and iron fortification, the choice of an iron compound is critical, balancing bioavailability with tolerability. Ferric pyrophosphate, an insoluble form of iron, has emerged as a promising alternative to traditional ferrous salts due to its reduced gastrointestinal side effects. Innovations in formulation, including micronization, encapsulation, and the addition of chelating agents, have led to a new generation of ferric pyrophosphate products with enhanced absorption characteristics. This guide provides a comprehensive comparison of different ferric sodium pyrophosphate formulations based on available head-to-head and comparative clinical trial data, detailing their efficacy, safety, and underlying mechanisms of action.
Comparative Efficacy and Safety: A Review of Clinical Trial Data
Clinical studies have evaluated various formulations of ferric pyrophosphate, primarily focusing on their ability to improve hematological parameters in iron-deficient populations. While direct head-to-head trials for all formulations are limited, comparative studies against other iron sources and each other provide valuable insights into their relative performance.
Oral Ferric Pyrophosphate Formulations
A randomized controlled pilot study directly compared the efficacy of Sucrosomal Ferric Pyrophosphate and Micronized Microencapsulated Ferric Pyrophosphate in outpatients with sideropenic microcytic hypochromic anemia. After a three-month follow-up, the micronized microencapsulated ferric pyrophosphate group showed a significantly higher increase in hemoglobin levels compared to the sucrosomal ferric pyrophosphate group.
Another formulation, Emulsified Microsomal Ferric Pyrophosphate (EMFP) , commercially known as SunActive™ Fe, has been evaluated against conventional iron supplements. In a randomized, comparative study involving second-trimester pregnant women with IDA, EMFP (27 mg elemental iron) was as effective as Ferrous Ascorbate (100 mg elemental iron) in improving hemoglobin and serum ferritin levels over four weeks.[1][2] Notably, the EMFP group reported zero adverse effects, while 11.1% of the Ferrous Ascorbate group experienced gastrointestinal symptoms.[1][2]
The following tables summarize the key quantitative data from these clinical trials.
Table 1: Head-to-Head Comparison of Oral Ferric Pyrophosphate Formulations
| Formulation | Study Population | Duration | Key Efficacy Endpoints | Adverse Events | Reference |
| Sucrosomal Ferric Pyrophosphate | Outpatients with sideropenic microcytic hypochromic anemia | 3 months | Hemoglobin increase: 1.10 g/dL | No significant difference between groups | |
| Micronized Microencapsulated Ferric Pyrophosphate | Outpatients with sideropenic microcytic hypochromic anemia | 3 months | Hemoglobin increase: 1.87 g/dL (p=0.04 vs. sucrosomal) | No significant difference between groups |
Table 2: Comparative Efficacy of Emulsified Microsomal Ferric Pyrophosphate (EMFP) vs. Ferrous Ascorbate
| Formulation | Study Population | Duration | Change in Hemoglobin (ΔHb) | Change in Serum Ferritin | Adverse Events | Reference | |---|---|---|---|---|---| | EMFP (SunActive™ Fe) | Second-trimester pregnant women with IDA | 4 weeks | +2.63 g/dL | +61.09% | 0% |[1][2] | | Ferrous Ascorbate | Second-trimester pregnant women with IDA | 4 weeks | +2.62 g/dL | +61.92% | 11.1% (nausea, dark stools, hyperacidity) |[1][2] |
Parenteral Ferric Pyrophosphate Formulation
Ferric Pyrophosphate Citrate (B86180) (FPC) is a novel, water-soluble formulation designed for parenteral administration, primarily in hemodialysis patients. The CRUISE trials, two randomized, placebo-controlled studies, demonstrated that FPC was effective in maintaining hemoglobin levels in iron-replete hemodialysis patients over 48 weeks without the need for additional iron supplementation. FPC is hypothesized to bypass the reticuloendothelial system, donating iron directly to transferrin.
Table 3: Efficacy of Ferric Pyrophosphate Citrate (FPC) in Hemodialysis Patients (CRUISE Trials)
| Formulation | Study Population | Duration | Primary Efficacy Endpoint | Key Finding | Reference |
| Ferric Pyrophosphate Citrate (FPC) | Iron-replete hemodialysis patients | 48 weeks | Maintenance of hemoglobin levels within a predefined target range | More patients on FPC maintained target hemoglobin levels compared to placebo |
Experimental Protocols: A Closer Look at the Methodologies
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of the different ferric pyrophosphate formulations.
Study Design for Sucrosomal vs. Micronized Microencapsulated Ferric Pyrophosphate
This was a randomized controlled pilot study involving 106 outpatients with sideropenic microcytic hypochromic anemia. Patients were divided into two groups based on their baseline hemoglobin levels (Hb > 10 g/dL and Hb < 10 g/dL).[3] The group with Hb > 10 g/dL was randomized to receive either sucrosomal ferric pyrophosphate or micronized microencapsulated ferric pyrophosphate.[3] The primary efficacy endpoint was the change in hemoglobin levels after three months of treatment.[3]
Study Design for Emulsified Microsomal Ferric Pyrophosphate (EMFP) vs. Ferrous Ascorbate
This was a randomized, comparative study that enrolled pregnant women between 20 and 35 years of age in their second trimester with iron-deficiency anemia (Hb 9–10.5 g/dL and ferritin < 15 mcg/L).[1][2] Participants were randomized to receive either EMFP (27 mg elemental iron) or Ferrous Ascorbate (100 mg elemental iron) daily for four weeks.[1][2] Efficacy was assessed by measuring the change in hemoglobin, serum ferritin, serum iron, and reticulocyte hemoglobin (RET-He).[1][2] Safety and tolerability were evaluated by monitoring adverse events.[1][2]
Study Design for Ferric Pyrophosphate Citrate (FPC) - CRUISE Trials
The CRUISE studies were Phase 3, randomized, double-blind, placebo-controlled, multicenter trials. These studies enrolled anemic adult patients with chronic kidney disease requiring hemodialysis. The primary objective was to evaluate the efficacy and safety of soluble ferric pyrophosphate dialysate solution in maintaining iron delivery for erythropoiesis. Efficacy was primarily measured by the mean change from baseline in hemoglobin assessments during the last one-sixth of the treatment period.
Mechanisms of Action and Absorption Pathways
The different formulations of ferric pyrophosphate are designed to enhance iron absorption through distinct mechanisms. These pathways are crucial for understanding their bioavailability and clinical performance.
Encapsulated and Micronized Formulations: Bypassing Traditional Absorption Routes
Encapsulated formulations like Sucrosomal Ferric Pyrophosphate and Emulsified Microsomal Ferric Pyrophosphate (EMFP) are designed to protect the iron from the harsh environment of the stomach and prevent its interaction with the intestinal mucosa, thereby reducing gastrointestinal side effects.[4] It is proposed that these formulations are absorbed through an alternative pathway involving microfold (M) cells in the Peyer's patches of the gut-associated lymphoid tissue (GALT).[1][4] This allows the iron to be transported into the systemic circulation via the lymphatic system.[1]
Absorption pathway of encapsulated ferric pyrophosphate formulations.
Ferric Pyrophosphate Citrate: Direct to Transferrin
Ferric Pyrophosphate Citrate (FPC) , being a soluble complex, has a distinct mechanism. When administered parenterally, it is thought to donate iron directly to transferrin in the bloodstream. This bypasses the need for processing by macrophages in the reticuloendothelial system, a step that can be impaired in chronic inflammatory states, leading to functional iron deficiency.
Mechanism of action for Ferric Pyrophosphate Citrate.
Conclusion
The development of novel this compound formulations represents a significant advancement in iron supplementation and therapy. Clinical evidence suggests that micronized and encapsulated oral formulations can offer comparable efficacy to traditional iron salts but with a superior safety profile, particularly concerning gastrointestinal side effects. Micronized microencapsulated ferric pyrophosphate may offer an advantage in hemoglobin response over sucrosomal formulations. For patients requiring parenteral iron, such as those on hemodialysis, ferric pyrophosphate citrate provides an effective means of maintaining iron balance by directly targeting the transferrin transport pathway. The choice of a specific ferric pyrophosphate formulation should be guided by the clinical context, patient population, and desired route of administration, with these newer formulations offering promising, well-tolerated alternatives to conventional iron therapies.
References
- 1. Efficacy and safety of emulsified microsomal ferric pyrophosphate vs. Ferrous Ascorbate in pregnancy with iron-deficiency anemia- a randomized, comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sucrosomial® Iron: A New Generation Iron for Improving Oral Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Differentiating Ferric Sodium Pyrophosphate in Fortified Foods
For researchers and scientists in food science and nutrition, accurately identifying and quantifying the form of iron used in fortified products is critical for assessing bioavailability, ensuring regulatory compliance, and controlling product quality. Ferric sodium pyrophosphate (FSPP), an insoluble iron source favored for its minimal sensory impact, presents a unique analytical challenge compared to soluble iron forms like ferrous sulfate (B86663) or sodium iron EDTA (NaFeEDTA).
This guide provides a detailed comparison of analytical methodologies to differentiate and quantify FSPP from other iron fortificants in complex food matrices. We present both a widely applicable method based on sequential extraction and advanced spectroscopic techniques for direct speciation, complete with experimental protocols and performance data.
Method 1: Sequential Extraction Based on Differential Solubility
The most practical approach to differentiating iron forms relies on their varying solubilities in different solvents. Soluble fortificants like ferrous sulfate and NaFeEDTA can be extracted with water, while poorly soluble forms like ferric pyrophosphate and ferrous fumarate (B1241708) require acidic conditions to dissolve. This difference forms the basis of a sequential extraction procedure.
This protocol is designed for a fortified flour sample and can be adapted for other food matrices.
1. Sample Preparation:
-
Homogenize the fortified food product to ensure a representative sample.
-
Weigh 1-5 grams of the homogenized sample into a 50 mL centrifuge tube. Record the exact weight.
2. Step 1: Water-Soluble Iron Extraction:
-
Add 40 mL of deionized water to the centrifuge tube.
-
Shake vigorously for 30 minutes at room temperature using a mechanical shaker. This step solubilizes highly soluble iron forms such as ferrous sulfate and NaFeEDTA.
-
Centrifuge the sample at 3000 x g for 15 minutes.
-
Carefully decant the supernatant into a 50 mL volumetric flask. This is Fraction 1 (Water-Soluble Iron) .
-
Wash the remaining pellet with 10 mL of deionized water, centrifuge again, and add the washing to the same volumetric flask. Bring the flask to volume with deionized water.
-
Retain the pellet for the next extraction step.
3. Step 2: Acid-Soluble Iron Extraction:
-
To the pellet remaining in the centrifuge tube, add 40 mL of 0.1 M Hydrochloric Acid (HCl).
-
Shake for 1 hour at room temperature. This step is designed to dissolve poorly soluble but acid-soluble forms, primarily this compound.
-
Centrifuge at 3000 x g for 15 minutes.
-
Decant the supernatant into a separate 50 mL volumetric flask. This is Fraction 2 (Acid-Soluble Iron - FSPP) .
-
Wash the pellet with 10 mL of 0.1 M HCl, centrifuge, and add the washing to the second volumetric flask. Bring to volume with 0.1 M HCl.
4. Iron Quantification by ICP-OES:
-
Prepare both fractions for Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) analysis. If necessary, perform a microwave acid digestion on an aliquot of each fraction to remove any remaining organic matrix. A common digestion procedure involves using concentrated nitric acid (HNO₃).[1]
-
Prepare a series of iron calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm) using a certified iron standard, matching the acid matrix of the samples.[2]
-
Analyze the digested fractions and standards using an ICP-OES instrument. A common wavelength for iron analysis is 238.204 nm.[1]
-
Calculate the concentration of iron in each fraction based on the calibration curve. The iron content in Fraction 2 corresponds to the amount of FSPP in the sample.
Figure 1. Workflow for sequential extraction of different iron forms from fortified foods.
Method 2: Advanced Direct Speciation Techniques
For unambiguous identification of the iron compound's chemical structure, advanced spectroscopic methods are required. These techniques analyze the sample directly, often with minimal preparation, providing information on the oxidation state and local chemical environment of the iron atoms.
Principle: ⁵⁷Fe Mössbauer spectroscopy is a highly specific nuclear technique that probes the environment of iron nuclei. It can unequivocally distinguish between different iron oxidation states (Fe²⁺, Fe³⁺), coordination environments, and magnetic properties, allowing for the direct identification and quantification of specific iron compounds like FSPP, ferrous sulfate, and ferrous fumarate within a solid sample.[3][4]
Experimental Protocol (General):
-
Sample Preparation: The fortified food sample (typically 200-500 mg) is loaded into a specialized sample holder. No chemical extraction is needed. For samples with low iron concentration, enrichment may be necessary.
-
Data Acquisition: The sample is placed in a Mössbauer spectrometer and cooled, often to cryogenic temperatures (e.g., liquid helium or nitrogen temperatures) to improve spectral resolution. The sample is exposed to a gamma-ray source (⁵⁷Co), and the absorption spectrum is recorded over several hours to days.
-
Spectral Analysis: The resulting spectrum is fitted with theoretical models corresponding to different iron species. The parameters derived from the fit (isomer shift, quadrupole splitting, and magnetic hyperfine field) act as a "fingerprint" for each iron compound. The relative area of each spectral component is proportional to the abundance of that specific iron form.[3]
Principle: XAS uses synchrotron-generated X-rays to probe the electronic structure and local coordination of iron atoms. The X-ray Absorption Near Edge Structure (XANES) region of the spectrum provides information on the oxidation state, while the Extended X-ray Absorption Fine Structure (EXAFS) region reveals details about the neighboring atoms (e.g., oxygen, phosphorus) and their distances from the iron atom. This allows for the structural identification of the iron fortificant.
Experimental Protocol (General):
-
Sample Preparation: A small amount of the powdered food sample is pressed into a thin pellet or mounted on a sample holder. The sample must be thin enough to allow for sufficient X-ray transmission.[5]
-
Data Acquisition: The analysis is performed at a synchrotron facility. The sample is irradiated with X-rays of varying energy around the iron K-edge (7112 eV). The absorption of X-rays is measured to generate the spectrum.
-
Data Analysis: The XANES and EXAFS regions are analyzed by comparing them to spectra from known iron standard compounds (e.g., pure FSPP, FeSO₄). Linear combination fitting can be used to determine the proportion of each iron species in the sample.
Figure 2. Comparison of indirect vs. direct analytical strategies for iron speciation.
Performance Comparison of Analytical Techniques
The choice of method depends on the specific research question, available instrumentation, and desired level of detail.
| Feature | Sequential Extraction + ICP-OES | Mössbauer Spectroscopy | X-ray Absorption Spectroscopy (XAS) |
| Principle | Separation based on differential solubility, followed by elemental quantification.[6] | Direct measurement of nuclear gamma-ray resonance to probe the iron nucleus's chemical environment.[3] | Direct measurement of X-ray absorption to probe the iron atom's electronic state and local structure. |
| Specificity | Operational. Differentiates fractions (e.g., water-soluble, acid-soluble), not specific compounds. Assumes FSPP is the dominant acid-soluble form. | Absolute. Provides a unique "fingerprint" for each iron compound, allowing for unambiguous identification and quantification.[4] | High. Provides detailed structural and oxidation state information for identifying compounds by comparison to standards. |
| Sample Prep | Multi-step wet chemistry: weighing, extraction, centrifugation, digestion. | Minimal: loading solid powder into a holder. Non-destructive. | Minimal: pressing a solid powder into a pellet. Non-destructive. |
| LOD/LOQ | High sensitivity for quantified iron. ICP-OES LOD is typically <0.01 mg/L.[2] | Moderate. Dependent on iron concentration and measurement time. Best for samples with >0.1% iron. | High sensitivity. Can analyze trace levels of iron, dependent on synchrotron beamline. |
| Analysis Time | High. Several hours for extraction protocol plus instrument run time. | Very High. 24-48 hours per sample for data acquisition. | High. Requires travel to a synchrotron facility; data acquisition is relatively fast once set up. |
| Cost & Access | Low to Moderate. Standard lab equipment (centrifuge, shaker) and common analytical instruments (ICP-OES, AAS). | Very High. Requires specialized Mössbauer spectrometer and often cryogenic equipment. Limited availability. | Very High. Requires access to a synchrotron radiation facility, typically through a peer-reviewed proposal process. |
| Advantages | - Accessible & uses common lab equip. - Good for routine QC. - Quantifies operationally defined fractions. | - Unambiguous compound identification. - Direct quantification of species. - Non-destructive. | - Provides detailed structural info. - High sensitivity. - Non-destructive. |
| Disadvantages | - Indirect identification. - Assumes complete separation. - Labor-intensive. | - Very slow. - Expensive & highly specialized. - Requires ⁵⁷Fe isotope. | - Requires access to a synchrotron. - Complex data analysis. - Potential for beam-induced sample changes. |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Conclusion
For routine quality control and applications where the primary goal is to separate soluble from insoluble iron fortificants, the sequential extraction method followed by ICP-OES or AAS quantification is a robust and accessible choice. It provides reliable quantitative data on operationally defined iron fractions.
For definitive identification and fundamental research where the exact chemical form of the iron fortificant must be confirmed, Mössbauer spectroscopy is the gold standard. Its ability to directly probe the nuclear environment of ⁵⁷Fe provides unparalleled specificity. X-ray Absorption Spectroscopy offers a complementary high-end technique, providing detailed insights into the oxidation state and local atomic structure of the iron compound.
The selection of the appropriate technique requires a balance between the desired analytical specificity, sample throughput, and the significant differences in cost and accessibility of the instrumentation.
References
- 1. lingayasvidyapeeth.edu.in [lingayasvidyapeeth.edu.in]
- 2. Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the iron state in ferrous iron containing vitamins and dietary supplements: application of Mössbauer spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 6. researchgate.net [researchgate.net]
cross-species comparison of ferric sodium pyrophosphate metabolism (rat vs. human)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolism of ferric sodium pyrophosphate in rats and humans, drawing upon available experimental data. While direct, side-by-side comparative studies are limited, this document synthesizes findings from species-specific research to highlight key similarities and differences in absorption, distribution, and metabolic pathways.
Executive Summary
This compound is a water-insoluble iron compound commonly used in food fortification. Its metabolic fate is critically dependent on its physicochemical properties, particularly particle size. While both rats and humans absorb iron from this compound, the efficiency and perhaps the predominant pathways of absorption and subsequent tissue distribution may differ. Rat models are extensively used for preclinical bioavailability assessments, typically employing hemoglobin repletion assays. In contrast, human studies often rely on stable isotope techniques to precisely measure iron absorption.
The primary absorption mechanism in both species is believed to involve the dissolution of ferric pyrophosphate in the acidic environment of the stomach, followed by the reduction of ferric (Fe³⁺) to ferrous (Fe²⁺) iron and its subsequent uptake by enterocytes via the divalent metal transporter-1 (DMT1). For nano-sized particles, direct endocytosis by intestinal cells presents an alternative pathway. Following absorption, iron is transported in the blood bound to transferrin and distributed to various tissues for utilization and storage.
Regulatory toxicology studies in rats involving intravenous administration of a ferric pyrophosphate compound have shown iron deposition in the liver (hepatocytes and Kupffer cells), renal tubular epithelium, and pancreas. However, data on tissue distribution following oral administration in either species is less clear. The metabolism of the pyrophosphate moiety is not extensively detailed in the context of this compound, but it is generally understood to be part of the body's phosphate (B84403) pool.
Data Presentation: Bioavailability and Absorption
The bioavailability of this compound is a key parameter in its efficacy as an iron supplement. The following tables summarize quantitative data from rat and human studies, primarily focusing on the relative biological value (RBV) compared to the highly soluble ferrous sulfate.
Table 1: Relative Biological Value (RBV) of Ferric Pyrophosphate in Rats
| Ferric Pyrophosphate Formulation | Experimental Method | RBV (%) vs. Ferrous Sulfate | Reference(s) |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | Hemoglobin Regeneration Efficiency | 105 | [1] |
| Micronized Dispersible Ferric Pyrophosphate (MDFP) | AOAC Hemoglobin Repletion | 104 | [1] |
| Standard Ferric Pyrophosphate | Hemoglobin Regeneration Efficiency | 78 | [1] |
| Standard Ferric Pyrophosphate | AOAC Hemoglobin Repletion | 56 | [1] |
| Ferric Pyrophosphate (2.5 µm particle size) | Hemoglobin Repletion | 69 | [2] |
| Ferric Pyrophosphate (0.5 µm particle size, with emulsifiers) | Hemoglobin Repletion | 95 | [2] |
| Encapsulated Ferric Pyrophosphate (2.5 µm) | Hemoglobin Repletion | 43 | [2] |
Table 2: Iron Absorption from Ferric Pyrophosphate in Humans
| Ferric Pyrophosphate Formulation | Study Population | Food Vehicle | Iron Dose (mg) | Ferric Pyrophosphate Absorption (%) | Ferrous Sulfate Absorption (%) | RBV (%) vs. Ferrous Sulfate | Reference(s) |
| Micronized, dispersible | Adult women | Infant cereal | 5 | 3.4 | 4.1 | 83 | [3] |
| Micronized, dispersible | Adult women | Yoghurt drink | 5 | 3.9 | 4.2 | 93 | [3] |
Experimental Protocols
1. Rat Hemoglobin Regeneration Efficiency (HRE) and AOAC Hemoglobin Repletion Methods
These methods are standard for assessing iron bioavailability in rats.[3]
-
Induction of Anemia: Weanling rats are placed on an iron-deficient diet to induce anemia, characterized by low hemoglobin levels.
-
Experimental Diets: Anemic rats are then divided into groups and fed diets supplemented with different iron compounds (e.g., ferric pyrophosphate, ferrous sulfate) at varying concentrations.
-
Monitoring: Hemoglobin levels and body weight are monitored over a period of several weeks.
-
Calculation of HRE: The efficiency of hemoglobin regeneration is calculated based on the increase in hemoglobin iron during the repletion period. The RBV is then determined by comparing the HRE of the test compound to that of ferrous sulfate.[3]
-
AOAC Hemoglobin Repletion Method: This is a standardized slope-ratio assay. Graded levels of iron from the test and reference compounds are fed to different groups of anemic rats. A linear regression of hemoglobin concentration against dietary iron level is performed for each iron source. The RBV is calculated as the ratio of the slopes of the regression lines.[3]
2. Human Stable Isotope Studies
This technique provides a precise measurement of iron absorption in humans.[3]
-
Isotope Labeling: Ferric pyrophosphate and a reference compound (e.g., ferrous sulfate) are labeled with different stable isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.
-
Test Meal Administration: The labeled iron compounds are incorporated into a food vehicle and consumed by subjects after an overnight fast.
-
Blood Sampling: A baseline blood sample is taken before the test meal, and a second sample is collected approximately 14 days later to allow for the incorporation of the absorbed isotopes into red blood cells.
-
Analysis and Calculation: The enrichment of the iron isotopes in red blood cells is measured using mass spectrometry. The amount of absorbed iron is calculated based on the isotopic enrichment and the total circulating iron, which is estimated from hemoglobin levels and body weight.[3]
3. In Vitro Digestion/Caco-2 Cell Model
This model simulates the human gastrointestinal environment to assess iron uptake by intestinal cells.[1][4]
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on permeable supports until they differentiate into a monolayer with characteristics of small intestinal enterocytes.
-
Simulated Gastrointestinal Digestion: The ferric pyrophosphate formulation is subjected to a two-step in vitro digestion process:
-
Gastric Phase: Incubation with pepsin at an acidic pH (e.g., pH 2.0) to mimic stomach conditions.
-
Intestinal Phase: The pH is raised, and a mixture of pancreatin (B1164899) and bile salts is added to simulate the environment of the small intestine.
-
-
Cell Exposure and Analysis: The digested sample is applied to the apical side of the Caco-2 cell monolayer. The amount of iron taken up by the cells is quantified, often by measuring the formation of the iron-storage protein, ferritin.
Mandatory Visualization
Caption: Proposed intestinal absorption pathways for ferric pyrophosphate.
Caption: Workflow for rat hemoglobin repletion bioavailability studies.
Caption: Hepcidin-mediated regulation of systemic iron homeostasis.
References
- 1. Identification of the inorganic pyrophosphate metabolizing, ATP substituting pathway in mammalian spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Understanding inositol pyrophosphate metabolism and function: kinetic characterization of the DIPPs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Enhancing Iron Fortification: A Comparative Analysis of Ferric Sodium Pyrophosphate with Absorption Enhancers
A comprehensive guide for researchers and drug development professionals on the efficacy of ferric sodium pyrophosphate in combination with various absorption enhancers, benchmarked against traditional iron fortificants. This guide synthesizes key experimental findings, details methodologies, and visualizes complex biological and experimental processes.
This compound (FSPP) is a key player in the fortification of foods to combat iron deficiency, a persistent global health issue. Its appeal lies in its minimal sensory impact on food products, a significant advantage over more reactive iron salts like ferrous sulfate (B86663). However, the inherently lower bioavailability of FSPP necessitates strategies to enhance its absorption. This guide provides an in-depth evaluation of FSPP's efficacy, particularly when combined with absorption enhancers, and compares its performance with other iron compounds, supported by experimental data.
Quantitative Comparison of Iron Bioavailability
The bioavailability of this compound is significantly influenced by the food matrix and the presence of absorption enhancers. The following tables summarize findings from key in vitro and in vivo studies, comparing FSPP with and without enhancers to the gold standard, ferrous sulfate.
| Food Vehicle | Iron Compound | Absorption Enhancer | Iron Absorption (%) | Relative Bioavailability (RBV) vs. FeSO₄ (%) | Study Population | Citation |
| Bouillon Cubes | Ferric Pyrophosphate (FePP) | None | 4.4 | 13 | Iron-deficient women | [1][2] |
| Bouillon Cubes | Ferric Pyrophosphate (FePP) | Sodium Pyrophosphate (NaPP) | 6.4 | 19 | Iron-deficient women | [1][2] |
| Bouillon Cubes | Ferrous Sulfate (FeSO₄) | None | 33.8 | 100 | Iron-deficient women | [1][2] |
| Bouillon Cubes | Ferrous Sulfate (FeSO₄) | Sodium Pyrophosphate (NaPP) | 27.8 | 82 | Iron-deficient women | [1][2] |
| Extruded Rice | Ferric Pyrophosphate (FePP) | None | - | - | Iron-sufficient young women | [3] |
| Extruded Rice | Ferric Pyrophosphate (FePP) | Citric Acid/Trisodium (B8492382) Citrate (B86180) (extruded with) | Nearly doubled | Comparable to FeSO₄ | Iron-sufficient young women | [3][4] |
| Extruded Rice | Ferrous Sulfate (FeSO₄) | None (reference) | - | 100 | Iron-sufficient young women | [3] |
| Infant Cereal | Ferric Pyrophosphate (FePP) | Ascorbic Acid | - | 39 | Iron-deficient and non-anemic women | [5] |
| Instant Milk Drink | Ferric Pyrophosphate (FPP) | None | 3.3 | 32 | Young women | [6] |
| Instant Milk Drink | Ferrous Sulfate | None | 10.4 | 100 | Young women | [6] |
Signaling Pathways and Mechanisms of Action
The absorption of non-heme iron, such as that from FSPP, is a complex process primarily occurring in the duodenum. Several absorption enhancers facilitate this process through various mechanisms.
Ascorbic acid (Vitamin C) is a potent enhancer of non-heme iron absorption.[7] It acts by reducing ferric iron (Fe³⁺) to the more soluble and readily absorbable ferrous iron (Fe²⁺).[8] This reduction is crucial as the primary transporter for non-heme iron, Divalent Metal Transporter 1 (DMT1), preferentially transports Fe²⁺.[8] Furthermore, ascorbic acid can form a soluble chelate with ferric iron at the acidic pH of the stomach, which remains soluble in the more alkaline environment of the duodenum, preventing its precipitation and maintaining its availability for absorption.[7][9] The enzyme duodenal cytochrome b (Dcytb), located on the apical membrane of enterocytes, also utilizes vitamin C to reduce Fe³⁺ to Fe²⁺ at the cell surface, further enhancing uptake by DMT1.[8][10]
Citric acid and its salt, trisodium citrate, have also been shown to enhance FSPP bioavailability.[4] The proposed mechanism involves the formation of soluble ferric pyrophosphate citrate complexes, which increases the solubility of the iron compound in the gastrointestinal tract, thereby making it more available for absorption.[4]
Sodium pyrophosphate (NaPP) has been identified as an effective enhancer for FSPP, particularly in bouillon cubes.[1][2] It is thought to form soluble complexes with the iron, increasing its bioavailability.[1][2]
The following diagram illustrates the key steps in non-heme iron absorption and the points of action for common enhancers.
Caption: Mechanism of non-heme iron absorption and the role of enhancers.
Experimental Protocols
The evaluation of iron bioavailability relies on established in vitro and in vivo methodologies. These protocols are crucial for obtaining reliable and comparable data.
In Vitro Digestion and Caco-2 Cell Model
This model simulates the physiological conditions of the human stomach and small intestine to predict iron bioavailability.[11][12]
-
Gastric Phase Simulation: The test food containing the iron compound is incubated with pepsin at an acidic pH (around 2.0) for 1-2 hours at 37°C to simulate stomach digestion.[13][14]
-
Intestinal Phase Simulation: The pH of the digest is raised to a neutral level (around 7.0), and a mixture of pancreatin (B1164899) and bile salts is added. The mixture is then incubated for another 2 hours at 37°C to simulate small intestine digestion.[13][14]
-
Caco-2 Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized intestinal absorptive cells, are cultured on permeable supports.[12][15]
-
Iron Uptake Assay: The soluble fraction from the in vitro digestion is applied to the apical side of the Caco-2 cell monolayer. After a defined incubation period, the cells are harvested, and the amount of iron taken up is quantified.[14] This is often measured indirectly by the concentration of ferritin, an iron storage protein, which is proportional to the amount of absorbed iron.[2][16]
Caption: Workflow for in vitro iron bioavailability assessment.
In Vivo Human Studies Using Stable Isotopes
Human clinical trials using stable isotopes are considered the gold standard for accurately measuring iron absorption.[17][18]
-
Isotope Labeling: The iron compound being tested (e.g., FSPP) and a reference iron compound (e.g., ferrous sulfate) are intrinsically labeled with different stable isotopes of iron (e.g., ⁵⁷Fe and ⁵⁸Fe).[1]
-
Administration: Volunteers consume a standardized meal containing the isotopically labeled iron compounds.[3]
-
Erythrocyte Incorporation: After a period of approximately 14 days, a blood sample is taken. The amount of the stable isotopes incorporated into the red blood cells (erythrocytes) is measured using mass spectrometry.[1][2]
-
Calculation of Absorption: The percentage of iron absorbed is calculated based on the amount of isotope incorporated into the erythrocytes, assuming that 80-90% of absorbed iron is incorporated into hemoglobin.[1]
Caption: Workflow for in vivo iron absorption studies.
Concluding Remarks
The selection of an iron fortificant requires a careful balance between bioavailability, cost, and consumer acceptance. While ferrous sulfate remains a highly bioavailable and cost-effective option, its sensory drawbacks limit its application. This compound, particularly when combined with absorption enhancers, presents a highly promising alternative. The evidence strongly suggests that co-fortification with agents like ascorbic acid, citric acid/trisodium citrate, or sodium pyrophosphate can significantly improve the bioavailability of FSPP, in some cases achieving levels comparable to ferrous sulfate. For researchers and professionals in drug development and food fortification, understanding the nuances of these interactions and the methodologies to evaluate them is paramount for designing effective interventions to combat iron deficiency. Continued research into novel delivery systems and enhancer combinations will further refine the application of FSPP in a wider range of food vehicles, ultimately contributing to improved global health outcomes.
References
- 1. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 3. Cofortification of ferric pyrophosphate and citric acid/trisodium citrate into extruded rice grains doubles iron bioavailability through in situ generation of soluble ferric pyrophosphate citrate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. Ferrous ammonium phosphate (FeNH₄PO₄) as a new food fortificant: iron bioavailability compared to ferrous sulfate and ferric pyrophosphate from an instant milk drink - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of vitamin C and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thebloodproject.com [thebloodproject.com]
- 9. Biochemistry, Iron Absorption - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. New Strategy for Prevention of Iron Deficiency Anemia: Understanding the role of vitamin C in enhancing iron absorption in human intestine (Press Release) — SPring-8 Web Site [spring8.or.jp]
- 11. Frontiers | A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods [frontiersin.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Iron Bioavailability from Multiple Biofortified Foods Using an In Vitro Digestion, Caco-2 Assay for Optimizing a Cyclical Menu for a Randomized Efficacy Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Bioaccessibility and Bioavailability of Iron from Mature and Microgreen Fenugreek, Rocket and Broccoli [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. The concept of iron bioavailability and its assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. iaea.org [iaea.org]
A Comparative Guide to the Long-Term Stability and Bioavailability of Ferric Sodium Pyrophosphate in Stored Food Products
For researchers, scientists, and drug development professionals, the selection of an appropriate iron fortificant for food products is a critical decision that balances efficacy, sensory impact, and stability. This guide provides a comprehensive comparison of ferric sodium pyrophosphate with other common iron fortificants, focusing on long-term stability in storage and bioavailability. The information is supported by experimental data to aid in the development of effective and palatable iron-fortified foods.
Executive Summary
This compound (FSP) is a water-insoluble iron source favored for its minimal impact on the sensory characteristics of food products, such as color and taste.[1][2][3][4] This makes it an excellent candidate for fortifying sensitive food matrices. However, its bioavailability has historically been a concern compared to water-soluble iron salts like ferrous sulfate (B86663).[2][5][6] Recent technological advancements, including micronization and the use of absorption enhancers, have significantly improved the bioavailability of FSP, making it a more competitive option.[1][2][3] This guide presents a detailed analysis of FSP's performance against other common iron fortificants—ferrous sulfate, ferrous fumarate (B1241708), and encapsulated iron forms—in terms of both stability during storage and bioavailability.
Comparative Bioavailability of Iron Fortificants
The bioavailability of an iron fortificant is a measure of the proportion of iron that is absorbed and utilized by the body. It is a crucial factor in determining the effectiveness of a fortification program. Ferrous sulfate is often considered the "gold standard" for bioavailability, against which other fortificants are compared.[6]
Table 1: Quantitative Comparison of Iron Bioavailability from Different Fortificants
| Iron Compound | Food Vehicle | Subject Population | Iron Absorption (%) | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Key Findings & Citations |
| Ferric Pyrophosphate (Standard) | Infant Cereal | Infants | 1.3 | 31.7 | Bioavailability was significantly lower than ferrous fumarate in the same food matrix.[7] |
| Ferric Pyrophosphate (Micronized, Dispersible) | Infant Cereal | Adult Women | 3.4 | 83 | Micronization and dispersion technology significantly improved bioavailability, making it comparable to ferrous sulfate.[2][3] |
| Ferric Pyrophosphate (Micronized, Dispersible) | Yogurt Drink | Adult Women | 3.9 | 93 | Demonstrated high relative bioavailability in a dairy matrix.[2][3] |
| Ferric Pyrophosphate with Sodium Pyrophosphate (NaPP) | Bouillon Cubes | Iron-Deficient Women | 6.4 | 18.9 | The addition of NaPP increased iron bioavailability from FSP by 46%.[8][9] |
| Ferrous Sulfate | Bouillon Cubes | Iron-Deficient Women | 33.8 | 100 | Exhibited high bioavailability, as expected for a soluble iron salt.[8][9] |
| Ferrous Sulfate | Infant Cereal | Adult Women | 4.1 | 100 | Served as the reference for high bioavailability.[2][3] |
| Ferrous Fumarate | Infant Cereal | Infants | 4.1 | 100 (relative to itself in this study) | Showed significantly higher bioavailability than standard ferric pyrophosphate.[7] |
| Encapsulated Ferrous Sulfate | Salt | Anemic Children | Efficacious | Not directly compared to non-encapsulated form in this study | Encapsulation was effective in preventing sensory changes while maintaining efficacy.[10] |
| Encapsulated Ferrous Fumarate | Complementary Food | Anemic Children | Efficacious | Not directly compared to non-encapsulated form in this study | Effective when given with ascorbic acid.[10] |
Long-Term Stability of Iron Fortificants in Storage
The stability of an iron fortificant in a food product during storage is critical for ensuring that the intended amount of iron is present at the time of consumption and that the product remains acceptable to consumers. Stability is influenced by factors such as temperature, pH, water activity, and the presence of oxidizing or reducing agents.[11]
Table 2: Factors Affecting the Stability of Ferric Pyrophosphate in Food Products
| Factor | Effect on Ferric Pyrophosphate Stability | Recommendations for Maintaining Stability | Citations |
| Temperature | Generally stable at conventional processing temperatures (60-80°C).[11] High temperatures (>100°C) can lead to decomposition.[11] | Avoid prolonged exposure to high temperatures during processing and storage.[12][13] Store in a cool, dry place (15-25°C).[12][13] | [11][12][13] |
| pH | More stable in a pH range of 4-6.[12] Stability can be affected in highly acidic environments (pH 2-4).[11] Relatively stable in neutral to mildly alkaline conditions (pH 6-8).[11] | Control the pH of the food matrix using appropriate acid-base regulators.[12] | [11][12] |
| Water Activity | High water activity can promote hydrolysis, reducing stability.[11] Exhibits high stability in low-water-activity foods.[11] | Use in food products with lower water activity where possible. Protect from moisture during storage.[11][13] | [11][13] |
| Oxidation-Reduction | Can be oxidized by strong oxidizing agents or reduced by agents like Vitamin C, altering its structure.[11] | Consider the addition of antioxidants. Control exposure to air through appropriate packaging.[12][13] | [11][12][13] |
Comparison with Other Fortificants:
-
Ferrous Sulfate: Being highly water-soluble and reactive, ferrous sulfate is prone to causing sensory changes like metallic taste and discoloration, especially in low-moisture foods.[4][6] Its reactivity can also lead to the degradation of other nutrients, such as vitamins. Encapsulation can mitigate these stability issues.[10][14]
-
Ferrous Fumarate: This fortificant is less soluble than ferrous sulfate and generally more stable, causing fewer sensory problems.[15] However, it can still cause some color changes in certain food products.
-
Encapsulated Iron: Encapsulation technologies protect the iron compound from interacting with the food matrix, thereby improving stability and reducing sensory changes.[10][14][16] The choice of coating material is crucial and can affect the release and bioavailability of the iron.[10][16]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of research findings. Below are summaries of common experimental protocols for assessing iron bioavailability and stability.
Iron Bioavailability Assessment: In Vivo Human Isotope Studies
This method is considered the gold standard for measuring iron absorption in humans.
-
Subject Recruitment: Healthy or iron-deficient individuals are recruited based on specific criteria, including hemoglobin and serum ferritin levels.[17]
-
Isotope Labeling: The iron fortificant is labeled with a stable isotope of iron (e.g., ⁵⁷Fe or ⁵⁸Fe).
-
Test Meal Administration: The labeled iron compound is incorporated into a food vehicle and consumed by the subjects under controlled conditions.[7]
-
Erythrocyte Incorporation: After a period of approximately 14 days, a blood sample is taken to measure the amount of the iron isotope that has been incorporated into the red blood cells (erythrocytes).[7]
-
Calculation of Bioavailability: The percentage of iron absorbed is calculated based on the amount of isotope administered and the amount incorporated into the erythrocytes, taking into account the individual's blood volume.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cambridge.org [cambridge.org]
- 4. vinipulchemicals.com [vinipulchemicals.com]
- 5. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Iron bioavailability in infants from an infant cereal fortified with ferric pyrophosphate or ferrous fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium pyrophosphate enhances iron bioavailability from bouillon cubes fortified with ferric pyrophosphate | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 10. econtent.hogrefe.com [econtent.hogrefe.com]
- 11. ruipugroup.com [ruipugroup.com]
- 12. ruipugroup.com [ruipugroup.com]
- 13. ruipugroup.com [ruipugroup.com]
- 14. Iron Fortification Practices and Implications for Iron Addition to Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Estimation of Dietary Iron Bioavailability from Food Iron Intake and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Link: Correlating In Vitro Dissolution with In Vivo Bioavailability of Ferric Pyrophosphate
For researchers, scientists, and drug development professionals, establishing a predictable relationship between in vitro dissolution and in vivo bioavailability is a cornerstone of efficient pharmaceutical development. This is particularly true for poorly soluble compounds like ferric pyrophosphate, a common iron source for food fortification due to its non-metallic taste and color.[1][2] While advantageous for sensory properties, its inherent insolubility presents a significant challenge to its absorption and subsequent bioavailability.[1][2]
This guide provides a comparative analysis of ferric pyrophosphate formulations against the gold standard, ferrous sulfate, and other alternatives. It delves into the experimental data correlating laboratory dissolution tests with clinical bioavailability and details the methodologies underpinning these critical assessments.
Comparative Performance of Iron Formulations
The efficacy of an oral iron supplement is a trade-off between its bioavailability and tolerability. While highly soluble ferrous salts are readily absorbed, they are often associated with gastrointestinal side effects.[3] Ferric pyrophosphate's lower solubility is a double-edged sword, offering better tolerability but posing a risk of poor absorption. However, advancements in formulation technology, such as micronization and encapsulation, have sought to bridge this gap.[1]
Data Summary: In Vitro vs. In Vivo Performance
The following tables summarize quantitative data from various studies, comparing the dissolution and bioavailability of different iron compounds. A clear trend emerges where enhanced in vitro solubility, often through advanced formulation, corresponds to improved in vivo absorption.
| Iron Compound | Formulation | Food Vehicle | In Vitro Iron Solubility / Dialyzability | Reference |
| Ferric Pyrophosphate | Standard | Bouillon Cube | Low; 0.94% fractional absorption in Caco-2 model | [4] |
| Ferric Pyrophosphate | With NaPP (Chelator) | Bouillon Cube | Increased soluble Fe complexes at neutral pH | [5] |
| Ferric Pyrophosphate | Micronized (SunActive Fe™) | Apple Juice | Enhanced solubility in gastric juices is suggested | [4][6] |
| Ferric Pyrophosphate | Co-extruded with CA/TSC | Rice | ~40% fractional in vitro solubility | [7] |
| Ferrous Sulfate | Standard (Reference) | Rice | 80% fractional in vitro solubility | [7] |
Table 1: Summary of In Vitro Dissolution Data for Various Iron Formulations. CA/TSC: Citric Acid/Trisodium Citrate; NaPP: Sodium Pyrophosphate.
| Iron Compound | Formulation | Study Population | Food Vehicle | Relative Bioavailability (RBV) vs. Ferrous Sulfate (%) | Reference |
| Ferric Pyrophosphate | Standard | Children | Milk | 33% | [4] |
| Ferric Pyrophosphate | Standard | Rats | - | 56% - 78% | [6] |
| Ferric Pyrophosphate | Micronized, Dispersible | Adult Women | Infant Cereal | 83% | [1] |
| Ferric Pyrophosphate | Micronized (SunActive Fe™) | Humans | Apple Juice | 60% | [4] |
| Ferric Pyrophosphate | Nano-sized (10-30 nm) | Rats | - | 103% | [2] |
| Ferric Pyrophosphate | Co-extruded with ZnSO₄ | Adult Women | Rice | 62% | [8] |
| Sucrosomial® Iron | Encapsulated FePP | Humans | - | Showed significantly higher serum iron and ferritin vs. other oral salts | [9] |
Table 2: Summary of In Vivo Bioavailability Data for Ferric Pyrophosphate and Alternatives.
Experimental Protocols
A strong in vitro-in vivo correlation (IVIVC) relies on robust and reproducible experimental designs that accurately simulate physiological conditions.[10][11]
In Vitro Dissolution and Digestion Model
This method assesses the fraction of iron that becomes soluble and potentially available for absorption under simulated gastrointestinal conditions.
Objective: To determine the amount of soluble iron released from a formulation during simulated digestion.
Methodology:
-
Simulated Gastric Digestion: A sample of the iron formulation is incubated in simulated gastric fluid (SGF, pH 1.2-2.0) containing pepsin at 37°C for 1-2 hours with constant agitation.[12][13][14] This mimics the acidic environment and enzymatic action of the stomach.
-
Simulated Intestinal Digestion: The pH of the gastric digest is neutralized (pH 7.0), and a mixture of pancreatin (B1164899) and bile salts is added.[12][14] The sample is incubated for an additional 2 hours at 37°C to simulate conditions in the small intestine.
-
Quantification of Soluble Iron: Following digestion, the mixture is centrifuged or passed through a dialysis membrane. The resulting supernatant or dialysate, representing the bioaccessible fraction, is analyzed for iron content using methods like inductively coupled plasma emission spectrometry (ICP).[3]
-
Caco-2 Cell Uptake (Optional): To further predict absorption, the soluble iron fraction can be applied to a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to mimic the small intestinal epithelium. Iron uptake is then quantified by measuring intracellular ferritin formation.[1][12]
In Vivo Bioavailability Assessment (Human Stable Isotope Study)
This method provides a precise and direct measure of iron absorption in humans.
Objective: To quantify the fractional absorption of iron from a test meal.
Methodology:
-
Isotope Labeling: The ferric pyrophosphate formulation and a reference compound (typically ferrous sulfate) are labeled with different stable (non-radioactive) isotopes of iron, such as ⁵⁷Fe and ⁵⁸Fe.[1]
-
Test Meal Administration: After an overnight fast, human subjects consume a standardized meal (e.g., infant cereal, milk, or rice) containing the isotopically labeled iron compounds.[1][8]
-
Blood Sampling: A baseline blood sample is collected before the test meal. Subsequent blood samples are taken approximately 14 days later.[1] This allows time for the absorbed isotopes to be incorporated into red blood cells.
-
Analysis: The enrichment of the iron isotopes in the red blood cells is measured using mass spectrometry. This data is used to calculate the percentage of iron absorbed from both the test compound and the reference compound.[1]
Visualizing the Correlation and Processes
Diagrams help to clarify the complex relationship between dissolution and absorption, as well as the workflows used to measure these parameters.
Caption: Correlation between in vitro dissolution and in vivo absorption pathways for ferric pyrophosphate.
Caption: Experimental workflow for the in vitro digestion/Caco-2 cell model.
Conclusion
A clear and positive correlation exists between the in vitro dissolution and in vivo bioavailability of ferric pyrophosphate.[7] Standard ferric pyrophosphate exhibits poor solubility and consequently low bioavailability.[2][4] However, formulation strategies that enhance its dissolution—such as reducing particle size to the micro or nano scale, or utilizing advanced delivery systems like sucrosomial encapsulation—have been shown to significantly improve iron absorption, in some cases achieving bioavailability comparable to that of the highly soluble ferrous sulfate.[1][2][9]
The use of validated in vitro models, which simulate the conditions of the human digestive tract, serves as a critical tool for screening and developing more effective iron formulations.[15] These models, when correlated with data from in vivo studies, can accelerate the development of iron supplements that are both well-tolerated and highly bioavailable, offering a more effective strategy to combat iron deficiency anemia worldwide.
References
- 1. benchchem.com [benchchem.com]
- 2. Beneficiary effect of nanosizing ferric pyrophosphate as food fortificant in iron deficiency anemia: evaluation of bioavailability, toxicity and plasma biomarker - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Ferrsorb Ferric Pyrophosphate - Tomita Pharmaceutical Co.,Ltd. [tomitaph.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. Ferric Pyrophosphate Forms Soluble Iron Coordination Complexes with Zinc Compounds and Solubilizing Agents in Extruded Rice and Predicts Increased Iron Solubility and Bioavailability in Young Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iron Bioavailability from Ferric Pyrophosphate in Extruded Rice Cofortified with Zinc Sulfate Is Greater than When Cofortified with Zinc Oxide in a Human Stable Isotope Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative evaluation of different oral iron salts in the management of iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scielo.isciii.es [scielo.isciii.es]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Ferric Sodium Pyrophosphate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of ferric sodium pyrophosphate, ensuring compliance and minimizing risk.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, proper handling is crucial to mitigate any potential risks.[1] Always handle the chemical in a well-ventilated area, preferably within a fume hood, to minimize the inhalation of dust particles.[2][3]
The following Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Skin and Body Protection: A lab coat should be worn to prevent skin contact.[3][4]
-
Respiratory Protection: In cases of insufficient ventilation or the generation of dust, an approved/certified respirator (e.g., N95) is necessary.[3][4]
Step-by-Step Disposal Protocol
Step 1: Waste Identification and Segregation
Properly identify the waste stream. This compound waste may include:
-
Unused or expired chemical.
-
Contaminated materials (e.g., weighing paper, gloves, disposable lab coats).[3]
-
Rinsate from cleaning contaminated containers.[2]
-
Spill cleanup materials.
Segregate this compound waste from other chemical waste streams to avoid unintended reactions. The substance is incompatible with strong oxidizing agents and strong acids.[1]
Step 2: Waste Collection and Storage
Collect all this compound waste in a dedicated, clearly labeled, and sealed container.[2] The container must be made of a compatible material. Label the container as "this compound Waste" and include any other identifiers required by your institution's waste management program. Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials.[1][5]
Step 3: Spill Management
In the event of a spill, follow these procedures:
-
Small Spills:
-
Wear appropriate PPE.[1]
-
To prevent dust from becoming airborne, gently moisten the spilled solid with water.[2]
-
Use appropriate tools (e.g., a spatula or scoop) to carefully transfer the spilled material into a designated waste disposal container.[1][4]
-
Clean the spill area by spreading water on the contaminated surface.[1][4]
-
Dispose of the collected waste and cleaning materials according to your institution's guidelines.[1]
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Do not inhale dust, vapors, mist, or gas.[1]
-
Contain the spilled material.[1]
-
Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1]
-
Use a shovel to place the material into a convenient waste disposal container.[1][4]
-
Contact your institution's Environmental Health and Safety (EHS) department for guidance on the disposal of large quantities of waste.
-
Step 4: Final Disposal
The ultimate disposal of this compound waste must adhere to federal, state, and local regulations.[6]
-
Uncontaminated Waste: For small quantities of uncontaminated this compound, consult with your institution's EHS department. Disposal as non-hazardous solid waste may be permissible, but always requires confirmation.[2]
-
Contaminated Waste: Any material contaminated with this compound must be managed as chemical waste.[2][3] This waste should be disposed of through your institution's hazardous waste management program or a licensed chemical disposal company.[2] Approved disposal methods may include controlled incineration with flue gas scrubbing.[2][7]
-
Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., water).[2] Collect the rinsate and treat it as chemical waste.[2] After thorough cleaning, puncture the container to render it unusable for other purposes.[2] The cleaned and punctured container may then be offered for recycling or disposed of in a sanitary landfill, in accordance with local regulations.[2] Crucially, do not discharge this compound waste into sewer systems or waterways. [2]
Quantitative Data and Exposure Limits
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key exposure and physical data.
| Parameter | Value | Reference |
| Occupational Exposure Limit | Maintain exposure below 1 mg/m³ | [1] |
| Physical State | White to yellowish powder | [1] |
| Solubility | Insoluble in water; Soluble in hydrochloric acid | [1] |
| Stability | Stable under normal conditions | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Ferric Sodium Pyrophosphate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Ferric Sodium Pyrophosphate, including detailed operational and disposal plans to minimize risks and ensure regulatory compliance.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, the primary method for minimizing exposure is through engineering controls, supplemented by appropriate Personal Protective Equipment (PPE).[1]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[2][3] The use of a fume hood or other local exhaust ventilation is the primary means of controlling airborne dust.[1]
-
Process Enclosures: For operations that may generate significant dust, process enclosures should be utilized to contain the material.[2][4]
Personal Protective Equipment:
A risk assessment should be conducted for all work activities to determine the specific PPE required.[5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Lab Coat | Long-sleeved to prevent skin contact.[1] |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber).[1] Inspect before use. | |
| Respiratory Protection | Dust Respirator | An approved/certified respirator (e.g., N95) should be used when ventilation is inadequate or if dust is generated.[1][6] For higher exposures or in the event of a large spill, a full-face respirator or a self-contained breathing apparatus (SCBA) may be necessary.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adhering to the following procedural guidelines will help ensure the safe handling of this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area, such as a fume hood or a ventilated balance enclosure, is clean and uncluttered.[1]
-
Don the appropriate PPE as specified in the table above.[1]
-
Have all necessary materials and equipment ready, including the chemical, appropriate solvent, analytical balance, weighing vessel, spatula, and beaker or volumetric flask.[1]
2. Weighing the Powder:
-
If possible, place the analytical balance inside the fume hood.[1] If not, perform the powder transfer within the hood and then move to a nearby benchtop balance for weighing.[1]
-
Place a clean, dry weighing vessel on the tared analytical balance.[1]
-
Carefully use a clean spatula to transfer the desired amount of this compound onto the weighing vessel, taking care to avoid creating dust clouds.[1]
-
Record the precise weight of the powder.[1]
3. Dissolving the Powder:
-
Transfer the weighed powder to a beaker or volumetric flask.
-
Slowly add the appropriate solvent while stirring to dissolve the powder.
4. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[2][3]
-
Keep the container tightly closed and protected from direct sunlight and heat sources.[2][3]
-
The recommended storage temperature is between 15°C to 30°C (59°F to 86°F).[3]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Immediate Safety Plan: Emergency Procedures
In the event of an emergency, follow these procedures and always have emergency contact information readily available.[3]
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[7] Seek medical attention if irritation persists.[4] |
| Skin Contact | Remove contaminated clothing and shoes.[4] Immediately flush skin with plenty of water for at least 15 minutes.[4] Wash the affected area with soap and water.[7] Seek medical attention if irritation develops.[4] |
| Inhalation | Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult, provide oxygen or artificial respiration.[7] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6][7] Wash out the mouth with water.[7] If large quantities are swallowed, call a physician immediately.[2] |
| Spill | For small spills, wear appropriate PPE, gently moisten the spilled solid with water to prevent dust from becoming airborne, and use appropriate tools to place the material in a convenient waste disposal container.[6][8] For large spills, evacuate the area, wear a full suit, dust respirator, boots, and gloves, and contain the spill with an inert, non-combustible absorbent material.[2][6] |
| Fire | Use a fire-extinguishing media appropriate for the surrounding fire.[4] For small fires, use DRY chemical powder. For large fires, use water spray, fog, or foam.[2] Wear full protective clothing and a NIOSH-approved self-contained breathing apparatus.[4] |
Disposal Plan
Proper disposal of this compound is crucial to protect the environment and comply with regulations.
Waste Collection and Storage:
-
Collect all this compound waste in a dedicated, clearly labeled, and sealed container made of a compatible material.[8]
-
Label the container as "Hazardous Waste" if applicable and list the contents.[8]
-
Store the waste container in a cool, dry, well-ventilated area away from incompatible materials.[8]
Disposal Procedures:
-
All chemical waste must be disposed of in accordance with federal, state, and local regulations.[1]
-
For small, uncontaminated spills, after collection, the waste may be managed as non-hazardous solid waste if permitted by your institution's Environmental Health and Safety (EHS) department.[8]
-
Contaminated materials and large quantities of waste must be managed as hazardous waste through your institution's hazardous waste management program or a licensed chemical disposal company.[8]
-
Do not discharge this compound waste into sewer systems or waterways.[8]
Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[8]
-
The rinsate should be collected and treated as chemical waste.[8]
-
Once cleaned, the container should be punctured to prevent reuse and can then be offered for recycling or disposed of in a sanitary landfill, following local regulations.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound or Iron sodium pyrophosphate Manufacturers [mubychem.com]
- 3. Storage & Handling - Ferricpyrophosphate [ferricpyrophosphate.co.in]
- 4. wbcil.com [wbcil.com]
- 5. iogp.org [iogp.org]
- 6. hmdb.ca [hmdb.ca]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
